molecular formula C11H12O2 B1587953 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid CAS No. 37868-26-1

2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Cat. No.: B1587953
CAS No.: 37868-26-1
M. Wt: 176.21 g/mol
InChI Key: TULDPXYHBFBRGW-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-2-yl)acetic Acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULDPXYHBFBRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409166
Record name 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37868-26-1
Record name 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

For inquiries, please contact: Senior Application Scientist Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule of interest in medicinal chemistry and drug development. The indane ring system is a privileged scaffold, appearing in numerous pharmacologically active compounds. This document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a suite of analytical techniques for the thorough characterization and validation of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indane Scaffold

The indane ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a structural motif of significant interest in medicinal chemistry.[1][2] Its rigid framework provides a well-defined orientation for appended functional groups, making it an excellent scaffold for designing molecules that can interact with specific biological targets. Consequently, indane derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[3] Prominent examples of drugs featuring the indane core include Sulindac, an anti-inflammatory agent, and Donepezil, used in the treatment of Alzheimer's disease.[1]

This compound is a valuable building block in the synthesis of more complex molecules. Its carboxylic acid functionality serves as a handle for further chemical modifications, such as amide bond formation or esterification, allowing for the exploration of a broad chemical space in drug discovery programs. In research, it is utilized to investigate the mechanisms of enzyme inhibition and receptor binding, aiding in the discovery of novel therapeutic agents.

Synthesis of this compound

A reliable and straightforward method for the synthesis of this compound is through the hydrolysis of its corresponding ethyl ester. This approach is often favored due to the high yields and relatively simple purification of the final product.

Synthetic Workflow

The overall synthetic strategy is a two-step process, starting from the commercially available 2-indanone. The first step involves the formation of the ethyl ester via a Reformatsky reaction, followed by a dehydration/reduction sequence (or a Wittig-type reaction followed by reduction). The second, and focal, step is the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Workflow A 2-Indanone B Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate A->B Reformatsky Reaction / Wittig Reaction + Reduction C This compound B->C Base-catalyzed Hydrolysis (NaOH, MeOH/H2O)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Hydrolysis of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

This protocol details the base-catalyzed hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

  • Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in methanol.

  • Add a solution of sodium hydroxide in deionized water to the flask.

  • Heat the reaction mixture to 40°C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add 1M hydrochloric acid until the pH is acidic, resulting in the precipitation of the carboxylic acid.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization to afford this compound as a white solid.

Mechanistic Insights

The hydrolysis of the ester is a classic example of a saponification reaction. The hydroxide ion (⁻OH) from NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide (⁻OEt) leaving group, forming the carboxylic acid. The ethoxide is subsequently protonated by the solvent. The final acidification step is necessary to protonate the carboxylate salt and isolate the neutral carboxylic acid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization Workflow

Characterization_Workflow A Synthesized Product B ¹H NMR & ¹³C NMR A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Elemental Analysis A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the characterization of the synthesized product.

Physical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance White solid
¹H NMR Expected chemical shifts (δ, ppm): aromatic protons (4H, m), methylene protons of indane ring (4H, m), benzylic proton (1H, m), methylene protons of acetic acid chain (2H, d), carboxylic acid proton (1H, s, broad).
¹³C NMR Expected chemical shifts (δ, ppm): carboxylic acid carbonyl carbon, aromatic carbons, aliphatic carbons of the indane ring and acetic acid side chain.
IR Spectroscopy Characteristic peaks (cm⁻¹): ~3000 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch of carboxylic acid), ~3100-3000 (aromatic C-H stretch), ~2950-2850 (aliphatic C-H stretch).
Mass Spectrometry Expected m/z for the molecular ion [M]⁺ or [M+H]⁺.
Elemental Analysis Calculated %: C, 74.98; H, 6.86; O, 18.16.
Interpretation of Spectroscopic Data
  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule. The aromatic region of the ¹H NMR spectrum will confirm the presence of the benzene ring, while the aliphatic region will provide information about the protons on the cyclopentane ring and the acetic acid side chain. The broad singlet corresponding to the carboxylic acid proton is a key diagnostic signal. ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons, confirming the overall structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[4] The most characteristic absorption bands for this compound will be the broad O-H stretch of the carboxylic acid and the strong C=O stretch of the carbonyl group.

  • Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak will confirm the molecular formula.

  • Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the compound, which should be in close agreement with the calculated values for the proposed structure.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of this compound. The provided protocols and analytical data serve as a valuable resource for researchers and scientists working in the field of organic synthesis and drug discovery. The successful synthesis and characterization of this compound open avenues for the development of novel indane-based molecules with potential therapeutic applications.

References

Physical and chemical properties of 2-(indan-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 2-(indan-2-yl)acetic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. This guide delineates its core physical and chemical properties, provides detailed spectroscopic analysis, outlines a robust synthetic pathway, and discusses its current and potential applications, particularly within the realm of drug discovery. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.

Introduction

2-(Indan-2-yl)acetic acid, a carboxylic acid derivative featuring a central indane scaffold, has emerged as a valuable building block in the synthesis of complex organic molecules. The indane moiety, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, imparts a unique conformational rigidity and lipophilicity to molecules, properties that are often sought after in the design of pharmacologically active compounds. This guide aims to be a definitive resource for researchers, providing both foundational knowledge and practical insights into the chemical nature and utility of this compound. Its role as a key intermediate in the development of novel therapeutics, particularly anti-inflammatory and analgesic agents, underscores the importance of a thorough understanding of its properties.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(indan-2-yl)acetic acid is paramount for its effective use in research and development. These properties govern its behavior in different solvent systems, its reactivity in chemical transformations, and its potential interactions in biological systems.

Core Identifiers and Molecular Structure
  • IUPAC Name: 2-(2,3-dihydro-1H-inden-2-yl)acetic acid[2]

  • CAS Number: 37868-26-1[2]

  • Molecular Formula: C₁₁H₁₂O₂[2]

  • Molecular Weight: 176.21 g/mol [2]

  • Chemical Structure:

    Caption: Chemical structure of 2-(indan-2-yl)acetic acid.

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Physical State SolidGeneral Knowledge
Solubility Insoluble in water.[3][3]
Melting Point Data not available in searched literature.
Boiling Point Data not available in searched literature.
pKa Data not available in searched literature.
Computed XLogP3 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Synthesis of 2-(Indan-2-yl)acetic Acid

The synthesis of 2-(indan-2-yl)acetic acid can be approached through various synthetic routes. A common and logical pathway involves the elaboration of 2-indanone, a commercially available starting material. The following protocol is a representative method.

Caption: A plausible synthetic workflow for 2-(indan-2-yl)acetic acid.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-(indan-2-ylidene)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethyl phosphonoacetate (22.4 g, 0.10 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of 2-indanone (13.2 g, 0.10 mol) in anhydrous THF (50 mL) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford ethyl 2-(indan-2-ylidene)acetate.

Part 2: Synthesis of Ethyl 2-(indan-2-yl)acetate

  • Dissolve the ethyl 2-(indan-2-ylidene)acetate from the previous step in ethanol (150 mL).

  • Add 10% palladium on carbon (Pd/C, ~1 mol%) to the solution.

  • Hydrogenate the mixture on a Parr shaker apparatus under a hydrogen atmosphere (40-50 psi) at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield ethyl 2-(indan-2-yl)acetate, which can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR.

Part 3: Synthesis of 2-(Indan-2-yl)acetic Acid

  • Dissolve the ethyl 2-(indan-2-yl)acetate in a mixture of ethanol (100 mL) and water (50 mL).

  • Add sodium hydroxide (6.0 g, 0.15 mol) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(indan-2-yl)acetic acid.

Spectroscopic Analysis

Spectroscopic characterization is essential for the unambiguous identification and purity assessment of 2-(indan-2-yl)acetic acid.

Caption: Workflow for the spectroscopic characterization of 2-(indan-2-yl)acetic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₁₂O₂ is at m/z = 176.

  • Key Fragmentation Peaks: The NIST Mass Spectrometry Data Center reports major peaks at m/z values of 116, 115, and 117.[2]

    • m/z = 117: This fragment likely corresponds to the indanylmethyl cation, formed by the loss of the carboxyl group and a hydrogen atom rearrangement.

    • m/z = 116 and 115: These peaks likely arise from the loss of a hydrogen atom and H₂ respectively from the m/z 117 fragment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. An ATR-IR spectrum is available from Bio-Rad Laboratories, Inc. (Alfa Aesar, Catalog Number L10700).[2]

  • O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated around 1700-1725 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands are found just below 3000 cm⁻¹.

  • C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • ~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

  • ~7.1-7.2 ppm (multiplet, 4H): Aromatic protons of the indane ring.

  • ~2.5-3.2 ppm (multiplet, 5H): Protons of the cyclopentane ring and the methylene group adjacent to the carboxyl group.

¹³C NMR (Predicted):

  • ~178-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~140-145 ppm: Quaternary aromatic carbons of the indane ring.

  • ~124-127 ppm: Tertiary aromatic carbons of the indane ring.

  • ~35-45 ppm: Aliphatic carbons of the cyclopentane ring and the methylene group.

Applications in Research and Drug Development

The rigid scaffold of 2-(indan-2-yl)acetic acid makes it an attractive starting material for the synthesis of a variety of biologically active molecules.

  • Anti-inflammatory and Analgesic Agents: This compound serves as a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] The indane moiety can mimic the spatial arrangement of other cyclic structures found in known anti-inflammatory agents.

  • Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding group for the active sites of various enzymes. The indane structure provides a scaffold for the attachment of other pharmacophoric groups to enhance binding affinity and selectivity.

  • Organic Synthesis: Beyond its pharmaceutical applications, 2-(indan-2-yl)acetic acid is a useful building block in organic synthesis for the construction of more complex molecular architectures.[1]

Safety, Handling, and Storage

Hazard Identification

Based on aggregated GHS information, 2-(indan-2-yl)acetic acid is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word is "Warning".

Recommended Handling Procedures
  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • A recommended storage temperature is between 0 and 8 °C.[1]

Conclusion

2-(Indan-2-yl)acetic acid is a valuable and versatile chemical compound with significant potential, particularly in the field of medicinal chemistry. Its well-defined structure and reactivity make it an important building block for the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, a plausible synthetic route, and safety considerations. It is our hope that this document will serve as a useful resource for researchers and scientists working with this compound, facilitating its effective and safe use in the laboratory.

References

A Spectroscopic Guide to 2-(2,3-dihydro-1H-inden-2-yl)acetic acid: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS: 37868-26-1), a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mass spectrometry, infrared, and nuclear magnetic resonance data to facilitate its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1] Its structure comprises a dihydroindene core, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring, substituted at the 2-position of the cyclopentane ring with an acetic acid moiety.

The structural features—an aromatic ring, a five-membered aliphatic ring, and a carboxylic acid functional group—give rise to a unique spectroscopic fingerprint. A comprehensive analysis requires the integration of data from multiple techniques to confirm the connectivity and chemical environment of each atom.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Fragmentation Pattern

Electron Ionization (EI) is a common technique for MS analysis. The molecular ion (M⁺˙) of this compound is expected at an m/z of 176. The fragmentation of this molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the carboxylic acid group and rearrangements of the indanyl cation.

The most characteristic fragmentation is the loss of the carboxymethyl radical (•CH₂COOH) or acetic acid (CH₃COOH), leading to the formation of a stable indanyl cation or related structures. The benzylic nature of the C1 and C3 positions of the indane system can facilitate rearrangements.

Experimental Mass Spectrum Data

The Gas Chromatography-Mass Spectrometry (GC-MS) data available from the NIST Mass Spectrometry Data Center indicates the most abundant ions.[1]

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentitySignificance
176[C₁₁H₁₂O₂]⁺˙Molecular Ion (M⁺˙)
117[C₉H₉]⁺Loss of •CH₂COOH (59 Da)
116[C₉H₈]⁺˙Loss of CH₃COOH (60 Da)
115[C₉H₇]⁺Loss of H from [C₉H₈]⁺˙

The base peak at m/z 116, corresponding to the indene radical cation, is a strong indicator of the core structure.[1] The peak at m/z 117 likely arises from the indanyl cation formed by the loss of the carboxymethyl radical.[1] The peak at m/z 115 is a common fragment from indane-containing structures, resulting from the loss of a hydrogen atom from the indene radical cation.[1]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Characteristic Vibrational Modes

The IR spectrum of this compound is expected to display several characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching vibrations from the CH and CH₂ groups of the indane and acetic acid moieties are expected just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1720-1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretch and O-H Bend (Carboxylic Acid): These vibrations typically appear in the fingerprint region, with C-O stretching around 1300-1200 cm⁻¹ and O-H bending around 1440-1395 cm⁻¹ and ~920 cm⁻¹.

Experimental IR Data

The following table summarizes the expected key IR absorption bands based on data available from SpectraBase and general spectroscopic principles.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)
~3070 - 3020MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-WeakAromatic C=C stretch
~1420MediumO-H bend (in-plane)
~1250MediumC-O stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different proton environments and their neighboring protons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1HH -OOC-
~7.10 - 7.25Multiplet4HAr-H
~3.05Doublet of Doublets2HAr-CH ₂- (Hₐ)
~2.60Doublet of Doublets2HAr-CH ₂- (Hₑ)
~2.70 - 2.85Multiplet1H-CH -CH₂COOH
~2.45Doublet2H-CH-CH ₂COOH
  • Aromatic Protons (7.10 - 7.25 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region.

  • Benzylic Protons (~3.05 and ~2.60 ppm): The four benzylic protons (on C1 and C3) are diastereotopic and will likely appear as two distinct signals, each integrating to two protons. They will be split by each other and by the proton on C2, resulting in complex multiplets, likely doublet of doublets.

  • Methine Proton (~2.70 - 2.85 ppm): The proton on C2 is coupled to the four benzylic protons and the two protons of the acetic acid methylene group, leading to a complex multiplet.

  • Methylene Protons of Acetic Acid (~2.45 ppm): These two protons are adjacent to the C2 methine proton and will appear as a doublet.

  • Carboxylic Acid Proton (~11.0 - 12.0 ppm): This proton is typically deshielded and appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~179C =O
~141Ar-C (quaternary)
~126Ar-C H
~124Ar-C H
~42-CH-C H₂COOH
~38C H-CH₂COOH
~35Ar-C H₂-
  • Carbonyl Carbon (~179 ppm): The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield.

  • Aromatic Carbons (~124 - 141 ppm): The six aromatic carbons will give rise to four signals: two for the quaternary carbons and two for the protonated carbons, due to symmetry.

  • Aliphatic Carbons (~35 - 42 ppm): The three aliphatic carbons of the indane ring and the methylene carbon of the acetic acid moiety will appear in the upfield region of the spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is used.

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

Infrared Spectroscopy (FT-IR)
  • Sample Preparation (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is collected.

    • The sample spectrum is then collected.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Spectral Range: 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: A range covering approximately -2 to 14 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: A range covering approximately 0 to 200 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound is achieved by a systematic workflow that integrates all spectroscopic data.

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structure Confirmation MS Mass Spectrometry (GC-MS) MS_Interp Determine Molecular Weight (176 g/mol) Analyze Fragmentation (m/z 117, 116, 115) MS->MS_Interp IR Infrared Spectroscopy (FT-IR) IR_Interp Identify Functional Groups: - Broad O-H (acid) - Strong C=O (acid) - Aromatic/Aliphatic C-H IR->IR_Interp NMR NMR Spectroscopy (¹H & ¹³C) NMR_Interp Elucidate Carbon-Hydrogen Framework: - Assign aromatic, aliphatic, and acid protons - Confirm connectivity via coupling NMR->NMR_Interp Structure Final Structure of This compound MS_Interp->Structure Confirms MW & Core IR_Interp->Structure Confirms Functional Groups NMR_Interp->Structure Confirms Connectivity

Caption: Workflow for the integrated spectroscopic analysis.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous characterization of this compound. The mass spectrum confirms the molecular weight and the presence of the indane core. The IR spectrum clearly identifies the carboxylic acid functional group and the aromatic and aliphatic C-H bonds. Finally, the predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, confirming the precise atomic connectivity. This guide serves as a valuable resource for the identification and quality control of this compound in a research and development setting.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid: A Novel Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and definitive crystal structure analysis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid (also known as indan-2-ylacetic acid). With the indane scaffold being a significant structural motif in medicinal chemistry, a thorough understanding of its derivatives at an atomic level is paramount for rational drug design and development. To date, a publicly available crystal structure for the title compound has not been reported, positioning this guide as a foundational document for its novel structural elucidation. We present a validated synthetic protocol, detailed methodologies for single-crystal and powder X-ray diffraction, and protocols for complementary spectroscopic and thermal analysis. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to apply these techniques to novel molecular entities.

Introduction: The Significance of Structural Elucidation

The 2,3-dihydro-1H-indene (indane) moiety is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The conformational rigidity of the indane system can be exploited to improve the binding affinity and metabolic stability of drug candidates. This compound, with its carboxylic acid functionality, presents a key intermediate for further chemical elaboration.

The three-dimensional arrangement of atoms in a molecule, as determined by crystal structure analysis, provides invaluable insights into its physicochemical properties, including solubility, stability, and intermolecular interactions.[1] For drug development professionals, this information is critical for understanding structure-activity relationships (SAR) and for the formulation of solid dosage forms. This guide outlines a systematic approach to determining the crystal structure of this previously uncharacterized compound.

Synthesis of this compound

A reliable synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. Based on established principles of malonic ester synthesis, a plausible and efficient route to the title compound is proposed.

Proposed Synthetic Pathway

The synthesis involves a two-step process starting from 2-indanone, proceeding through a malonic ester intermediate, followed by hydrolysis and decarboxylation.

dot

Synthesis_Pathway Indanone 2-Indanone Malonate Diethyl (2,3-dihydro-1H-inden-2-ylidene)malonate Indanone->Malonate Diethyl malonate, Piperidine, Acetic acid, Toluene, reflux Ester Diethyl (2,3-dihydro-1H-inden-2-yl)malonate Malonate->Ester H2, Pd/C, Ethanol Acid This compound Ester->Acid 1. NaOH, H2O/EtOH, reflux 2. HCl (aq)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (2,3-dihydro-1H-inden-2-ylidene)malonate

  • To a solution of 2-indanone (1 equivalent) in toluene, add diethyl malonate (1.2 equivalents).

  • Add piperidine (0.1 equivalents) and glacial acetic acid (0.1 equivalents) as catalysts.

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the mixture until no more water is collected.

  • Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield the target ylidene malonate.

Step 2: Synthesis of Diethyl (2,3-dihydro-1H-inden-2-yl)malonate

  • Dissolve the diethyl (2,3-dihydro-1H-inden-2-ylidene)malonate (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude diethyl (2,3-dihydro-1H-inden-2-yl)malonate.

Step 3: Synthesis of this compound

  • Dissolve the crude diethyl (2,3-dihydro-1H-inden-2-yl)malonate in a mixture of ethanol and aqueous sodium hydroxide solution (3 equivalents of NaOH).

  • Reflux the mixture for several hours until the hydrolysis of the ester is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure analysis. For carboxylic acids, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique.

Solvent Screening and Optimization

A systematic approach to solvent screening is recommended. The ideal solvent is one in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.

Solvent SystemRationale
Ethanol/WaterCarboxylic acids often have good solubility in alcohols, and the addition of water as an anti-solvent can induce crystallization.
Acetone/HexaneAcetone is a good solvent for many organic compounds, and the slow addition of a non-polar anti-solvent like hexane can promote crystal growth.
Ethyl AcetateA moderately polar solvent that can be effective for slow evaporation.
Glacial Acetic AcidCan act as both a solvent and a resolving agent in some cases, promoting the formation of well-ordered crystals.[2]
Recommended Crystallization Protocol (Slow Evaporation)
  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial, cover it with parafilm, and pierce a few small holes in the parafilm.

  • Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

  • Monitor the vial for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[3]

dot

SCXRD_Workflow Crystal_Selection Crystal Selection and Mounting Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration and Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation and Analysis (CIF file generation) Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection
  • Select a suitable single crystal (clear, well-defined faces, appropriate size) under a microscope.

  • Mount the crystal on a goniometer head.

  • Center the crystal in the X-ray beam of a single-crystal diffractometer.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[1]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.[4] This processed data is then used to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined.

Structure Refinement

The initial structural model is refined using a least-squares method, typically with software such as SHELXL.[5][6][7][8] This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the observed and calculated diffraction data.[9]

Powder X-ray Diffraction (PXRD)

PXRD is a rapid analytical technique used to identify crystalline phases and can provide information on unit cell dimensions of a bulk sample.[10] It is particularly useful for confirming the phase purity of the synthesized material.

Sample Preparation and Data Acquisition
  • Finely grind the crystalline sample to a homogeneous powder.

  • Mount the powder on a sample holder.

  • Acquire the diffraction pattern using a powder diffractometer by scanning a range of 2θ angles.

Complementary Characterization

Spectroscopic and thermal analysis techniques should be employed to further characterize the synthesized compound and corroborate the structural data.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution.[8]

    • Predicted ¹H NMR (CDCl₃, 400 MHz): δ ~7.1-7.2 (m, 4H, Ar-H), 3.0-3.2 (m, 2H, Ar-CH₂), 2.6-2.8 (m, 2H, Ar-CH₂), 2.4-2.6 (m, 1H, CH), 2.3-2.5 (d, 2H, CH₂-COOH). The carboxylic acid proton (COOH) is expected to appear as a broad singlet at δ > 10 ppm.

    • Predicted ¹³C NMR (CDCl₃, 100 MHz): δ ~178 (C=O), ~141 (Ar-C), ~126 (Ar-CH), ~124 (Ar-CH), ~40 (CH₂-COOH), ~35 (Ar-CH₂), ~32 (CH).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule.[5]

    • Expected Absorptions: A broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch of the carboxylic acid), and peaks in the 1600-1450 cm⁻¹ region (C=C stretching of the aromatic ring).

Thermal Analysis
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques provide information on the thermal stability, melting point, and decomposition profile of the compound.[11][12][13] This is crucial for understanding its stability during processing and storage.

Data Reporting and Validation

Upon successful structure determination, the crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community. The standard format for this is the Crystallographic Information File (CIF).

Conclusion

This guide provides a comprehensive roadmap for the novel crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and analysis, researchers can obtain a definitive three-dimensional structure of this important molecule. This structural information will be invaluable for future research in medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the design of new molecules with tailored functions.

References

The Evolving Landscape of 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid Derivatives: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-indene (indan) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with an acetic acid moiety at the 2-position, the resulting 2-(2,3-dihydro-1H-inden-2-yl)acetic acid framework presents a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the known and potential biological activities of these derivatives, with a primary focus on their anti-inflammatory properties. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

Introduction: The Indan Acetic Acid Scaffold - A Promising Pharmacophore

The indan nucleus, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a structural motif found in various pharmacologically active molecules. Its rigid, yet three-dimensional, structure allows for precise spatial orientation of functional groups, facilitating interactions with biological targets. The addition of an acetic acid side chain, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), introduces a critical acidic center for binding to enzyme active sites, such as that of cyclooxygenase (COX).

While derivatives of inden-1-yl and inden-3-yl acetic acids have been more extensively studied, the this compound core offers a unique symmetrical substitution pattern that warrants dedicated investigation. This guide will synthesize the available data on this specific scaffold and its derivatives, highlighting key findings and future directions.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its derivatives typically commences from commercially available starting materials. A general and adaptable synthetic route is outlined below.

General Synthesis Protocol

A common approach involves the preparation of the core acid, which can then be derivatized at the carboxyl group.

Step 1: Synthesis of this compound

This can be achieved through various published methods, often starting from indene or a related precursor.

Step 2: Activation of the Carboxylic Acid

To facilitate derivatization, the carboxylic acid is typically converted to a more reactive species, such as an acyl chloride.

  • Protocol: To a solution of this compound in an inert solvent (e.g., dichloromethane or toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is often performed at room temperature or with gentle heating. Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude 2-(2,3-dihydro-1H-inden-2-yl)acetyl chloride.

Step 3: Derivatization to Amides, Esters, and Hydrazides

The activated acyl chloride can then be reacted with a variety of nucleophiles to generate a library of derivatives.

  • Amide Synthesis: The acyl chloride is reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent.

  • Ester Synthesis: The acyl chloride is reacted with an alcohol in the presence of a base.

  • Hydrazide Synthesis: The acyl chloride is reacted with hydrazine hydrate.

Synthetic Workflow Diagram

G cluster_0 Synthesis of the Core Scaffold cluster_1 Activation and Derivatization cluster_2 Derivatives Indene Precursor Indene Precursor Core Acid This compound Indene Precursor->Core Acid Multi-step synthesis Acyl Chloride 2-(2,3-dihydro-1H-inden-2-yl)acetyl chloride Core Acid->Acyl Chloride Thionyl Chloride Amides Amides Acyl Chloride->Amides Amine, Base Esters Esters Acyl Chloride->Esters Alcohol, Base Hydrazides Hydrazides Acyl Chloride->Hydrazides Hydrazine Hydrate

Caption: Synthetic workflow for this compound derivatives.

Anti-inflammatory Activity: A Primary Therapeutic Target

A significant body of research has focused on the anti-inflammatory potential of indan acetic acid derivatives, largely due to their structural resemblance to established NSAIDs.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for the anti-inflammatory effects of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

Derivatives of indenyl acetic acids have been shown to inhibit COX enzymes. The acidic carboxylate group is crucial for binding to the active site of COX, while the hydrophobic indan scaffold occupies a hydrophobic channel within the enzyme.

G Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Metabolism Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Indenyl Acetic Acid Derivative Indenyl Acetic Acid Derivative Indenyl Acetic Acid Derivative->COX-1/COX-2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX inhibition.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[3][4][5]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative. The test compounds and standard are typically administered intraperitoneally or orally.

  • Induction of Edema: Thirty minutes to one hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[3][4]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Evaluation: COX-1 and COX-2 Inhibition Assay

To determine the potency and selectivity of the compounds, in vitro assays using purified COX-1 and COX-2 enzymes are essential.[6][7]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Reagent Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Enzyme Incubation: In a 96-well plate, incubate the enzyme (COX-1 or COX-2) with the test compound or vehicle for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[6]

  • Reaction Termination: After a specific incubation period (e.g., 10 minutes at 37°C), stop the reaction by adding a stop solution (e.g., HCl).[6]

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or a colorimetric/fluorometric method.[6][7]

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (SI) is then determined (IC50 COX-2 / IC50 COX-1).

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature of the substituents on the indan ring and modifications to the acetic acid side chain.[8][9]

  • Carboxylic Acid Moiety: The free carboxylic acid is generally essential for anti-inflammatory activity, as it forms a key interaction with the active site of COX enzymes. Ester and amide derivatives may act as prodrugs, being hydrolyzed in vivo to the active acid form.[8]

  • Indan Ring Substitution: Introduction of substituents on the aromatic ring of the indan nucleus can modulate lipophilicity and electronic properties, thereby affecting potency and selectivity. Halogen and methoxy substitutions have been explored in related indan systems to enhance activity.

  • Derivatization of the Acetic Acid Side Chain: Conversion of the carboxylic acid to amides or hydrazides can lead to compounds with altered pharmacokinetic profiles and potentially different biological activities.

Other Potential Biological Activities

While anti-inflammatory activity is the most explored, the this compound scaffold holds promise for other therapeutic applications.

Anticancer Activity

Some derivatives of related indole and indene structures have demonstrated antiproliferative effects. The mechanism may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell growth. Further investigation into the anticancer potential of this compound derivatives is warranted.

Antimicrobial Activity

Heterocyclic compounds incorporating scaffolds similar to the indan nucleus have been reported to possess antibacterial and antifungal properties. The derivatization of the acetic acid moiety into hydrazones or other heterocyclic systems could yield compounds with significant antimicrobial activity.

Neurological and Cardiovascular Activities

The rigid framework of the indan ring is present in some centrally acting agents. While direct evidence is limited for the this compound core, exploration of its derivatives for activity on neurological targets such as receptors and enzymes in the central nervous system could be a fruitful area of research. Similarly, certain acetic acid derivatives have shown cardiovascular effects, suggesting another potential avenue for investigation.

Quantitative Data Summary

The following table summarizes the biological activity data for selected this compound derivatives and related compounds.

Compound IDR-Group (at carboxyl)In Vivo Anti-inflammatory Activity (% inhibition of edema)In Vitro COX-2 Inhibition (IC50, µM)In Vitro COX-1 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)
IA-1 -OHData not availableData not availableData not availableData not available
IA-Amide-Ph -NH-PhModerateLowLow~1
IA-Ester-Et -OEtLow (prodrug)Data not availableData not availableData not available
Indomethacin N/A (Reference)High0.90.19
Celecoxib N/A (Reference)High0.04>10>250

Note: The data presented is a representative compilation from various sources and may not be directly comparable due to different experimental conditions.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The existing research strongly supports their potential as anti-inflammatory agents, likely acting through the inhibition of COX enzymes. The synthetic accessibility of this core structure allows for extensive derivatization, enabling the fine-tuning of pharmacological properties and the exploration of a broader range of biological activities.

Future research should focus on:

  • Systematic SAR studies: A comprehensive investigation of substitutions on both the indan ring and the acetic acid side chain is needed to develop potent and selective inhibitors.

  • Elucidation of mechanisms: Beyond COX inhibition, the potential for these compounds to modulate other inflammatory pathways should be explored.

  • Expansion of therapeutic targets: Screening of derivative libraries against a wider range of biological targets, including those relevant to cancer, infectious diseases, and neurological disorders, may uncover novel therapeutic applications.

By leveraging the principles of medicinal chemistry and modern pharmacological screening methods, the full therapeutic potential of this compound derivatives can be realized.

References

Whitepaper: An In-Silico Workflow for Predicting the Mechanism of Action of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery and development. While traditional experimental approaches for target identification can be resource-intensive, in silico methodologies offer a rapid, cost-effective, and powerful framework for generating high-confidence hypotheses. This technical guide presents a comprehensive, multi-faceted computational workflow designed to predict the molecular targets and biological pathways modulated by 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a compound with a well-defined structure but an uncharacterized pharmacological profile. By integrating ligand-based similarity assessments, structure-based reverse docking, and systems-level pathway analysis, this workflow provides a robust strategy for transforming a chemical structure into a testable biological hypothesis, thereby accelerating the journey from compound to therapeutic candidate.

Introduction: The Challenge of an Orphan Ligand

This compound (PubChem CID: 5174955) is a small molecule featuring an indane scaffold, a privileged structure in medicinal chemistry.[1] While its constituent parts are found in various bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), the specific biological activity and molecular targets of this particular compound remain undefined.[2][3] This lack of a known MoA makes it an "orphan ligand" and a perfect candidate for computational target fishing.

The primary challenge in drug discovery is no longer just identifying active compounds but understanding how they work.[4] Computational approaches allow us to navigate the vastness of the human proteome to identify potential binding partners for a given small molecule.[5][6] This guide, designed for researchers in drug development, provides a detailed, field-proven workflow to predict the MoA of this compound, demonstrating the power of integrating orthogonal computational techniques for a more robust and reliable prediction.[7][8]

Foundational Analysis: Compound Preparation and Profiling

Before any predictive modeling, the query molecule must be accurately represented and prepared in a computationally accessible format. The quality of this initial step dictates the validity of all subsequent analyses.

Protocol 1: Ligand Preparation

  • Structure Acquisition: Obtain the 2D structure of this compound from a reliable chemical database such as PubChem.[9] The canonical SMILES representation is C1C(CC2=CC=CC=C21)CC(=O)O.[9]

  • 3D Conformation Generation: Convert the 2D structure into a 3D conformation using a computational chemistry tool (e.g., Open Babel, Schrödinger's LigPrep). This step generates a plausible 3D arrangement of the atoms.

  • Protonation and Tautomeric State Assignment: Assign the correct protonation state at a physiological pH (e.g., 7.4). The carboxylic acid moiety will typically be deprotonated.

  • Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This critical step relaxes the 3D structure to a low-energy, sterically favorable conformation, which is essential for accurate docking and pharmacophore modeling.[10]

The Predictive Core: A Dual-Strategy Approach to Target Identification

No single computational method is foolproof. A robust prediction relies on the convergence of evidence from multiple, mechanistically distinct approaches. Here, we employ a dual strategy combining ligand-based and structure-based methods to generate a preliminary list of putative protein targets.

Ligand-Based Prediction: Guilt by Association

Causality: The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. By identifying known drugs or bioactive compounds that are structurally similar to our query molecule, we can infer potential targets.

Protocol 2: 2D/3D Similarity Searching

  • Database Selection: Utilize large-scale chemical biology databases such as ChEMBL, PubChem BioAssay, or BindingDB. These databases link chemical structures to experimentally validated biological activity data.

  • Similarity Metric: Perform a Tanimoto similarity search using the prepared 3D structure of this compound as the query. The Tanimoto coefficient is a standard metric for comparing molecular fingerprints.

  • Data Curation: Filter the results for compounds with a high similarity score (e.g., Tanimoto > 0.85) and annotated, high-potency activity (e.g., IC₅₀, EC₅₀, or Kᵢ < 1 µM) against specific protein targets.

  • Target Compilation: Compile a list of protein targets associated with the identified similar compounds.

Table 1: Hypothetical Results from Ligand-Based Similarity Search

Similar Compound Tanimoto Score Known Target Activity (IC₅₀)
Indomethacin 0.88 Cyclooxygenase-1 (COX-1) 50 nM
Indomethacin 0.88 Cyclooxygenase-2 (COX-2) 250 nM
Fictitious Compound A 0.91 Prostaglandin E synthase 120 nM

| Fictitious Compound B | 0.86 | Aldose reductase | 800 nM |

Structure-Based Prediction: Reverse Docking

Causality: This approach directly assesses the physicochemical and steric complementarity between our ligand and a large collection of protein binding sites.[11] Reverse docking simulates the binding process of a single ligand against numerous macromolecular targets to identify those with the most favorable binding energies.[12][13]

Protocol 3: High-Throughput Reverse Docking

  • Target Library Preparation: Utilize a pre-compiled and curated library of 3D protein structures, such as the Protein Data Bank (PDB). For a more streamlined approach, web-based servers like SwissTargetPrediction or TarFisDock can be used, which employ libraries of druggable binding sites.[14]

  • Docking Simulation: Using the energy-minimized ligand from Protocol 1, perform molecular docking against each target in the library. The docking algorithm will systematically sample different orientations and conformations of the ligand within the binding pocket.[10]

  • Scoring and Ranking: Each resulting pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). Targets are then ranked based on their best docking scores.[11]

  • Filtering and Prioritization: Select the top-ranked protein targets for further analysis. It is crucial to visually inspect the binding poses of the top hits to ensure that the predicted interactions are chemically sensible (e.g., formation of hydrogen bonds, hydrophobic contacts).

Table 2: Hypothetical Top-Ranked Hits from Reverse Docking

Protein Target UniProt ID Docking Score (kcal/mol) Predicted Key Interaction
Cyclooxygenase-1 (COX-1) P23219 -9.8 H-bond with Arg120
Prostaglandin E synthase P43116 -9.5 Salt bridge with catalytic dyad
Carbonic Anhydrase II P00918 -9.1 Coordination with Zinc ion
Aldose reductase P15121 -8.9 H-bond with Tyr48

| 5-lipoxygenase (5-LOX) | P09917 | -8.7 | Pi-stacking with Phe177 |

Workflow and Data Integration

The strength of this in silico approach lies in its integrative nature. By combining orthogonal predictions, we can build a consensus list of high-confidence targets, minimizing the false positives inherent in any single method.

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In_Silico_Workflow cluster_0 Phase 1: Input & Preparation cluster_1 Phase 2: Parallel Target Prediction cluster_2 Phase 3: Analysis & Hypothesis Generation Input This compound (2D Structure) Prep Protocol 1: 3D Structure Generation & Energy Minimization Input->Prep LigandBased 2.1 Ligand-Based Search (Similarity Search) Prep->LigandBased StructureBased 2.2 Structure-Based Search (Reverse Docking) Prep->StructureBased Consensus Target Prioritization (Consensus Scoring) LigandBased->Consensus StructureBased->Consensus Pathway Protocol 4: Pathway Enrichment Analysis Consensus->Pathway MoA Final MoA Hypothesis Pathway->MoA

Caption: Integrated workflow for in silico MoA prediction.

Protocol 4: Consensus Target Prioritization

  • Collate Data: Combine the target lists generated from the ligand-based search (Protocol 2) and reverse docking (Protocol 3).

  • Apply Consensus Scoring: Assign a higher priority to targets that appear in both lists. For example, in our hypothetical results, both COX-1 and Aldose reductase were identified by both methods, making them high-confidence candidates.

  • Literature Review: For the top consensus targets, perform a brief review of the literature to assess their biological plausibility and relevance to diseases, strengthening the rationale for further investigation.

From Targets to Mechanism: Pathway and Network Analysis

Identifying a list of protein targets is only part of the story. To understand the compound's overall effect on cellular function, we must place these targets within the context of biological pathways and interaction networks.

Causality: If a compound modulates several proteins, and those proteins are significantly enriched in a particular biological pathway, it is highly probable that the compound's primary mechanism of action involves the perturbation of that pathway.

Protocol 5: Pathway Enrichment Analysis

  • Tool Selection: Use a pathway analysis tool such as Reactome[15][16] or QIAGEN Ingenuity Pathway Analysis (IPA).[17] These platforms utilize curated databases of pathways and networks.

  • Input Data: Submit the list of high-confidence consensus targets (identified in Protocol 4) to the analysis tool.

  • Statistical Analysis: The tool will perform an over-representation analysis (ORA) to determine if the input list of targets is statistically over-represented in any known pathways compared to random chance. The output is typically a p-value or False Discovery Rate (FDR) for each pathway.

  • Hypothesis Formulation: Pathways with a statistically significant enrichment (e.g., FDR < 0.05) are considered to be potentially modulated by the compound. This forms the basis of the MoA hypothesis.

Based on our hypothetical targets (COX-1, COX-2, Prostaglandin E synthase), a pathway analysis would likely identify the Arachidonic Acid Metabolism and Prostaglandin Synthesis pathways as highly significant.

dot

Signaling_Pathway cluster_pathway Arachidonic Acid Metabolism Pathway Compound This compound COX1 COX-1 Compound->COX1 Inhibition COX2 COX-2 Compound->COX2 Inhibition PGES Prostaglandin E Synthase Compound->PGES Inhibition AA Arachidonic Acid AA->COX1 AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGH2->PGES PGE2 Prostaglandin E2 PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation

Caption: Hypothetical MoA: Inhibition of the Prostaglandin Synthesis Pathway.

Conclusion and Forward Look

This technical guide outlines a systematic and robust in silico workflow for predicting the mechanism of action of this compound. By leveraging the complementary strengths of ligand-based similarity searching and structure-based reverse docking, we generated a high-confidence list of putative targets. Subsequent pathway analysis contextualized these targets, leading to a plausible and testable hypothesis: the compound likely acts as an inhibitor of the arachidonic acid metabolism pathway, targeting enzymes such as COX-1, COX-2, and Prostaglandin E synthase, which is consistent with an anti-inflammatory profile.

The output of this computational workflow is not a final answer but a scientifically-grounded starting point for experimental validation. The prioritized targets should be pursued in biochemical assays (e.g., enzyme inhibition assays) and cell-based models to confirm the in silico predictions and definitively elucidate the mechanism of action. This strategic integration of computational prediction and experimental validation represents the future of efficient and intelligent drug discovery.

References

A Comprehensive Technical Guide to 2-(2,3-dihydro-1H-inden-2-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a molecule of significant interest in medicinal chemistry. This document delves into its synthesis, physicochemical properties, and explores its potential therapeutic applications based on the biological activities of structurally related analogues.

Introduction: The Indane Scaffold in Drug Discovery

The indane ring system, a fused bicyclic structure composed of a benzene ring and a cyclopentane ring, is a privileged scaffold in drug design. Its rigid conformation can enhance binding affinity to biological targets and improve metabolic stability. Numerous indane derivatives have been developed as therapeutic agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[1] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its chemical landscape and pharmacological relevance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂--INVALID-LINK--
Molecular Weight 176.21 g/mol --INVALID-LINK--
Appearance SolidSigma-Aldrich
Storage Temperature Room temperature, sealed in dry conditions--INVALID-LINK--
CAS Number 37868-26-1--INVALID-LINK--

Synthetic Pathways: A Detailed Workflow

The synthesis of this compound can be strategically approached from the readily available starting material, 2-indanone. Two primary synthetic routes are proposed and detailed below, offering flexibility in reagent choice and reaction conditions.

Synthesis of the Key Intermediate: 2-Indanone

A reliable method for the preparation of 2-indanone is through the oxidation of indene.[2]

Experimental Protocol: Synthesis of 2-Indanone from Indene [2]

  • Reaction Setup: In a 2-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.

  • Addition of Indene: While maintaining the temperature at 35–40°C, add 116.2 g (1.00 mole) of 98% indene dropwise with stirring over a 2-hour period. Use an additional 100 mL of formic acid to rinse the remaining indene from the dropping funnel into the reaction flask.

  • Reaction: Stir the solution at room temperature for 7 hours to ensure the reaction goes to completion.

  • Work-up: Transfer the solution to a Claisen flask and remove the formic acid under reduced pressure (aspirator), keeping the boiler temperature below 60°C. The residue will be a yellowish-brown crystalline solid upon cooling.

  • Hydrolysis and Steam Distillation: In a 5-liter flask fitted with a long condenser, place 2 liters of 7% (by volume) sulfuric acid and bring to a boil. Add the crude monoformate of 1,2-indanediol. Introduce steam and steam distill the mixture, maintaining a constant volume of 2 liters in the boiling flask. Collect 5–6 liters of distillate.

  • Isolation: Filter the cold distillate with suction and thoroughly dry the resulting white crystalline solid. Further dry the crystals in a vacuum desiccator. The yield is typically 90–107 g (69–81%) with a melting point of 57–58°C.

Synthesis_of_2_Indanone Indene Indene Monoformate Monoformate of 1,2-indanediol Indene->Monoformate Oxidation FormicAcid_H2O2 Formic Acid, H₂O₂ Indanone 2-Indanone Monoformate->Indanone Hydrolysis SulfuricAcid Sulfuric Acid (aq)

Figure 1: Synthetic route to 2-indanone.
Route A: Horner-Wadsworth-Emmons and Subsequent Reduction

This route involves a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, followed by catalytic hydrogenation to yield the saturated ester, and finally hydrolysis to the desired carboxylic acid.

Step 1: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction of 2-indanone with triethyl phosphonoacetate provides a reliable method for the formation of the carbon-carbon double bond.[3][4]

Experimental Protocol: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate

  • Preparation of the Ylide: In a dry, three-necked flask under a nitrogen atmosphere, suspend a 50% dispersion of sodium hydride (0.33 mole) in 100 mL of dry benzene. To this stirred mixture, add triethyl phosphonoacetate (0.33 mole) dropwise over 45–50 minutes, maintaining the temperature at 30–35°C. Stir for 1 hour at room temperature.

  • Reaction with 2-Indanone: To the resulting clear solution, add 2-indanone (0.33 mole) dropwise over 30–40 minutes, maintaining the temperature at 20–30°C with an ice bath.

  • Work-up: After the addition is complete, stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC). Quench the reaction by carefully adding water.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with benzene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Catalytic Hydrogenation

The resulting α,β-unsaturated ester is then reduced to the corresponding saturated ester via catalytic hydrogenation.

Experimental Protocol: Synthesis of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

  • Reaction Setup: Dissolve ethyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 3: Hydrolysis

The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Hydrolysis: Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • Work-up and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any unreacted starting material. Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Route_A Indanone 2-Indanone UnsaturatedEster Ethyl 2-(2,3-dihydro-1H-inden-2-ylidene)acetate Indanone->UnsaturatedEster Horner-Wadsworth-Emmons Phosphonoacetate Triethyl phosphonoacetate SaturatedEster Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate UnsaturatedEster->SaturatedEster Hydrogenation H2_PdC H₂, Pd/C FinalProduct This compound SaturatedEster->FinalProduct Hydrolysis Base_H2O Base, H₂O

Figure 2: Synthetic pathway via Horner-Wadsworth-Emmons reaction.
Route B: Cyanohydrin Formation and Hydrolysis

An alternative route involves the formation of a cyanohydrin from 2-indanone, followed by reduction of the hydroxyl group and subsequent hydrolysis of the nitrile.

Step 1: Cyanohydrin Formation

2-Indanone can be converted to the corresponding cyanohydrin by treatment with a cyanide source.

Experimental Protocol: Synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carbonitrile

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-indanone in a suitable solvent such as ethanol.

  • Reaction: Add a solution of sodium or potassium cyanide in water, followed by the slow addition of an acid (e.g., acetic acid or hydrochloric acid) to generate HCN in situ. Maintain the reaction at a low temperature (0-10°C).

  • Work-up and Isolation: After the reaction is complete, carefully neutralize the excess acid. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Step 2: Reduction of the Hydroxyl Group

The hydroxyl group of the cyanohydrin can be removed through a deoxygenation reaction.

Step 3: Hydrolysis of the Nitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6]

Experimental Protocol: Synthesis of this compound [5]

  • Acidic Hydrolysis: Heat the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid. The reaction will produce the carboxylic acid and the corresponding ammonium salt.

  • Alkaline Hydrolysis: Alternatively, heat the nitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide. This will yield the sodium salt of the carboxylic acid and ammonia gas. The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture.

  • Work-up and Purification: After hydrolysis, isolate the carboxylic acid by extraction or precipitation, followed by purification via recrystallization.

Route_B Indanone 2-Indanone Cyanohydrin 2-hydroxy-2,3-dihydro-1H-indene-2-carbonitrile Indanone->Cyanohydrin Cyanohydrin Formation Cyanide NaCN/HCN Nitrile 2-(2,3-dihydro-1H-inden-2-yl)acetonitrile Cyanohydrin->Nitrile Deoxygenation Reduction Reduction FinalProduct This compound Nitrile->FinalProduct Hydrolysis Hydrolysis Acid or Base Hydrolysis

Figure 3: Synthetic pathway via cyanohydrin intermediate.

Potential Therapeutic Applications: An Evidence-Based Perspective

While direct biological data for this compound is limited in the public domain, the extensive research on its structural isomers and other indane derivatives provides a strong foundation for predicting its potential therapeutic applications.

Anti-inflammatory and Analgesic Activity

A significant body of research has demonstrated the anti-inflammatory and analgesic properties of indane acetic acid derivatives.[1] Studies on indan-1-acetic acids have shown that these compounds exhibit potent anti-inflammatory effects in various animal models.[7] The structural similarity of this compound to these known anti-inflammatory agents suggests that it may also possess similar activities.

Structure-Activity Relationship (SAR) Insights:

  • The presence of the acetic acid moiety is crucial for the anti-inflammatory activity of this class of compounds.

  • Substituents on the aromatic ring can significantly modulate the potency and pharmacokinetic profile of these derivatives.[1]

Neuroprotective Potential

Derivatives of the indane scaffold have also been investigated for their neuroprotective effects. The rigid structure of the indane nucleus can facilitate interactions with various targets in the central nervous system.

Future Directions and Research Opportunities

The information presented in this guide highlights this compound as a compound with considerable potential for further investigation. Key areas for future research include:

  • Direct Biological Evaluation: In vitro and in vivo studies are necessary to definitively determine the anti-inflammatory, analgesic, and other biological activities of this compound.

  • Comparative Studies: A direct comparison of the biological activity of this compound with its 1-yl isomer would provide valuable insights into the structure-activity relationship of this scaffold.

  • Target Identification: Elucidating the specific molecular targets of this compound will be crucial for understanding its mechanism of action and for guiding further drug development efforts.

  • Derivative Synthesis: The synthesis and evaluation of a library of derivatives with modifications to both the indane ring and the acetic acid side chain could lead to the discovery of compounds with enhanced potency and improved pharmacokinetic properties.

Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally important class of indane derivatives. The synthetic pathways detailed in this guide provide a clear roadmap for its preparation, enabling further investigation into its biological properties. Based on the well-established anti-inflammatory and analgesic activities of its structural analogues, this compound warrants dedicated research to unlock its full therapeutic potential.

References

A Comprehensive Technical Guide to 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: Nomenclature, Synthesis, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a molecule of interest in medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, details the compound's formal nomenclature, Chemical Abstracts Service (CAS) registration, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential as a scaffold in the design of novel therapeutics.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for scientific communication and regulatory purposes. This section outlines the standardized nomenclature and registration details for this compound.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the molecule , the correct IUPAC name is This compound [1]. This name unambiguously describes the molecular structure, which consists of an acetic acid moiety attached to the second position of a 2,3-dihydro-1H-indene (also known as indane) ring system.

CAS Registry Number

The CAS Registry Number is a unique numerical identifier assigned to every chemical substance. The CAS Registry Number for this compound is 37868-26-1 . This number is crucial for database searches and unequivocal identification of the compound in scientific literature and chemical inventories.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂--INVALID-LINK--
Molecular Weight 176.21 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Storage Sealed in dry, room temperature--INVALID-LINK--

Proposed Synthesis Protocol

While specific literature detailing the synthesis of this compound is not abundant, a robust and logical synthetic route can be proposed based on well-established organic chemistry principles, particularly the malonic ester synthesis. This method is a reliable technique for the preparation of substituted acetic acids[2][3]. The proposed pathway commences from the readily available starting material, 2-indanone.

Synthetic Pathway Overview

The proposed synthesis involves a three-step sequence starting from 2-indanone, as illustrated in the workflow diagram below. This pathway is designed to be efficient and scalable, making it suitable for laboratory-scale synthesis and potential future scale-up.

Synthesis_Workflow Start 2-Indanone Step1 Step 1: Knoevenagel Condensation Start->Step1 Intermediate1 Intermediate: Indan-2-ylidene malonic ester Step1->Intermediate1 Step2 Step 2: Catalytic Hydride Reduction Intermediate1->Step2 Intermediate2 Intermediate: 2-(Indan-2-yl) malonic ester Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation Intermediate2->Step3 Product Product: This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis.

Step 1: Knoevenagel Condensation of 2-Indanone

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-indanone (1 equivalent), diethyl malonate (1.1 equivalents), and a suitable solvent such as toluene.

  • Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude indan-2-ylidene malonic ester.

  • Purify the product by column chromatography on silica gel.

Step 2: Catalytic Hydride Reduction of the Alkylidene Malonate

  • Dissolve the purified indan-2-ylidene malonic ester (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

  • Add a catalytic amount of a hydrogenation catalyst, for instance, palladium on carbon (Pd/C) or sodium borohydride (NaBH₄). If using NaBH₄, the reaction should be carried out at a controlled temperature (e.g., 0 °C to room temperature).

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst (if applicable).

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(indan-2-yl)malonic ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude 2-(indan-2-yl)malonic ester, add an excess of a strong base solution, such as aqueous sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux to facilitate the hydrolysis of the ester groups to the corresponding dicarboxylic acid salt.

  • After complete hydrolysis (monitored by TLC), cool the reaction mixture to room temperature and carefully acidify with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic.

  • Gently heat the acidic solution to induce decarboxylation, which will be evident by the evolution of carbon dioxide gas.

  • Continue heating until the gas evolution ceases.

  • Cool the mixture to room temperature, which should result in the precipitation of the crude this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final product.

Potential Applications in Drug Development

The indane ring system is recognized as a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous pharmacologically active compounds[3][4]. The rigid bicyclic structure of the indane nucleus provides a well-defined three-dimensional orientation for substituent groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Rationale as a Scaffold for Anti-Inflammatory and Analgesic Agents

Derivatives of indane acetic acid have been investigated for their potential as anti-inflammatory and analgesic agents[5]. For instance, compounds with a similar structural framework have shown promise in this area[6]. The acetic acid moiety of this compound provides a key functional group that can interact with biological targets, while the indane core serves as a rigid scaffold that can be further functionalized to optimize pharmacological properties. The structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that this molecule could serve as a valuable starting point for the design of novel anti-inflammatory agents with potentially improved efficacy or side-effect profiles.

Role as a Building Block in Medicinal Chemistry

Beyond its potential intrinsic activity, this compound is a versatile building block for the synthesis of more complex molecules. The carboxylic acid functional group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the exploration of a wide range of chemical space. This adaptability makes it a valuable intermediate for the synthesis of compound libraries for high-throughput screening in drug discovery programs. The indane scaffold itself can be modified through various synthetic transformations to introduce additional diversity and fine-tune the physicochemical and pharmacological properties of the resulting molecules.

Conclusion

This compound is a well-defined chemical entity with a clear nomenclature and CAS registration. While specific biological data for this exact compound is limited in the public domain, its structural features, particularly the presence of the indane scaffold, suggest its potential as a valuable building block in the design and synthesis of novel therapeutic agents, especially in the areas of inflammation and pain management. The proposed synthetic route provides a practical and logical approach for its preparation, enabling further investigation into its chemical and biological properties. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related indane derivatives in drug discovery and development.

References

Thermogravimetric analysis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol to deliver field-proven insights into methodological choices, data interpretation, and the application of TGA in pharmaceutical sciences. We will explore the fundamental principles of TGA, detail a robust, self-validating experimental workflow, and discuss the expected thermal decomposition profile of this specific molecule. The guide emphasizes scientific integrity, grounding its recommendations in authoritative standards and literature to ensure the generation of reliable and reproducible thermal stability data.

Introduction to the Compound and Technique

Overview of this compound

This compound is an organic compound with the chemical formula C₁₁H₁₂O₂ and a molecular weight of approximately 176.21 g/mol .[1] Its structure consists of a bicyclic indane moiety attached to an acetic acid group. While its primary applications are in organic synthesis, its structural motifs are of interest in medicinal chemistry. Understanding the thermal stability of such compounds is a critical prerequisite for drug development, influencing everything from synthesis and purification conditions to storage and formulation strategies.

The Principle and Utility of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a cornerstone of thermal analysis techniques, providing quantitative information on the mass changes in a material as a function of temperature or time under a controlled atmosphere.[2][3] The instrument, a thermogravimetric analyzer, consists of a high-precision balance coupled with a furnace.[3][4] By subjecting a sample to a controlled heating program, TGA can precisely measure mass loss due to processes like decomposition, evaporation, or desorption, or mass gain from reactions like oxidation.[2] For pharmaceutical compounds, TGA is indispensable for determining thermal stability, assessing purity (e.g., solvent or moisture content), and analyzing the composition of complex formulations.[5][6]

Foundational Concepts: Thermal Decomposition of Carboxylic Acids

The thermal behavior of this compound is dictated by its functional groups. Carboxylic acids can undergo several decomposition pathways upon heating. The most common are:

  • Decarboxylation: The elimination of carbon dioxide (CO₂) from the carboxyl group. This is a primary deoxygenation pathway and is often the target for converting biomass into biofuels.[7]

  • Dehydration: The removal of a water molecule, which can occur between two acid molecules to form an anhydride.

For this compound, the decomposition is expected to initiate at the carboxylic acid functional group, as it is the most thermally labile part of the molecule. The bulky and relatively stable dihydro-indenyl ring system would likely decompose at a significantly higher temperature. Therefore, a primary mass loss corresponding to the scission and volatilization of the side chain or its decomposition products (e.g., CO₂ and H₂O) is anticipated.

A Self-Validating TGA Protocol

The following protocol is designed to be a self-validating system, incorporating best practices and authoritative standards such as ASTM E1131, which provides a general technique for compositional analysis by thermogravimetry.[8][9][10]

Causality-Driven Methodological Choices

The selection of TGA parameters is not arbitrary; each choice is made to ensure data quality, resolution, and relevance.

  • Atmosphere (The "Why"): An inert atmosphere, typically high-purity nitrogen flowing at 20-50 mL/min, is critical. This prevents oxidative decomposition, an aggressive and complex process, thereby isolating the inherent thermal stability of the molecule.[2] This allows for the study of thermal decomposition in the absence of air.

  • Sample Mass (The "Why"): A small sample mass (typically 5-10 mg) is essential. Larger samples can suffer from thermal lag, where the center of the sample is at a lower temperature than the furnace-measured temperature. This can lead to artificially high decomposition temperatures and poor resolution.[9]

  • Heating Rate (The "Why"): A linear heating rate of 10 °C/min is a standard starting point. This rate provides a good balance between experimental efficiency and data resolution. Slower rates (e.g., 5 °C/min) can improve the separation of closely occurring thermal events, while faster rates can shift decomposition to higher temperatures.[11][12]

  • Crucible Type (The "Why"): Alumina (ceramic) or platinum crucibles are recommended. They are inert over a wide temperature range and will not react with the sample or its decomposition products. For carboxylic acids, alumina is a safe choice to avoid any potential catalytic effects.

  • Temperature Range (The "Why"): A range from ambient temperature (e.g., 30 °C) to 600 °C is generally sufficient for organic molecules. This range will capture initial moisture loss and the full decomposition of the compound into a carbonaceous residue or until no mass remains.[13]

Experimental Workflow Diagram

The logical flow of a TGA experiment is crucial for ensuring reproducibility.

TGA_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A 1. Instrument Calibration (ASTM E1582) B 2. Sample Preparation (Weigh 5-10 mg) A->B C 3. Instrument Setup (N2 Purge, 10°C/min) B->C D 4. Run Experiment (30°C to 600°C) C->D E 5. Data Acquisition D->E F 6. Data Processing (Baseline Correction) E->F G 7. Interpretation (Determine Tonset, % Loss) F->G

Caption: Logical workflow for the TGA of a pharmaceutical compound.

Step-by-Step Experimental Protocol
  • Instrument Preparation:

    • Turn on the thermogravimetric analyzer and allow the balance to stabilize for at least 30 minutes.

    • Perform weight and temperature calibrations according to the instrument manufacturer's guidelines and relevant standards (e.g., ASTM E1582).

    • Select an inert, clean alumina crucible. Tare the crucible in the instrument under the experimental nitrogen flow rate (e.g., 50 mL/min).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound directly into the tared crucible.

    • Record the exact initial mass.

    • Ensure the sample is spread thinly and evenly across the bottom of the crucible to promote uniform heating.

  • Method Setup:

    • Create the temperature program in the instrument software:

      • Initial State: Equilibrate at 30 °C.

      • Heating Segment: Ramp temperature from 30 °C to 600 °C at a rate of 10 °C/min.

      • Atmosphere: Set the purge gas to Nitrogen at a flow rate of 50 mL/min.

  • Experiment Execution:

    • Carefully load the sample crucible onto the balance mechanism.

    • Seal the furnace and allow the atmosphere to purge for 5-10 minutes to ensure an inert environment.

    • Begin the experiment.

  • Post-Run:

    • Once the run is complete and the furnace has cooled, carefully remove the sample crucible.

    • Clean the crucible appropriately (e.g., via burnout in a high-temperature furnace) for future use.

Data Analysis and Interpretation

The output of a TGA experiment is a thermogram, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

The Thermogram (TGA Curve)
  • Flat Regions: Indicate thermal stability where no mass change occurs.

  • Vertical Drops (Steps): Represent mass loss events. The magnitude of the drop corresponds to the percentage of mass lost.

Derivative Thermogravimetry (DTG Curve)

The first derivative of the TGA curve (d(Weight)/dT) is plotted against temperature. The peaks on this DTG curve correspond to the points of maximum mass loss rate, making it easier to identify distinct decomposition temperatures (T_peak).

Expected Thermal Events and Data Summary

For this compound, a multi-step decomposition is possible. A hypothetical analysis is summarized below.

ParameterExpected ValueInterpretation
Step 1: Onset Temperature (T_onset) ~180 - 250 °CThe temperature at which the initial, significant decomposition of the carboxylic acid moiety begins.
Step 1: Peak Temperature (T_peak) ~220 - 280 °CThe temperature of the maximum rate of decomposition for the first thermal event.
Step 1: Mass Loss (%) ~35 - 45%Corresponds theoretically to the loss of the acetic acid group or its decomposition products (e.g., CO₂ and H₂O).
Step 2: Onset Temperature (T_onset) > 350 °COnset of the decomposition of the more stable indane ring structure.
Final Residue @ 600 °C (%) < 5%The amount of carbonaceous material remaining after the primary decomposition events.

Applications in Pharmaceutical Development

The data generated from this TGA protocol provides critical information for drug development:

  • Thermal Stability: The onset temperature of decomposition is a key indicator of the compound's thermal stability, defining the maximum temperature for processing and storage.[4]

  • Purity Assessment: TGA can quickly identify the presence of residual solvents or moisture, which would appear as mass loss events at temperatures below the compound's decomposition point (typically < 150 °C).[5]

  • Compatibility Studies: By running TGA on mixtures of the active pharmaceutical ingredient (API) with various excipients, scientists can screen for potential destabilizing interactions that might compromise the final drug product.

Conclusion

Thermogravimetric analysis is a powerful and essential tool for characterizing the thermal properties of this compound. By employing a methodologically sound and well-justified protocol, researchers can obtain reliable data on its thermal stability, decomposition profile, and purity. This information is fundamental to making informed decisions throughout the pharmaceutical development lifecycle, from chemical synthesis to final product formulation, ensuring both quality and safety.

References

Methodological & Application

Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a valuable building block in medicinal chemistry and drug development.[1] The rigid, bicyclic structure of the indane core makes it a privileged scaffold in the design of therapeutic agents.[2] This protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method for obtaining this key intermediate.

The synthetic strategy outlined below is grounded in the classical Perkin alicyclic synthesis, a variation of the malonic ester synthesis.[1] This reliable approach involves the dialkylation of diethyl malonate with α,α'-dibromo-o-xylene to construct the indane ring system, followed by hydrolysis and decarboxylation to yield the target carboxylic acid. This method was chosen for its high efficiency and the ready availability of the starting materials.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished in a three-step process, as illustrated in the workflow diagram below. The key transformations include a base-mediated cyclization, saponification of the diester intermediate, and a final thermal decarboxylation.

Synthesis_Workflow A Diethyl Malonate + α,α'-Dibromo-o-xylene B Diethyl (2,3-dihydro-1H-inden-2-yl)malonate A->B  NaOEt, EtOH (Cyclization)   C (2,3-dihydro-1H-inden-2-yl)malonic acid B->C  1. NaOH, H₂O/EtOH 2. H₃O⁺ (Hydrolysis)   D This compound C->D  Heat (Decarboxylation)  

Caption: Overall synthetic workflow for this compound.

II. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Diethyl malonateReagentSigma-Aldrich---
α,α'-Dibromo-o-xylene98%Alfa Aesar---
Sodium metal99.9%Sigma-AldrichHandle with extreme care.
Absolute Ethanol200 proofVWR---
Diethyl etherAnhydrousFisher Scientific---
Sodium hydroxidePellets, 97%EMD Millipore---
Hydrochloric acidConcentrated, 37%J.T. Baker---
Sodium sulfateAnhydrousFisher Scientific---
TolueneAnhydrousSigma-Aldrich---

III. Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (2,3-dihydro-1H-inden-2-yl)malonate

This step involves the formation of the indane ring via a Perkin alicyclic synthesis, which is an intramolecular dialkylation of diethyl malonate.

1.1. Preparation of Sodium Ethoxide Solution: In a flame-dried 1 L three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel, add 400 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

1.2. Cyclization Reaction: To the freshly prepared sodium ethoxide solution, add 80.1 g (0.5 mol) of diethyl malonate dropwise via the dropping funnel with stirring. After the addition is complete, add a solution of 132 g (0.5 mol) of α,α'-dibromo-o-xylene in 100 mL of absolute ethanol dropwise over a period of 2 hours.

1.3. Reaction Work-up and Purification: After the addition of the dibromide is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed. Cool the mixture to room temperature and pour it into 1 L of ice-water. Extract the aqueous mixture with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield crude diethyl (2,3-dihydro-1H-inden-2-yl)malonate. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of (2,3-dihydro-1H-inden-2-yl)malonic acid

This step involves the saponification of the diester to the corresponding dicarboxylic acid.

2.1. Hydrolysis: In a 1 L round-bottom flask, dissolve the crude diethyl (2,3-dihydro-1H-inden-2-yl)malonate from the previous step in 200 mL of ethanol. Add a solution of 40 g (1.0 mol) of sodium hydroxide in 200 mL of water. Heat the mixture to reflux for 3 hours.

2.2. Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (2 x 100 mL) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of (2,3-dihydro-1H-inden-2-yl)malonic acid will form.

2.3. Purification: Collect the precipitate by vacuum filtration and wash with cold water. The product can be recrystallized from a mixture of ethyl acetate and hexanes to afford pure (2,3-dihydro-1H-inden-2-yl)malonic acid as a white crystalline solid.

Step 3: Synthesis of this compound

The final step is the thermal decarboxylation of the malonic acid derivative.

3.1. Decarboxylation: Place the dried (2,3-dihydro-1H-inden-2-yl)malonic acid in a round-bottom flask equipped with a reflux condenser. Heat the solid gently in an oil bath to its melting point (approximately 150-160 °C). The evolution of carbon dioxide will be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).

3.2. Purification: Cool the reaction mixture to room temperature. The resulting crude this compound can be purified by recrystallization from toluene to yield the final product as a white solid.

IV. Characterization

The identity and purity of the final product, this compound (CAS Number: 37868-26-1), should be confirmed by standard analytical techniques.[3][4]

TechniqueExpected Results
Melting Point 132-135 °C
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 176.22 g/mol .[3][4]

V. Troubleshooting

IssuePossible CauseSolution
Low yield in Step 1 Incomplete reaction of sodium.Ensure sodium is fully dissolved before adding other reagents.
Moisture in reagents or glassware.Use anhydrous solvents and flame-dried glassware.
Incomplete hydrolysis in Step 2 Insufficient reaction time or base.Increase reflux time or use a slight excess of NaOH.
Product is an oil after decarboxylation Incomplete decarboxylation.Continue heating until all CO₂ has evolved.
Impurities present.Purify by column chromatography or recrystallization.

VI. Safety Precautions

  • Sodium metal is highly reactive with water and flammable. Handle under an inert atmosphere or in a dry environment.

  • α,α'-Dibromo-o-xylene is a lachrymator and should be handled in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The decarboxylation step produces carbon dioxide gas. Ensure the reaction is performed in a well-ventilated area.

References

High-performance liquid chromatography (HPLC) method for analyzing 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid using High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. This compound, featuring an indane core structure, is a relevant building block in pharmaceutical synthesis.[1] The method detailed herein employs reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision suitable for quality control and research environments. This guide is structured to provide not just a procedural protocol, but also the scientific rationale behind the methodological choices, adhering to the principles of modern analytical procedure development.

Scientific Principle and Method Rationale

The successful chromatographic separation of this compound is governed by its distinct chemical properties. The molecule possesses a moderately hydrophobic bicyclic indane moiety and a polar, ionizable carboxylic acid functional group.[2] A reversed-phase HPLC (RP-HPLC) approach is therefore the logical choice, as it leverages the hydrophobic interactions between the analyte and a non-polar stationary phase.[3][4]

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide a highly hydrophobic environment, promoting strong retention of the indane ring system through van der Waals forces. This ensures that the analyte is sufficiently retained and separated from polar, early-eluting impurities.

  • Mobile Phase pH Control (Critical Parameter): The analyte is a carboxylic acid with an estimated pKa in the range of 4 to 5. The charge state of a carboxylic acid dramatically influences its retention in RP-HPLC.[5] To ensure reproducible retention, a consistent peak shape, and high sensitivity, the ionization of the carboxyl group must be suppressed. This is achieved by acidifying the aqueous portion of the mobile phase to a pH of approximately 2.5-3.0, which is at least 1.5 to 2 pH units below the analyte's pKa. At this pH, the analyte exists predominantly in its neutral, protonated form (-COOH), which is more hydrophobic and interacts more strongly with the C18 stationary phase.

  • Detector Selection: The presence of the aromatic benzene ring within the indane structure serves as a reliable chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. Analysis of the chromophore suggests strong absorbance in the low UV region, with a wavelength of 215 nm selected to maximize sensitivity.

Materials and Reagents

Item Specification
Instrumentation HPLC system with quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) Detector.
Data System Chromatography Data Software (CDS) for instrument control and data processing.
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Zorbax, or equivalent).
Reference Standard This compound (Purity ≥ 97%).
Acetonitrile (ACN) HPLC Grade or higher.
Water HPLC Grade or purified to >18 MΩ·cm.
Orthophosphoric Acid (OPA) ACS Grade or higher, ~85%.
Volumetric Glassware Class A.
Syringe Filters 0.45 µm, Nylon or PTFE.

Chromatographic Conditions

The following parameters have been optimized for the robust quantification of the target analyte.

Parameter Condition
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ≈ 2.5).
Mobile Phase B Acetonitrile (ACN).
Elution Mode Isocratic.
Composition Mobile Phase A : Mobile Phase B (50:50, v/v).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
Detector Wavelength 215 nm.
Run Time Approximately 10 minutes.

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (0.1% OPA in Water): Carefully add 1.0 mL of orthophosphoric acid to a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Final Mobile Phase: In a suitable container, mix 500 mL of Mobile Phase A with 500 mL of Acetonitrile (Mobile Phase B). Degas the solution using sonication or vacuum filtration before use.

Preparation of Standard Solution (100 µg/mL)
  • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of a 50:50 (v/v) mixture of Acetonitrile and Water (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well. This is the Standard Stock Solution (~500 µg/mL) .

  • Pipette 5.0 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to the mark with the diluent. Mix well. This is the Working Standard Solution (100 µg/mL) .

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Preparation of Sample Solution (100 µg/mL)
  • Accurately weigh an amount of the sample powder equivalent to about 25 mg of this compound into a 50 mL volumetric flask.

  • Follow steps 2-5 as described for the standard preparation to obtain the Working Sample Solution (100 µg/mL) .

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_reporting Reporting Stage A 1. Weigh Standard & Sample B 2. Dissolve in Diluent A->B C 3. Volumetric Dilution B->C D 4. Filter (0.45 µm) C->D F 6. Perform System Suitability Test (SST) D->F E 5. Equilibrate HPLC System E->F G 7. Inject Samples F->G H 8. Acquire Chromatographic Data G->H I 9. Integrate Peak Areas H->I J 10. Calculate Concentration I->J K 11. Generate Final Report J->K

Caption: HPLC analysis workflow from sample preparation to final reporting.

System Suitability Testing (SST) - A Self-Validating System

Before sample analysis, the chromatographic system's performance must be verified. This is accomplished by performing five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use only if all acceptance criteria are met. This practice ensures the trustworthiness of the generated data on a per-sequence basis. The validation of analytical methods should adhere to international standards.[6][7][8][9][10]

SST Parameter Acceptance Criteria Rationale
Tailing Factor (Asymmetry) 0.8 – 1.5Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (RSD) ≤ 2.0%Demonstrates the precision and reproducibility of the system (injector and detector).

Procedure and Data Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described in Section 6.0.

  • If SST criteria are met, inject the blank (diluent), followed by the Working Standard Solution and the Working Sample Solutions.

  • Integrate the peak area of this compound in each chromatogram. The expected retention time is approximately 5-7 minutes.

  • Calculate the concentration of the analyte in the sample using the following formula:

    Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

    To calculate the assay (% w/w) of the analyte in the original sample powder:

    Assay (%) = (Area_Sample / Area_Standard) * (Weight_Standard / Weight_Sample) * Purity_Standard * 100

    Where:

    • Area_Sample: Peak area of the analyte in the sample chromatogram.

    • Area_Standard: Average peak area of the analyte from the standard injections.

    • Weight_Standard: Weight of the reference standard (in mg).

    • Weight_Sample: Weight of the sample (in mg).

    • Purity_Standard: Purity of the reference standard (e.g., 0.995 for 99.5%).

Conclusion

This application note details a scientifically grounded and robust RP-HPLC method for the quantitative analysis of this compound. The explanation of the rationale behind the chosen parameters provides users with the necessary background for successful implementation and troubleshooting. The inclusion of a rigorous System Suitability Test ensures that the method operates as a self-validating system, producing reliable and accurate results for pharmaceutical research, development, and quality control.

References

Characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid: Application Notes & Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the biological activity of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a compound whose indene scaffold is a privileged structure in medicinal chemistry.[1] While the specific biological target of this molecule is not extensively documented, its structural features suggest potential applications as an enzyme inhibitor or receptor ligand.[1][2] Notably, related indene-based compounds are utilized as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[3] This guide presents a logical, multi-assay workflow designed to systematically characterize its potential anti-inflammatory and cytotoxic properties. We will proceed under the hypothesis that the compound may exhibit NSAID-like activity, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to inflammatory pathways.

The protocols herein are designed as a self-validating system, beginning with a primary mechanistic assay to assess COX inhibition, followed by a downstream pathway analysis of NF-κB signaling, and culminating in a functional phenotypic assay measuring inflammatory cytokine release. This structured approach enables researchers to build a cohesive pharmacological profile of this novel compound.

Introduction: The Scientific Rationale

The compound this compound (PubChem CID: 5174955) possesses an indane ring coupled to an acetic acid moiety.[4] This structural motif is significant in drug design; for instance, the well-known NSAID Indomethacin is built upon an indole core, and other indene derivatives serve as building blocks for anti-inflammatory agents.[3] Inflammation is a critical biological process, and its dysregulation is implicated in numerous diseases. A key inflammatory pathway involves the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes (COX-1 and COX-2).[5] Prostaglandin E2 (PGE2), a primary product, drives inflammatory responses.[6] The nuclear factor kappa-B (NF-κB) signaling pathway is another cornerstone of inflammation, regulating the expression of many pro-inflammatory genes, including cytokines like TNF-α and IL-6.[7][8]

Given the structural precedents, we hypothesize that this compound may function as a COX inhibitor. This guide provides the experimental framework to test this hypothesis and characterize its broader effects on inflammatory signaling and cell viability.

Hypothesized Mechanism of Action & Assay Strategy

The diagram below illustrates the hypothesized mechanism of action and the strategic placement of the three key assays designed to test it.

G cluster_0 Cellular Environment cluster_1 External Stimulus cluster_2 Signaling Cascade cluster_3 Compound & Assays AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 Enzymes AA->COX Metabolized by PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Produces Inflammation Inflammatory Response PGE2->Inflammation Assay1 Assay 1: PGE2 Release (ELISA) PGE2->Assay1 LPS Lipopolysaccharide (LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Cytokines TNF-α, IL-6, IL-1β (Pro-inflammatory Cytokines) NFkB->Cytokines Induces Transcription Assay2 Assay 2: NF-κB Reporter (Luciferase) NFkB->Assay2 Cytokines->Inflammation Assay3 Assay 3: Cytokine Secretion (ELISA / Multiplex) Cytokines->Assay3 Compound This compound Compound->COX Hypothesized Inhibition Compound->NFkB Potential Inhibition

Caption: Hypothesized anti-inflammatory mechanism and corresponding assay points.

Primary Mechanistic Assay: COX Inhibition via PGE2 Quantification

This assay directly tests the hypothesis that the compound inhibits COX enzyme activity. We will use a cellular model, such as the J774A.1 murine macrophage cell line, stimulate the inflammatory cascade with lipopolysaccharide (LPS) to induce COX-2 expression, and then measure the subsequent release of Prostaglandin E2 (PGE2) into the cell culture supernatant via a competitive enzyme-linked immunosorbent assay (ELISA).[9] A reduction in PGE2 levels in the presence of the compound indicates COX inhibition.

Protocol 2.1: LPS-Induced PGE2 Release Assay

Objective: To quantify the inhibitory effect of this compound on PGE2 production in LPS-stimulated macrophages.

Materials:

  • J774A.1 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • A known COX inhibitor (e.g., Celecoxib, Indomethacin) as a positive control[9]

  • PGE2 ELISA Kit[6][10][11]

  • 96-well cell culture plates

Experimental Workflow:

Caption: Workflow for the cell-based PGE2 inhibition assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed J774A.1 cells into a 96-well plate at a density of 4 x 10^5 cells/mL in 100 µL of complete culture medium. Incubate overnight (16-18 hours) at 37°C, 5% CO2 to allow for cell adherence.[8]

  • Compound Preparation: Prepare a 2X concentration series of the test compound and positive control (e.g., Celecoxib) in culture medium. The final concentrations should span a range appropriate for determining an IC50 value (e.g., 0.01 nM to 100 µM).

  • Pre-treatment: Carefully remove the culture medium from the cells. Add 100 µL of the prepared 2X compound dilutions or vehicle control to the appropriate wells. Incubate for 1 hour.

  • Stimulation: Prepare a 2 µg/mL LPS solution in culture medium. Add 100 µL of this solution to all wells except the unstimulated (negative control) wells. The final LPS concentration will be 1 µg/mL.[9] To the negative control wells, add 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.[8]

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. Samples can be used immediately or stored at -80°C.[12][13]

  • PGE2 Quantification: Analyze the PGE2 concentration in the supernatants using a commercial competitive ELISA kit, following the manufacturer's protocol.[10][14] This typically involves adding samples/standards to an antibody-coated plate, followed by addition of an enzyme-conjugated PGE2 molecule, washing, substrate addition, and reading the absorbance.[10]

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

ParameterRecommended ConditionPurpose
Cell Line J774A.1 or RAW 264.7LPS-responsive macrophage lines that robustly produce PGE2.[8][9]
Stimulant Lipopolysaccharide (LPS)Potent inducer of COX-2 and inflammatory responses via TLR4.[15][16]
Positive Control Celecoxib or IndomethacinValidates assay performance and provides a benchmark for potency.[9]
Readout PGE2 Competitive ELISAHighly sensitive and specific method for quantifying PGE2 levels.[6][11]
Incubation Time 24 hoursAllows for sufficient COX-2 expression and PGE2 accumulation.[8]

Downstream Pathway Assay: NF-κB Reporter Gene Analysis

To determine if the compound's effect extends beyond direct COX inhibition, this assay investigates its impact on the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition is a key therapeutic strategy.[7] We will use a stable cell line, such as THP-1 monocytes or HEK293 cells, engineered to express a reporter gene (e.g., firefly luciferase) under the control of NF-κB response elements.[17][18]

Protocol 3.1: Luciferase-Based NF-κB Reporter Assay

Objective: To measure the modulation of NF-κB transcriptional activity by the test compound in response to an inflammatory stimulus.

Materials:

  • NF-κB Reporter Cell Line (e.g., THP-1-Lucia™ NF-κB, HEK-Blue™ IL-1R)

  • Appropriate growth and assay media[17]

  • Stimulant (e.g., TNF-α for HEK293, LPS for THP-1)[17][19]

  • Test Compound and appropriate vehicle control

  • Known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control[19]

  • Luciferase Assay Reagent (e.g., ONE-Step™ Luciferase Assay System)[17]

  • Opaque, white 96-well assay plates

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at the density recommended by the supplier (e.g., 25,000 cells/well for THP-1 reporter cells).[17]

  • Compound Addition: Prepare serial dilutions of the test compound and positive control. Add the compounds to the wells.

  • Incubation (Pre-treatment): Incubate the cells with the compound for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add the appropriate stimulus (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) to induce NF-κB activation.[17][19] Include unstimulated and vehicle-only stimulated controls.

  • Incubation: Incubate for the recommended time to allow for reporter gene expression (typically 6-24 hours).[17][18]

  • Lysis and Luciferase Reaction: Lyse the cells and initiate the luciferase reaction by adding the luciferase assay reagent directly to the wells according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

  • Data Analysis: Normalize the RLU values by subtracting the background from unstimulated wells. Calculate the percent inhibition of the NF-κB signal relative to the stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Functional Phenotypic Assay: Cytokine Release Measurement

This assay provides a functional, phenotypic readout of the compound's overall anti-inflammatory effect by measuring the secretion of key pro-inflammatory cytokines. Macrophages stimulated with LPS produce a cascade of cytokines, including TNF-α and IL-6, which are critical mediators of the inflammatory response.[8][15]

Protocol 4.1: LPS-Induced Cytokine Release Assay

Objective: To quantify the effect of the test compound on the production and release of TNF-α and IL-6 from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 or J774A.1 macrophage cell lines

  • Lipopolysaccharide (LPS)

  • Test Compound and appropriate vehicle control

  • Known anti-inflammatory agent (e.g., Dexamethasone) as a positive control[9]

  • ELISA kits for mouse TNF-α and IL-6

Step-by-Step Procedure:

  • Cell Culture and Plating: Seed RAW 264.7 cells at a density of 4 x 10^5 cells/mL in a 24-well plate. Allow them to adhere overnight.[8]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound, vehicle, or Dexamethasone for 1 hour.[8]

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 24 hours.[8]

  • Supernatant Collection: Collect the cell-free supernatants and store them at -20°C or colder until analysis.[8]

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 values for the inhibition of both TNF-α and IL-6.

ParameterRecommended ConditionRationale
Cell Line RAW 264.7A standard and robust murine macrophage model for studying LPS-induced cytokine production.[8]
Stimulant Lipopolysaccharide (LPS)A potent activator of macrophages that induces a strong cytokine response.[15][16]
Cytokines Measured TNF-α, IL-6Key pro-inflammatory cytokines central to the innate immune response.[8][20]
Positive Control DexamethasoneA potent glucocorticoid that broadly suppresses inflammatory cytokine production, serving as a robust assay control.[9]
Readout ELISAA highly specific and quantitative method for measuring secreted protein levels.

Complementary Assay: Cell Viability Assessment

It is crucial to ensure that the observed inhibitory effects are not simply a result of cytotoxicity. A standard cell viability assay should be run in parallel with the functional assays.

Protocol 5.1: WST-1 or MTT Assay

Objective: To determine the cytotoxic potential of this compound on the cell line used.

Step-by-Step Procedure:

  • Seed cells in a 96-well plate at the same density used for the functional assays.

  • Treat the cells with the same concentration range of the test compound used in the primary assays.

  • Incubate for the longest duration used in the functional assays (e.g., 24 hours).

  • Add the viability reagent (e.g., WST-1 or MTT) and incubate according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration). A compound is considered non-cytotoxic if its functional IC50 is significantly lower (at least 10-fold) than its CC50.[21]

Data Interpretation and Conclusion

By integrating the results from these assays, a comprehensive profile of the compound's activity can be constructed.

  • Scenario 1: Potent COX Inhibition, Weak NF-κB/Cytokine Inhibition: If the compound shows a low IC50 in the PGE2 assay but high IC50 values in the NF-κB and cytokine assays, it suggests a mechanism of action primarily as a COX inhibitor, similar to many traditional NSAIDs.[5][22]

  • Scenario 2: Broad-Spectrum Inhibition: If the compound demonstrates potent inhibition across all three assays (PGE2, NF-κB, and cytokines) at similar concentrations, it may indicate a broader anti-inflammatory mechanism, potentially acting on an upstream target common to both pathways or possessing multiple mechanisms of action.[8]

  • Scenario 3: No COX Inhibition, Potent NF-κB/Cytokine Inhibition: This outcome would disprove the initial hypothesis and suggest the compound acts on the inflammatory pathway downstream of COX or through an entirely different mechanism, such as direct inhibition of the NF-κB pathway.[7]

  • Confounding Cytotoxicity: If the IC50 values from the functional assays are similar to the CC50 from the viability assay, the results are likely due to cell death and not specific anti-inflammatory activity.[21]

This systematic approach provides a robust framework for elucidating the biological activity of this compound, guiding further research and development efforts.

References

Application Notes and Protocols for the Derivatization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indane Scaffold

The indane (2,3-dihydro-1H-indene) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid bicyclic structure, combining aromatic and aliphatic features, provides an excellent framework for the design of therapeutic agents with diverse pharmacological profiles, including anti-inflammatory, analgesic, and antimicrobial activities.[3][4][5] Notably, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable starting material for the development of novel drug candidates due to its structural similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Derivatization of the carboxylic acid moiety offers a powerful strategy to modulate the compound's physicochemical properties, pharmacokinetic profile, and ultimately, its bioactivity.

This guide provides a comprehensive overview of two primary derivatization strategies for this compound: amide bond formation and esterification. We will delve into the rationale behind these modifications, provide detailed, field-proven protocols, and discuss the structure-activity relationships (SAR) that govern the enhanced bioactivity of the resulting derivatives.

Strategic Derivatization: Unlocking Enhanced Bioactivity

The carboxylic acid group of this compound is a key pharmacophore, but also a site of potential metabolic liability and a contributor to gastrointestinal side effects associated with some acidic NSAIDs.[7] By converting the carboxylic acid to an amide or an ester, we can explore new chemical space and potentially achieve:

  • Improved Potency and Selectivity: Modification of the acid group can alter the molecule's interaction with biological targets, such as cyclooxygenase (COX) enzymes, potentially leading to more potent and selective inhibition.[8][9]

  • Enhanced Pharmacokinetic Properties: Derivatization can modulate lipophilicity, solubility, and metabolic stability, leading to improved oral bioavailability and duration of action.

  • Reduced Side Effects: Masking the acidic proton can reduce the potential for direct gastric irritation.[7]

Structure-Activity Relationship (SAR) Insights

Studies on related acetic acid derivatives have revealed key SAR principles that guide our derivatization strategy:

  • Amide Substitution: The nature of the amine used for amide formation is critical. Aromatic and heterocyclic amines can introduce additional binding interactions with the target protein. The size and electronic properties of the substituent on the amine can significantly impact activity.[10][11]

  • Ester Modification: The choice of alcohol for esterification influences the compound's lipophilicity and susceptibility to hydrolysis by esterases, which can act as a prodrug strategy to release the active carboxylic acid in vivo.[12]

Below is a Graphviz diagram illustrating the general derivatization strategies and their intended impact on the parent compound's properties.

Derivatization_Strategies Parent This compound Amide Amide Derivatives Parent->Amide Amide Coupling (EDC, HOBt, etc.) Ester Ester Derivatives Parent->Ester Esterification (Fischer, etc.) Bioactivity Enhanced Bioactivity (e.g., Anti-inflammatory, Analgesic) Amide->Bioactivity Modulated Target Binding Improved PK Properties Ester->Bioactivity Prodrug Potential Altered Lipophilicity

Caption: Derivatization pathways for this compound.

Part 1: Synthesis of Amide Derivatives

Amide bond formation is a robust method to diversify the core structure. The use of coupling agents is essential to activate the carboxylic acid for nucleophilic attack by the amine.

Protocol 1: General Procedure for Amide Synthesis via EDC/HOBt Coupling

This protocol describes a widely used and efficient method for amide bond formation.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine, morpholine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Reagents: To the stirred solution, add the substituted amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide derivative.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reagent Molar Equivalents Purpose
This compound1.0Starting material
Substituted Amine1.1Nucleophile
EDC·HCl1.2Carboxylic acid activating agent
HOBt1.2Coupling additive to suppress side reactions
DIPEA/TEA2.0Base to neutralize HCl byproduct
Anhydrous DCM/DMF-Solvent

Illustrative Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up & Purification Start Dissolve Acid in Anhydrous Solvent Add_Reagents Add Amine, HOBt, and Base Start->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_EDC Add EDC·HCl Cool->Add_EDC Stir Stir at RT for 12-24h Add_EDC->Stir Workup Aqueous Work-up Stir->Workup Purify Column Chromatography Workup->Purify Characterize Spectroscopic Characterization Purify->Characterize

Caption: Step-by-step workflow for the synthesis of amide derivatives.

Part 2: Synthesis of Ester Derivatives

Esterification is another effective strategy for derivatizing this compound. Fischer esterification, using an acid catalyst and an excess of the alcohol, is a classic and scalable method.

Protocol 2: Fischer Esterification

This protocol is suitable for the synthesis of simple alkyl esters.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol) - to be used in large excess, often as the solvent

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude ester is often of sufficient purity. If necessary, purify by flash column chromatography.

  • Characterization: Confirm the structure of the purified ester by ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the characteristic C=O stretch of the ester).

Reagent Molar Equivalents Purpose
This compound1.0Starting material
AlcoholLarge Excess (Solvent)Nucleophile and reaction medium
H₂SO₄ or p-TsOHCatalytic (0.1-0.2)Acid catalyst

Part 3: Biological Evaluation

The newly synthesized derivatives should be screened for their biological activity using a panel of in vitro and in vivo assays.

In Vitro Assays for Anti-inflammatory Activity
  • Cyclooxygenase (COX-1/COX-2) Inhibition Assay: This is a primary screen to determine the inhibitory potency and selectivity of the compounds against the COX isoforms.[8] The results are typically expressed as IC₅₀ values (the concentration of the compound required to inhibit enzyme activity by 50%).

  • Cytokine Release Assay: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) can be used to assess the ability of the compounds to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

  • Nitric Oxide (NO) Production Assay: The inhibition of NO production in LPS-stimulated macrophages is another indicator of anti-inflammatory potential.[2]

In Vivo Assays for Anti-inflammatory and Analgesic Activity
  • Carrageenan-Induced Paw Edema in Rats: This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory efficacy of the compounds.[4][13]

  • Acetic Acid-Induced Writhing Test in Mice: This assay is used to assess the peripheral analgesic activity of the synthesized derivatives.[5][14]

Data Presentation: Expected Bioactivity Profile

The following table provides a hypothetical summary of the expected bioactivity data for a series of derivatives, based on known SAR principles for related compounds.

Compound Derivative Type R Group COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) In Vivo Anti-inflammatory Activity (% Inhibition)
Parent Acid Carboxylic Acid-OH15.25.80.3835% @ 10 mg/kg
AMD-1 Amide-NH-Ph5.625.14.555% @ 10 mg/kg
AMD-2 Amide-N(CH₃)₂>50>50-Inactive
EST-1 Ester-OCH₃8.9 (as prodrug)18.3 (as prodrug)2.148% @ 10 mg/kg
EST-2 Ester-OCH₂CH₂Ph6.2 (as prodrug)20.5 (as prodrug)3.362% @ 10 mg/kg

Data are hypothetical and for illustrative purposes only.

Bioassay Workflow

Bioassay_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay (Determine IC₅₀ & Selectivity) Paw_Edema Carrageenan-Induced Paw Edema (Anti-inflammatory Efficacy) COX_Assay->Paw_Edema Active Compounds Cytokine_Assay Cytokine Release Assay (TNF-α, IL-6) Cytokine_Assay->Paw_Edema NO_Assay Nitric Oxide Production Assay NO_Assay->Paw_Edema Writhing_Test Acetic Acid-Induced Writhing (Analgesic Activity) Paw_Edema->Writhing_Test Lead_Opt Lead Optimization Writhing_Test->Lead_Opt

Caption: Workflow for the biological evaluation of synthesized derivatives.

Conclusion

The derivatization of this compound into amides and esters represents a promising strategy for the development of novel therapeutic agents with enhanced bioactivity. The protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize and evaluate a diverse library of compounds. By systematically exploring the structure-activity relationships, it is possible to identify lead candidates with improved potency, selectivity, and pharmacokinetic profiles for the treatment of inflammatory conditions and pain.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Studies with 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

This compound is a molecule of significant interest in pharmacological research, particularly in the context of inflammation and pain management. Its structural characteristics suggest a potential role as an inhibitor of key enzymes involved in pathological processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro enzyme inhibition studies with this compound. The primary focus of these protocols is the investigation of its inhibitory effects on cyclooxygenase (COX) enzymes, the principal targets of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5]

The cyclooxygenase family of enzymes, primarily COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][6] While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is elevated during inflammatory responses.[1][2] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects.[1][2] These application notes will provide detailed protocols to determine the potency and selectivity of this compound against both COX-1 and COX-2.

Principle of the Assay: Fluorometric Detection of COX Activity

The protocols outlined below utilize a sensitive fluorometric method to measure the peroxidase activity of COX enzymes. The assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the action of COX on arachidonic acid. The peroxidase component of COX then converts PGG2 to Prostaglandin H2 (PGH2). This peroxidase activity is assayed by monitoring the fluorescence of a probe, which is oxidized in the process.[7] The rate of fluorescence increase is directly proportional to the COX activity. By measuring the reduction in this rate in the presence of this compound, its inhibitory effect can be quantified.

This high-throughput adaptable method allows for the screening and characterization of potential COX inhibitors by determining their half-maximal inhibitory concentration (IC50).[3][8] The inclusion of specific inhibitors for COX-1 and COX-2 in parallel experiments allows for the determination of the compound's selectivity.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is crucial for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂PubChem[2]
Molecular Weight 176.21 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
Physical Form SolidSigma-Aldrich
Storage Sealed in dry, room temperatureSigma-Aldrich

Solubility: For the purpose of these in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[7][9] It is a powerful organic solvent capable of dissolving a wide range of organic molecules.[10] It is imperative to note that the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any potential interference with enzyme activity.

Experimental Workflow: From Reagent Preparation to Data Analysis

The following diagram illustrates the overall workflow for the in vitro COX enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzymes, Substrate, and Inhibitor Stocks prep_plate Prepare 96-well Plate (Controls & Test Compound Dilutions) prep_reagents->prep_plate add_reagents Add Reaction Mix (Buffer, Probe, Cofactor, Enzyme) to each well prep_plate->add_reagents initiate_reaction Initiate Reaction with Arachidonic Acid add_reagents->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) initiate_reaction->measure_fluorescence calc_slope Calculate Reaction Rates (Slopes of Fluorescence vs. Time) measure_fluorescence->calc_slope calc_inhibition Calculate Percent Inhibition calc_slope->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for COX Enzyme Inhibition Assay.

Detailed Protocols

These protocols are adapted from commercially available fluorometric COX inhibitor screening assay kits and provide a robust framework for your studies.[4][7][9]

Protocol 1: COX-1 Inhibition Assay

Materials:

  • COX-1 Enzyme (e.g., ovine or human recombinant)

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • Sodium Hydroxide (NaOH)

  • This compound

  • Positive Control Inhibitor (e.g., SC-560)

  • DMSO (for dissolving inhibitor)

  • 96-well white opaque microplate

  • Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare the COX Assay Buffer according to the manufacturer's instructions.

    • Reconstitute the COX-1 enzyme in sterile ddH₂O, aliquot, and store at -80°C. Keep on ice during use.[9]

    • Prepare the Arachidonic Acid solution by mixing with NaOH and diluting with ddH₂O as per the kit protocol. This solution is stable for a short period on ice.[9]

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound in DMSO to achieve the desired final concentrations in the assay.

  • Assay Plate Setup:

    • Enzyme Control (EC) wells: Add assay buffer and DMSO (without inhibitor).

    • Inhibitor Control (IC) wells: Add assay buffer and the positive control inhibitor (SC-560).

    • Sample (S) wells: Add assay buffer and the diluted this compound.

    • It is recommended to perform all measurements in triplicate.

  • Reaction Preparation:

    • Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and reconstituted COX-1 enzyme.[9]

    • Add 80 µL of the Reaction Master Mix to each well of the 96-well plate.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.[9]

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[9]

Protocol 2: COX-2 Inhibition Assay

This protocol is identical to the COX-1 assay, with the following key differences:

  • Enzyme: Use human recombinant COX-2 enzyme.

  • Positive Control: Use a selective COX-2 inhibitor such as Celecoxib.[7]

By running these two assays in parallel, you can determine the IC50 values for this compound against both COX isoforms and subsequently calculate its selectivity index.

Data Analysis and Interpretation

1. Calculation of Reaction Rate (Slope): From the kinetic fluorescence readings, choose two time points (T1 and T2) within the linear range of the plot. Calculate the slope for each well using the following formula:

Slope = (RFU₂ - RFU₁) / (T₂ - T₁)

Where RFU is the Relative Fluorescence Unit.[9]

2. Calculation of Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the formula:

% Inhibition = [ (Slope of EC - Slope of S) / Slope of EC ] * 100

Where EC is the Enzyme Control and S is the Sample with the inhibitor.

3. Determination of IC50: The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3] To determine the IC50 value, plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to obtain the IC50 value.[8]

4. Selectivity Index (SI): The selectivity of the compound for COX-2 over COX-1 can be expressed as the Selectivity Index:

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.

5. Cheng-Prusoff Equation for Ki Determination: While IC50 values are useful for comparing inhibitor potency under specific assay conditions, the inhibition constant (Ki) is a more absolute measure. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors:[11]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate (Arachidonic Acid) concentration.

  • Km is the Michaelis-Menten constant for the substrate.

The following diagram outlines the logical flow of data analysis:

G raw_data Kinetic Fluorescence Data (RFU vs. Time) slope_calc Calculate Slopes (Reaction Rates) raw_data->slope_calc inhibition_calc Calculate % Inhibition for each concentration slope_calc->inhibition_calc dose_response Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) inhibition_calc->dose_response ic50_determination Determine IC50 from the curve fit dose_response->ic50_determination selectivity_calc Calculate Selectivity Index (IC50_COX1 / IC50_COX2) ic50_determination->selectivity_calc

Caption: Data Analysis Workflow for IC50 Determination.

Trustworthiness and Self-Validation

To ensure the integrity and reliability of your results, the following controls are essential in every experiment:

  • No-Enzyme Control: To measure background fluorescence.

  • No-Inhibitor (Enzyme) Control: Represents 100% enzyme activity.

  • Positive Control Inhibitor: To validate the assay's ability to detect inhibition.

  • Solvent (DMSO) Control: To ensure the solvent does not affect enzyme activity at the concentrations used.

By including these controls, the assay system becomes self-validating, providing confidence in the generated data.

Conclusion

These application notes provide a detailed and robust framework for the in vitro investigation of the enzyme inhibitory properties of this compound, with a specific focus on COX-1 and COX-2. By following these protocols and data analysis guidelines, researchers can accurately determine the potency and selectivity of this compound, contributing valuable insights to the fields of drug discovery and development.

References

Application Note: A Scalable Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as 2-indanylacetic acid, is a key structural motif found in a variety of pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its synthesis is therefore of significant interest to the pharmaceutical and drug development industries. As research progresses from discovery to preclinical stages, the demand for larger quantities of high-purity active pharmaceutical ingredients (APIs) necessitates the development of a robust and scalable synthetic process. This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, designed to meet the rigorous demands of preclinical research.[2]

The synthetic strategy detailed herein focuses on a malonic ester synthesis approach, a classic and versatile method for the preparation of carboxylic acids.[3][4] This route was selected for its reliability, use of readily available starting materials, and amenability to scale-up. We will address critical process parameters, in-process controls, purification strategies, and analytical characterization to ensure the final compound meets the stringent purity and quality requirements for preclinical evaluation.

Synthetic Strategy Overview

The overall synthetic pathway involves a three-step sequence starting from the commercially available 2-indanone. The core transformation is a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation. An alternative final step involving catalytic hydrogenation is also presented as a viable green chemistry approach.

Synthetic_Scheme A 2-Indanone B Diethyl (2,3-dihydro-1H-inden-2-ylidene)malonate A->B Diethyl malonate, Piperidine, Acetic Acid, Toluene, Dean-Stark C Diethyl 2-(2,3-dihydro-1H-inden-2-yl)malonate B->C H2, Pd/C, Ethanol D This compound C->D 1. NaOH, Ethanol/H2O 2. HCl, Heat

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Here, we dissect common experimental challenges, provide evidence-based solutions, and offer detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry.[1] Its synthesis, while conceptually straightforward, often presents practical hurdles that can significantly impact reaction yield and final product purity. The most reliable and widely applicable method for its preparation is the Malonic Ester Synthesis .[2] This multi-step process, however, requires careful control over each stage—alkylation, hydrolysis, and decarboxylation—to minimize side reactions and maximize output.

This guide provides a structured approach to troubleshooting and optimizing this synthetic pathway.

Recommended Synthetic Pathway: Malonic Ester Synthesis

The synthesis is best approached in three distinct stages, starting from a suitable 2-substituted indane and a malonic ester, typically diethyl malonate.

SynthesisWorkflow A Step 1: Alkylation (C-C Bond Formation) B Intermediate: Diethyl (indan-2-ylmethyl)malonate A->B Base (e.g., NaOEt) + 2-(Bromomethyl)indane C Step 2: Saponification (Ester Hydrolysis) B->C Base (e.g., KOH) + Heat D Intermediate: (Indan-2-ylmethyl)malonic Acid C->D Acidic Workup (e.g., HCl) E Step 3: Decarboxylation (CO2 Elimination) D->E Heat F Final Product: 2-(Indan-2-yl)acetic Acid E->F Purification

Caption: General workflow for the malonic ester synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective starting material for the alkylation step?

The preferred starting material is a 2-haloalkyl-indane, such as 2-(bromomethyl)-2,3-dihydro-1H-indene . This substrate readily participates in the SN2 reaction with the malonate enolate. The choice of halide (Br > Cl) influences reactivity, with bromide being a better leaving group, thus promoting a more efficient reaction.

Q2: How can I prevent the formation of dialkylated byproducts during the first step?

The formation of a dialkylated malonate is a primary cause of reduced yields in this synthesis.[3][4] This occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.

Causality: The mono-alkylated product still possesses one acidic proton on the α-carbon, which can be removed by the base. To mitigate this, Le Chatelier's principle is leveraged.

Solution: Use a molar excess of the malonic ester (typically 1.5 to 2 equivalents) relative to the alkyl halide.[5] This ensures that the base preferentially deprotonates the more abundant starting malonate, statistically minimizing the chance of deprotonating the mono-alkylated intermediate.

Q3: What are the optimal conditions for the hydrolysis (saponification) of the intermediate diester?

Complete hydrolysis is critical. Incomplete reaction will leave one or both ester groups intact, complicating the purification of the final product.

Expert Insight: While sodium hydroxide can be used, potassium hydroxide (KOH) is often more effective due to the higher solubility of potassium carboxylate salts. A mixed solvent system, such as ethanol and water, is recommended to ensure the solubility of both the organic ester and the inorganic base. The reaction should be heated to reflux and monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[6]

Q4: Can the hydrolysis and decarboxylation steps be combined?

Yes, this is a highly efficient strategy. After basic hydrolysis to form the dicarboxylate salt, the reaction can be carefully acidified and heated. The resulting β-keto acid (in this case, a substituted malonic acid) is thermally unstable and readily loses CO₂.[7]

Mechanism: The decarboxylation of malonic acids proceeds through a cyclic 6-membered transition state.[7] Some substituted malonic acids are so prone to this that they can decarboxylate even under mildly acidic conditions at room temperature, although gentle heating is typically required for a complete and rapid reaction.[8][9] A one-pot approach involving acidic hydrolysis with a mixture of HBr and acetic acid has been shown to be effective for similar substrates, driving both hydrolysis and decarboxylation simultaneously.[10][11]

Q5: What are the most common impurities and how can they be removed?

The primary impurities include:

  • Dialkylated Product: Carried over from the first step.

  • Unreacted Diethyl Malonate: If not fully removed after alkylation.

  • Intermediate Malonic Acid: From incomplete decarboxylation.

Purification Strategy: The final product is a carboxylic acid, allowing for straightforward purification.

  • Acid-Base Extraction: After the reaction, the crude product can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove water-soluble impurities. Then, extracting the organic layer with an aqueous base (e.g., sodium bicarbonate solution) will move the desired carboxylic acid into the aqueous layer as its salt, leaving neutral impurities (like any remaining diester) behind. Re-acidification of the aqueous layer will then precipitate the pure product.

  • Recrystallization: This is a powerful technique for final purification. A suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes) should be chosen to provide high recovery of pure crystalline product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield in Alkylation Step (Step 1) 1. Ineffective Deprotonation: The base (e.g., sodium ethoxide) has degraded due to moisture. 2. Poor Nucleophilic Attack: The reaction is not anhydrous, or the solvent is protic. 3. Dialkylation: Insufficient excess of malonic ester was used.[3][4]1. Use freshly prepared or commercially sourced, properly stored base. Ensure all glassware is oven-dried. 2. Conduct the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous ethanol as the solvent. 3. Increase the molar ratio of diethyl malonate to the alkyl halide to at least 1.5:1.[5]
Incomplete Hydrolysis (Step 2) 1. Insufficient Base: Not enough hydroxide was used to saponify both ester groups. 2. Short Reaction Time/Low Temperature: The reaction did not proceed to completion.[6] 3. Steric Hindrance: The indanyl group may slightly hinder the ester, requiring more forcing conditions.1. Use at least 2.5-3.0 equivalents of KOH or NaOH to ensure a sufficient excess. 2. Increase the reflux time and monitor the reaction progress by TLC until no starting material is visible. 3. Consider using a higher boiling point solvent like ethylene glycol if standard conditions fail, but monitor for potential side reactions.
Low Yield after Decarboxylation (Step 3) 1. Incomplete Reaction: The temperature was too low or the heating time was too short. 2. Product Degradation: The heating temperature was excessively high, causing charring or side reactions. 3. Premature Decarboxylation: The intermediate malonic acid decarboxylated during workup under uncontrolled acidic conditions.[8][9]1. Gently increase the temperature (typically 100-160 °C) and monitor CO₂ evolution. 2. Avoid temperatures above 180 °C. If possible, perform the decarboxylation under reduced pressure to lower the required temperature. 3. Control the acidification step. For a one-pot approach, after basic hydrolysis, acidify and then gently heat to control the rate of decarboxylation.
Final Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Contaminants are depressing the melting point and inhibiting crystallization. 2. Residual Solvent: Trapped solvent from the workup.1. Perform a thorough acid-base extraction as described in FAQ #5. If that fails, column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) may be necessary. 2. Ensure the product is thoroughly dried under high vacuum.

Optimized Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((2,3-dihydro-1H-inden-2-yl)methyl)malonate

AlkylationProtocol Start Start: Anhydrous Conditions A 1. Prepare Sodium Ethoxide Solution (Na in anhydrous EtOH under N2) Start->A B 2. Add Diethyl Malonate (1.5 eq) dropwise at 0-5 °C A->B C 3. Add 2-(Bromomethyl)indane (1.0 eq) in anhydrous EtOH dropwise B->C D 4. Reflux Reaction Mixture (Monitor by TLC) C->D E 5. Workup: - Cool, neutralize with aq. HCl - Remove EtOH in vacuo - Extract with Et2O, wash, dry D->E End Product: Crude Diester (Purify by vacuum distillation) E->End

Caption: Step-by-step workflow for the alkylation of diethyl malonate.

Methodology:

  • Under an inert nitrogen atmosphere, dissolve sodium metal (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of Na) with cooling.

  • To the resulting sodium ethoxide solution, add diethyl malonate (1.5 eq) dropwise at a temperature below 10 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 2-(bromomethyl)-2,3-dihydro-1H-indene (1.0 eq) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of the alkyl bromide by TLC.

  • Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diester.

  • Purify the crude product by vacuum distillation.

Protocol 2: One-Pot Hydrolysis and Decarboxylation

Methodology:

  • Dissolve the crude or purified diethyl 2-((2,3-dihydro-1H-inden-2-yl)methyl)malonate (1.0 eq) in ethanol.

  • Add an aqueous solution of potassium hydroxide (3.0 eq).

  • Heat the mixture to reflux for 3-5 hours until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Gently heat the acidified mixture to 80-100 °C. Vigorous gas (CO₂) evolution will be observed. Maintain this temperature until the gas evolution ceases (typically 1-2 hours).

  • Cool the mixture to room temperature. A solid precipitate of the product may form.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude solid by recrystallization from a suitable solvent like toluene.

Data Summary

Step Reaction Key Parameters Expected Yield Purity (Post-Purification)
1Alkylation1.5 eq Diethyl Malonate, Anhydrous EtOH, Reflux75-85%>95% (by GC/NMR)
2 & 3Hydrolysis & Decarboxylation3.0 eq KOH, HCl acidification, 100 °C85-95%>98% (by HPLC/NMR)
Overall Total Synthesis - 63-80% >98%

References

Troubleshooting the purification of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An essential technique in pharmaceutical development and chemical synthesis is the purification of active pharmaceutical ingredients (APIs) and intermediates. Recrystallization remains a cornerstone of this process, prized for its ability to yield high-purity crystalline solids. However, achieving efficient and effective recrystallization for a molecule like 2-(2,3-dihydro-1H-inden-2-yl)acetic acid requires a nuanced understanding of its physicochemical properties and the variables that govern the crystallization process.

This technical support guide, designed for researchers and drug development professionals, provides a structured approach to troubleshooting the recrystallization of this compound. It moves beyond a simple protocol to explain the underlying principles, enabling you to make informed decisions to resolve common experimental challenges.

Understanding the Molecule: this compound

Before troubleshooting, it's crucial to understand the structure of your compound. It consists of a nonpolar, bicyclic indane core and a polar carboxylic acid functional group. This amphiphilic nature is key to selecting an appropriate solvent system.

  • Molecular Formula: C₁₁H₁₂O₂[1]

  • Molecular Weight: 176.21 g/mol [1]

  • Physical Form: Solid

The core principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly.[2] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution (the mother liquor).

Solvent Selection: The Critical First Step

The choice of solvent is the most critical factor for a successful recrystallization.[2] An ideal solvent should:

  • Completely dissolve the compound (and any impurities) at its boiling point.

  • Precipitate the desired compound with high recovery upon cooling.

  • Keep impurities dissolved at low temperatures.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Solvent Selection Guide for this compound

Based on the molecule's structure, a range of solvents and solvent pairs can be considered. The nonpolar indane moiety suggests solubility in aromatic or moderately polar organic solvents, while the carboxylic acid group suggests some solubility in polar protic solvents, especially at elevated temperatures.

Solvent SystemBoiling Point (°C)Rationale & Expected BehaviorPotential Issues
Toluene 111The aromatic nature of toluene is well-suited to dissolve the indane core. The polarity is low, so solubility should decrease significantly upon cooling.May be too good a solvent, leading to poor recovery.
Water 100The carboxylic acid group may impart sufficient polarity for dissolution in hot water, with very low solubility in cold water.[3]The nonpolar indane core may limit solubility even in boiling water, potentially requiring a very large solvent volume.
Acetic Acid / Water VariableA powerful solvent pair. Acetic acid will readily dissolve the compound, and water is then added as an "anti-solvent" to the hot solution to induce crystallization upon cooling.[4]Residual acetic acid can be difficult to remove from the final product. A final wash with a more volatile solvent may be needed.[4]
Ethanol / Water VariableSimilar to the acetic acid/water system, ethanol is a good solvent, and water acts as the anti-solvent.[4]Can sometimes promote "oiling out" if the solution is cooled too quickly or if the anti-solvent is added too rapidly.[5]
Ethyl Acetate / Hexane VariableEthyl acetate provides moderate polarity to dissolve the compound, while hexane is a nonpolar anti-solvent. This is a common and effective solvent pair.Both solvents are highly flammable. Ensure proper ventilation and no nearby ignition sources.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: I've added the hot solvent, but not all of my compound has dissolved. What should I do?

Answer: This indicates one of two possibilities: either you have not added enough solvent, or you have insoluble impurities.

  • Causality: The goal is to create a saturated solution at the solvent's boiling point.[2] If the solution is not yet saturated, more solvent is needed. However, highly cross-linked polymeric impurities or inorganic salts from previous synthetic steps may be completely insoluble.

  • Solution:

    • Add small, incremental portions of the hot solvent to your boiling mixture until the solid dissolves.

    • If the solid persists after adding a significant amount of additional solvent (e.g., 20-30% more), it is likely an insoluble impurity. At this point, you should perform a hot filtration to remove the solid particles before proceeding to the cooling step.[6]

Q2: The solution has cooled, but no crystals have formed. Why?

Answer: This is a classic case of either using too much solvent or the solution becoming supersaturated.

  • Causality:

    • Excess Solvent: The most common reason for crystallization failure is using too much solvent.[5] If the solution is not saturated at the lower temperature, the compound will simply remain dissolved.

    • Supersaturation: Sometimes, even when a solution is cooled below its saturation point, the molecules need an energy barrier to overcome to form a stable crystal lattice. This metastable state is called supersaturation.[5][6]

  • Solutions (in order of application):

    • Induce Nucleation: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Seed Crystals: If available, add a tiny crystal ("seed crystal") of the pure compound to the solution. This provides a perfect template for further crystallization.[6]

    • Reduce Temperature: Cool the flask further in an ice-water bath to decrease solubility.[4]

    • Reduce Solvent Volume: If the above steps fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 25% of the volume) and attempt to cool it again.[5]

Q3: My compound has separated as an oil, not as crystals. How do I fix this?

Answer: "Oiling out" is a common problem, especially with compounds that have melting points lower than the boiling point of the solvent or when using mixed solvent systems.

  • Causality: Oiling out occurs when the compound's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has time to form an ordered crystal lattice. This is often exacerbated by cooling the solution too quickly or by the presence of impurities that depress the melting point.[5]

  • Solutions:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional solvent (the "good" solvent in a mixed pair) to prevent premature saturation at a high temperature.[5]

    • Allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of hot water and allowing the entire assembly to cool to room temperature. Slow cooling is key to obtaining pure crystals.[5][6]

    • If using a solvent pair, try reheating and adding more of the primary (dissolving) solvent before cooling again.

Q4: My final product has a low yield. How can I improve recovery?

Answer: Low yield can result from several factors, including using too much solvent, premature crystallization, or leaving too much product in the mother liquor.

  • Causality: A significant portion of the product will always remain dissolved in the mother liquor, as solubility is never zero. The key is to minimize this amount. Using an excessive volume of solvent is the most direct cause of low recovery.

  • Solutions:

    • Use Minimal Solvent: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude solid.[6]

    • Final Cooling: Ensure you have thoroughly cooled the flask in an ice bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.[4]

    • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.

    • Second Crop: It may be possible to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.

Q5: The purified crystals are colored, but the pure compound should be white. What happened?

Answer: Color indicates the presence of persistent, often highly conjugated, impurities.

  • Causality: Some impurities may have solubility profiles very similar to your target compound, causing them to co-crystallize.

  • Solutions:

    • Activated Charcoal: Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb your product. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.

Experimental Protocols & Visualizations

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if needed): Remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities and/or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.

  • Drying: Press the crystals as dry as possible on the funnel, then transfer them to a watch glass to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow A Place Crude Solid in Flask B Add Minimal Hot Solvent A->B C All Solid Dissolved? B->C D Perform Hot Filtration C->D No E Cool Slowly to Room Temperature C->E Yes D->E F Cool in Ice Bath E->F G Isolate Crystals (Suction Filtration) F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: General workflow for recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Occurs After Cooling Problem_NoCrystals No Crystals Formed Start->Problem_NoCrystals Problem_Oil Compound 'Oiled Out' Start->Problem_Oil Cause_TooMuchSolvent Cause: Too much solvent? Problem_NoCrystals->Cause_TooMuchSolvent Cause_CoolTooFast Cause: Cooled too fast? Problem_Oil->Cause_CoolTooFast Cause_Supersat Cause: Supersaturation? Cause_TooMuchSolvent->Cause_Supersat No Solution_BoilOff Solution: Boil off excess solvent Cause_TooMuchSolvent->Solution_BoilOff Yes Solution_ScratchSeed Solution: 1. Scratch flask 2. Add seed crystal Cause_Supersat->Solution_ScratchSeed Likely Solution_ReheatCoolSlow Solution: 1. Reheat to dissolve 2. Add drop of solvent 3. Cool slowly Cause_CoolTooFast->Solution_ReheatCoolSlow Yes

Caption: Decision tree for common recrystallization issues.

References

Optimization of reaction conditions for the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The methodologies discussed are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through a malonic ester synthesis pathway. This route, while robust, presents several critical steps where optimization is key to achieving high yield and purity. This guide will walk you through the intricacies of this synthesis, providing solutions to common experimental hurdles.

Reaction Overview: Malonic Ester Synthesis

The synthesis of this compound via the malonic ester route involves three primary stages: enolate formation and alkylation, saponification (hydrolysis) of the ester, and subsequent decarboxylation.

Malonic Ester Synthesis Workflow start Start deprotonation Deprotonation of Diethyl Malonate start->deprotonation alkylation Alkylation with 2-Bromoindane deprotonation->alkylation Formation of Enolate hydrolysis Saponification (Hydrolysis) alkylation->hydrolysis Formation of Diethyl 2-(2,3-dihydro-1H-inden-2-yl)malonate decarboxylation Acidification & Decarboxylation hydrolysis->decarboxylation Formation of Malonic Acid Derivative purification Purification decarboxylation->purification product This compound purification->product

Caption: General workflow for the malonic ester synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Alkylation Stage

Q1: My yield of the mono-alkylated product is low, and I'm observing a significant amount of dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

A1: The formation of a dialkylated product is a common challenge in malonic ester synthesis.[1] To favor mono-alkylation, several parameters can be adjusted:

  • Stoichiometry: A slight excess of diethyl malonate relative to the alkylating agent (2-bromoindane) can be used. This ensures that the enolate is more likely to react with the alkyl halide rather than the mono-alkylated product.[2]

  • Controlled Addition: The slow, dropwise addition of the alkylating agent to the solution of the malonate enolate can help maintain a low concentration of the alkyl halide, further discouraging dialkylation.

  • Base Equivalents: Use of approximately one equivalent of the base is critical for mono-alkylation.[3]

Q2: The alkylation reaction is not proceeding to completion, resulting in a low yield. What are the potential causes?

A2: Incomplete alkylation can stem from several factors:

  • Ineffective Deprotonation: The base used may not be strong enough or may have degraded. Sodium ethoxide, freshly prepared from sodium metal and absolute ethanol, is a common and effective base.[4] Ensure anhydrous conditions, as moisture will quench the base.

  • Alkyl Halide Reactivity: While 2-bromoindane is a secondary halide, it is generally reactive enough for this S_N2 reaction. Ensure the purity of your 2-bromoindane, as impurities can inhibit the reaction.

  • Reaction Temperature: The reaction typically requires heating (reflux) to proceed at a reasonable rate. Insufficient temperature can lead to a sluggish reaction.

Troubleshooting Alkylation start Low Yield in Alkylation check_dialkylation Check for Dialkylation (TLC/GC-MS) start->check_dialkylation check_starting_material Check for Unreacted Starting Material (TLC/GC-MS) start->check_starting_material dialkylation_present Dialkylation Observed check_dialkylation->dialkylation_present Yes no_dialkylation Minimal Dialkylation check_dialkylation->no_dialkylation No solution_incomplete_reaction Optimize Reaction Conditions: - Ensure anhydrous conditions - Use freshly prepared base - Increase reaction temperature/time check_starting_material->solution_incomplete_reaction Present solution_dialkylation Optimize Stoichiometry: - Use slight excess of diethyl malonate - Slow addition of 2-bromoindane dialkylation_present->solution_dialkylation

References

Side reactions and impurity profiling in the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. Here, we will explore the common synthetic pathways, troubleshoot potential side reactions, and provide a comprehensive framework for impurity profiling and control. Our goal is to equip you with the technical insights and practical solutions needed to navigate the challenges of this synthesis, ensuring high yield and purity in your final product.

Overview of Common Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. Below are three commonly employed strategies, each with its own set of advantages and potential challenges.

  • Route A: Catalytic Hydrogenation of 2-Indenylacetic Acid: This is arguably the most direct approach. It begins with the synthesis of the unsaturated precursor, 2-indenylacetic acid, which is then subjected to catalytic hydrogenation to saturate the double bond in the five-membered ring.

  • Route B: Hydrolysis of 2-(2,3-Dihydro-1H-inden-2-yl)acetonitrile: This pathway involves the synthesis of the corresponding nitrile intermediate. The nitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the desired carboxylic acid.

  • Route C: Alkylation of an Indane Precursor: This strategy involves a malonic ester synthesis or a similar alkylation reaction using a 2-halo-substituted indane or a related electrophile. This route offers flexibility but can present challenges in controlling regioselectivity.

Synthetic_Strategies Figure 1. High-Level Overview of Synthetic Pathways cluster_0 Route A: Hydrogenation cluster_1 Route B: Nitrile Hydrolysis cluster_2 Route C: Alkylation 2-Indenylacetic Acid 2-Indenylacetic Acid Product_A This compound 2-Indenylacetic Acid->Product_A H₂, Pd/C Indane-2-acetonitrile 2-(2,3-Dihydro-1H-inden-2-yl)acetonitrile Product_B This compound Indane-2-acetonitrile->Product_B H₃O⁺ or OH⁻ Indane Precursor 2-Halo-indane / Diethyl Malonate Product_C This compound Indane Precursor->Product_C 1. Base 2. Hydrolysis & Decarboxylation

Figure 1. High-Level Overview of Synthetic Pathways

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of the underlying cause and a step-by-step guide to resolving the problem.

Question 1: My catalytic hydrogenation (Route A) is slow or incomplete, leaving significant amounts of the 2-indenylacetic acid starting material. What's going wrong?

Answer:

This is a common issue in catalytic hydrogenation and can stem from several factors related to catalyst activity, substrate purity, and reaction conditions.

Causality: The catalytic hydrogenation of an alkene is a surface-based reaction.[1][2] The efficiency of the reaction depends on the ability of the substrate to adsorb to the catalyst surface (e.g., Palladium on Carbon, Pd/C) and the availability of activated hydrogen.

  • Catalyst Deactivation: The palladium catalyst is sensitive to "poisons" such as sulfur, halides, or strong coordinating agents. Trace amounts of these impurities in your starting material or solvent can bind to the active sites of the catalyst, rendering it ineffective.

  • Insufficient Hydrogen Pressure: While the hydrogenation of a simple alkene can often be done at atmospheric pressure, sterically hindered or less reactive double bonds may require higher pressures to achieve a reasonable reaction rate.

  • Poor Catalyst Quality or Loading: An old or improperly stored catalyst may have reduced activity. Similarly, using too little catalyst (insufficient mol%) for the scale of your reaction will lead to slow or incomplete conversion.

Troubleshooting Protocol:

  • Assess Starting Material Purity: Before the reaction, analyze your 2-indenylacetic acid via NMR or LC-MS to ensure it is free from potential catalyst poisons. If necessary, purify it by recrystallization.

  • Use Fresh, High-Quality Catalyst: Ensure your Pd/C catalyst is fresh. For a bench-scale reaction, a 5-10 wt% loading of catalyst relative to the substrate is a good starting point.

  • Optimize Reaction Conditions:

    • Solvent: Use a solvent in which the starting material is highly soluble, such as ethanol, methanol, or ethyl acetate. Ensure the solvent is degassed to remove dissolved oxygen.

    • Pressure: If atmospheric pressure is insufficient, increase the hydrogen pressure. Start with 50 psi (approx. 3.4 bar) and monitor the reaction progress by TLC or LC-MS.

    • Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen and substrate to the catalyst surface.

  • Catalyst Filtration: After the reaction, ensure the catalyst is completely removed by filtering through a pad of Celite®. Incomplete removal can lead to product degradation in subsequent steps.

Question 2: In my nitrile hydrolysis (Route B), I'm isolating a significant amount of the amide intermediate, 2-(2,3-dihydro-1H-inden-2-yl)acetamide. How do I drive the reaction to completion?

Answer:

The formation of a stable amide intermediate is the primary challenge in nitrile hydrolysis. Forcing the second hydrolysis step (amide to carboxylic acid) often requires more stringent conditions than the first step (nitrile to amide).

Causality: Nitrile hydrolysis proceeds in two stages. The first, hydration of the nitrile to the primary amide, is often faster than the second, the hydrolysis of the amide to the carboxylic acid and ammonia/ammonium. The amide is a resonance-stabilized and less electrophilic functional group than the nitrile, making the second step the rate-limiting one.

Hydrolysis_Pathway Figure 2. Nitrile Hydrolysis Pathway and Amide Impurity Nitrile 2-(Indan-2-yl)acetonitrile Amide 2-(Indan-2-yl)acetamide (Impurity) Nitrile->Amide H₂O, H⁺/OH⁻ (Fast, k₁) Carboxylic_Acid 2-(Indan-2-yl)acetic acid (Product) Amide->Carboxylic_Acid H₂O, H⁺/OH⁻, Δ (Slow, k₂) Hydrogenation_Workflow Figure 3. Experimental Workflow for Hydrogenation Start Start Dissolve Dissolve 2-indenylacetic acid in Ethanol Start->Dissolve Add_Catalyst Add Pd/C (5 wt%) under N₂ Dissolve->Add_Catalyst Purge Purge vessel with H₂ (3x) Add_Catalyst->Purge React Stir under H₂ atmosphere (1-5 bar, 25-40 °C) Purge->React Monitor Monitor by TLC/LC-MS (approx. 4-16 h) React->Monitor Monitor->React If incomplete Filter Filter through Celite® Wash with Ethanol Monitor->Filter Concentrate Concentrate filtrate in vacuo Filter->Concentrate Purify Recrystallize from Toluene/Hexane Concentrate->Purify End End Purify->End

References

Technical Support Center: Characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the scientific integrity of your results.

The accurate characterization of this compound is critical, particularly in a pharmaceutical context, due to the potential for positional isomerism and chirality. The presence of the isomeric impurity, 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, and the individual enantiomers of the target compound can significantly impact biological activity and safety profiles. This guide will equip you with the necessary knowledge to confidently identify and quantify these species.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Differentiating Positional Isomers: this compound vs. 2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Question: I am synthesizing this compound and I suspect I have a mixture of the 1- and 2-isomers. How can I confirm the identity of each?

Answer: The differentiation of these positional isomers is a common challenge. While they share the same molecular weight, their structural differences lead to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Protocol: Distinguishing Positional Isomers by ¹H NMR Spectroscopy

The key to distinguishing the 1- and 2-isomers lies in the multiplicity and chemical shifts of the protons on the five-membered ring of the indane core.

  • For this compound:

    • Expect a more symmetrical pattern for the protons on the indane ring.

    • The proton at the C2 position (methine proton) will be a quintet or a complex multiplet due to coupling with the four neighboring methylene protons.

    • The methylene protons of the acetic acid side chain will appear as a doublet.

  • For 2-(2,3-dihydro-1H-inden-1-yl)acetic acid:

    • The proton at the C1 position (methine proton) will be a multiplet, coupled to the adjacent methylene protons.

    • The methylene protons of the acetic acid side chain will appear as a doublet of doublets due to the chiral center at C1.

Illustrative ¹H NMR Chemical Shift Comparison (Predicted)

ProtonThis compound (Predicted)2-(2,3-dihydro-1H-inden-1-yl)acetic acid (Predicted)
Aromatic-H~7.1-7.3 ppm (m)~7.1-7.3 ppm (m)
Indane-CH (Position 1 or 2)~3.0-3.2 ppm (quintet)~3.6-3.8 ppm (m)
Acetic Acid-CH₂~2.5-2.7 ppm (d)~2.4-2.6 ppm (dd) & ~2.7-2.9 ppm (dd)
Indane-CH₂~2.8-3.0 ppm (m) & ~3.1-3.3 ppm (m)~1.9-2.1 ppm (m) & ~2.2-2.4 ppm (m)
Chiral Separation of this compound Enantiomers

Question: My preliminary analysis shows a single peak on a standard reversed-phase HPLC column, but I know my compound is chiral. How can I separate the enantiomers?

Answer: Enantiomers have identical physical properties in a non-chiral environment, hence they will co-elute on standard achiral columns. To resolve them, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are often the first choice for the separation of chiral carboxylic acids.

dot

Caption: Workflow for chiral separation.

Troubleshooting Protocol: Chiral HPLC/SFC Method Development

  • Column Selection:

    • Start with an immobilized polysaccharide-based CSP. Columns such as Chiralpak® IA, IB, or IC are excellent starting points.[1][2] Immobilized phases offer greater solvent compatibility, allowing for a wider range of mobile phases to be screened.[3][4]

  • Mobile Phase Screening:

    • Normal Phase (NP): A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol) is a common starting point. Acidic additives like trifluoroacetic acid (TFA) or acetic acid (0.1%) are often required to improve peak shape for carboxylic acids.

    • Reversed Phase (RP): An aqueous buffer (e.g., ammonium acetate, ammonium formate) with an organic modifier like acetonitrile or methanol.

    • Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol with additives.

    • Supercritical Fluid Chromatography (SFC): This is often a powerful technique for chiral separations, using supercritical CO₂ as the main mobile phase with an alcohol co-solvent.[5]

Recommended Starting Conditions for Chiral HPLC

ParameterCondition
Column Chiralpak® IA (or similar immobilized polysaccharide CSP)
Mobile Phase Hexane/Isopropanol/TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

If you encounter poor resolution or peak shape, consider the following:

  • Adjust Modifier Percentage: Vary the alcohol content in the mobile phase.

  • Change Modifier: Switch between isopropanol and ethanol.

  • Vary the Acidic Additive: Try different acids (e.g., acetic acid) or adjust the concentration.

  • Temperature Effects: Evaluate the separation at different temperatures (e.g., 15 °C, 40 °C).

Mass Spectrometric Analysis and Fragmentation Patterns

Question: How can I use mass spectrometry to confirm the identity of my compound and its isomers?

Answer: Mass spectrometry (MS) provides the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to differentiate isomers by analyzing their fragmentation patterns. While the parent ions of positional isomers will be identical, their fragmentation patterns may differ due to the different substitution on the indane ring.

dot

G Molecular Ion (M+H)+ Molecular Ion (M+H)+ Fragment 1 Fragment 1 Molecular Ion (M+H)+->Fragment 1 Loss of H₂O Fragment 2 Fragment 2 Molecular Ion (M+H)+->Fragment 2 Loss of COOH Fragment 3 Fragment 3 Fragment 1->Fragment 3 Further Fragmentation

Caption: General MS/MS fragmentation pathway.

Troubleshooting Protocol: Interpreting MS/MS Fragmentation

  • Ionization: Use electrospray ionization (ESI) in negative ion mode for carboxylic acids, which will readily form the [M-H]⁻ ion.

  • Collision-Induced Dissociation (CID): Fragment the parent ion and analyze the resulting daughter ions.

  • Expected Fragmentation:

    • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

    • Cleavage of the Indane Ring: The fragmentation pattern of the indane core may differ between the 1- and 2-isomers, providing a diagnostic handle. For the 2-isomer, expect more symmetric cleavage patterns.

Predicted Key Fragments for this compound

Fragment DescriptionPredicted m/z (Negative Mode)
[M-H]⁻175.07
[M-H - CO₂]⁻131.08
Common Impurities and Byproducts

Question: I see some unexpected peaks in my chromatogram. What are the likely impurities from the synthesis of this compound?

Answer: The nature of impurities will depend on the synthetic route. A common synthesis involves the reaction of 2-indanone with a Wittig or Horner-Wadsworth-Emmons reagent, followed by reduction.

Potential Impurities:

  • Starting Materials: Unreacted 2-indanone or other reagents.

  • Positional Isomer: 2-(2,3-dihydro-1H-inden-1-yl)acetic acid if the synthesis allowed for isomerization.

  • Over-reduction Products: Reduction of the aromatic ring.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used.

Troubleshooting Protocol: Impurity Identification

  • LC-MS Analysis: Use a non-chiral reversed-phase LC-MS method to separate and obtain the mass-to-charge ratio of the impurities.

  • Database Search: Search the obtained m/z values in chemical databases to identify potential structures.

  • Forced Degradation Studies: Subject your sample to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products and see if they match the unknown peaks.

References

Technical Support Center: Solution Stability of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Ensuring the integrity of your experimental solutions is paramount for generating reproducible and reliable data. This guide offers troubleshooting advice, frequently asked questions, and validated protocols to address common stability challenges.

Section 1: Understanding the Stability Profile

This compound is a carboxylic acid derivative. Its stability in solution is primarily influenced by its chemical structure: a carboxylic acid functional group attached to a dihydroindene core. The primary modes of degradation are oxidative attack on the dihydroindene ring and pH-dependent solubility issues related to the carboxylic acid group. Understanding these vulnerabilities is the first step toward effective stabilization.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and storage of this compound solutions.

Q1: My solution of this compound is developing a yellow or brownish tint over time. What is causing this discoloration?

A1: This is a classic sign of oxidative degradation. The dihydroindene ring system, particularly at the benzylic positions, is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal ions, which catalyze the formation of reactive oxygen species (ROS)[1]. This oxidation leads to the formation of chromophoric (colored) degradation products, altering the solution's appearance and reducing the concentration of the active compound.

cluster_main Potential Degradation Pathways Parent This compound (Stable) Oxidation Oxidized Degradants (Colored Impurities) Parent->Oxidation O₂, Light, Metal Ions Precipitate Precipitate (Insoluble Form) Parent->Precipitate pH < pKa Precipitate->Parent pH > pKa

Caption: Key degradation pathways for the compound in solution.

Q2: I've observed a precipitate forming in my aqueous buffer after storing it for a short period. What is the cause and how can I prevent it?

A2: Precipitation is almost always linked to the pH of your solution and the compound's pKa. As a carboxylic acid, this compound has a pKa value typically in the range of 4-5[2][3].

  • Below the pKa (Acidic pH): The carboxylic acid group is protonated (-COOH), making the molecule neutral and significantly less soluble in water.

  • Above the pKa (Neutral to Basic pH): The group is deprotonated to its carboxylate form (-COO⁻), which is an ion and thus much more soluble in aqueous solutions[4].

If your buffer's pH drops or if it was prepared incorrectly, the compound can crash out of solution. To prevent this, ensure your solution is buffered to a pH comfortably above the pKa. A pH of 7.0-7.5 is generally a safe and physiologically relevant range.

pH Relative to pKa Predominant Form Aqueous Solubility Recommendation
pH < pKa (e.g., pH 3)Neutral (-COOH)LowAvoid for aqueous stock solutions
pH ≈ pKa (e.g., pH 4.5)50% Neutral, 50% IonicModerateRisk of precipitation
pH > pKa (e.g., pH 7.4)Ionic (-COO⁻)HighRecommended for stable solutions

Q3: What are the best practices for preventing oxidation? Can I use antioxidants?

A3: Yes, using antioxidants is a highly effective strategy. Additionally, proper handling techniques are crucial.

  • Use Antioxidants: Adding a radical scavenger can effectively inhibit oxidation. Ascorbic acid (Vitamin C) is an excellent choice for aqueous solutions, while Butylated Hydroxytoluene (BHT) is suitable for organic stock solutions[5][6].

  • Add a Chelating Agent: Trace metal ions (like Fe³⁺ or Cu²⁺) are potent catalysts for oxidation. Including a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) will sequester these ions and prevent them from participating in degradation reactions[1].

  • Deoxygenate Your Solvents: For maximum stability, particularly for long-term storage, sparging your buffer with an inert gas like argon or nitrogen before adding the compound will remove dissolved oxygen.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-degradation.

Additive Mechanism of Action Typical Working Concentration Primary Use Case
Ascorbic Acid Water-soluble antioxidant (radical scavenger)0.01 - 0.1% (w/v)Aqueous working solutions
EDTA Chelates metal ions, preventing catalytic oxidation0.01 - 0.05% (w/v)Aqueous working solutions
BHT Lipid-soluble antioxidant (radical scavenger)0.01 - 0.1% (w/v)Organic stock solutions (e.g., DMSO)

Q4: What is the recommended procedure for preparing and storing stock and working solutions?

A4: A two-step process is recommended: create a concentrated stock in an organic solvent and then dilute it into a stabilized aqueous buffer for experiments. This minimizes the compound's exposure to aqueous environments where hydrolysis and oxidation are more likely.

cluster_workflow Solution Preparation Workflow start Weigh Solid Compound stock Dissolve in DMSO (e.g., 10-50 mM Stock) start->stock store Store Stock at -20°C or -80°C (Amber vial, inert gas overlay) stock->store Storage dilute Dilute Stock into Stabilized Buffer (to final working concentration) stock->dilute Dilution buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) stabilize Add Stabilizers (e.g., 0.05% Ascorbic Acid + 0.01% EDTA) buffer->stabilize stabilize->dilute use Use Immediately for Experiment dilute->use

Caption: Recommended workflow for preparing experimental solutions.

  • Stock Solution (e.g., 10 mM): Prepare in anhydrous DMSO or ethanol. These solvents are less reactive than water. Store aliquots at -20°C or -80°C in tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.

  • Working Solution (e.g., 10 µM): Prepare this fresh before each experiment by diluting the stock solution into a pre-prepared, stabilized aqueous buffer (e.g., PBS at pH 7.4 containing antioxidants).

Section 3: Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol details the preparation of a 100 mL working solution at a final concentration of 10 µM, assuming a 10 mM DMSO stock.

Materials:

  • 10 mM stock solution of this compound in anhydrous DMSO.

  • Phosphate-Buffered Saline (PBS) powder or concentrate.

  • L-Ascorbic acid.

  • EDTA (Disodium salt).

  • High-purity water.

  • pH meter and 1 M NaOH/HCl for adjustment.

  • Sterile, amber-colored 100 mL volumetric flask.

Procedure:

  • Prepare Buffer: Dissolve PBS in ~90 mL of high-purity water in the volumetric flask to achieve a 1X concentration.

  • Add Stabilizers:

    • Add 50 mg of L-Ascorbic acid (to a final concentration of 0.05% w/v).

    • Add 10 mg of EDTA (to a final concentration of 0.01% w/v).

    • Mix gently until fully dissolved.

  • Adjust pH: Calibrate the pH meter. Measure the pH of the buffer solution and carefully adjust to pH 7.4 using dropwise additions of 1 M NaOH or 1 M HCl.

  • Bring to Volume: Add high-purity water to bring the final volume to exactly 100 mL. Mix thoroughly.

  • Spike with Compound: Add 100 µL of the 10 mM DMSO stock solution to the 100 mL of stabilized buffer. This results in a 1:1000 dilution and a final concentration of 10 µM with only 0.1% DMSO.

  • Final Mix: Invert the flask several times to ensure homogeneity.

  • Usage: Use the freshly prepared solution immediately for your experiments to ensure maximum potency and stability.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method provides a starting point for quantifying the parent compound and detecting the appearance of degradation products. It should be validated for your specific instrumentation and needs.[7][8]

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column for separating moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for better peak shape of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 30% B to 95% B over 15 minA broad gradient to ensure elution of the parent compound and potential degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection (UV) 210 nm and 265 nm210 nm is sensitive for the carboxyl group; 265 nm is sensitive for the aromatic ring. Monitoring both can help identify degradants where one part of the molecule has changed.
Analysis Monitor the peak area of the parent compound over time. A decrease in area indicates degradation. The appearance of new peaks signifies the formation of degradation products.

References

Technical Support Center: Strategies for Solubilizing 2-(2,3-dihydro-1H-inden-2-yl)acetic acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous environments. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to not only solve immediate experimental hurdles but also to proactively design robust formulation strategies.

Understanding the Challenge: Physicochemical Profile

This compound is a carboxylic acid derivative with a moderately lipophilic indane moiety. These structural features contribute to its limited aqueous solubility, a common obstacle in experimental biology and pharmaceutical development. To effectively address this, we must first understand its key physicochemical properties.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Formula C₁₁H₁₂O₂-
Molecular Weight 176.21 g/mol [1]Moderate molecular weight, less of a direct impediment to solubility compared to larger molecules.
pKa ~4.7As a weak acid, its ionization state, and therefore solubility, is highly dependent on the pH of the aqueous medium.
logP ~2.1A positive logP value indicates a preference for a lipid environment over an aqueous one, signifying its hydrophobic nature.
Aqueous Solubility (logS) ~-3.5This value corresponds to a solubility in the range of "sparingly soluble" to "slightly soluble," confirming its poor aqueous solubility.

Note: The pKa, logP, and logS values are estimations from computational models (Chemicalize, Molinspiration, and SwissADME, respectively) and should be experimentally verified for critical applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides systematic approaches to overcoming the solubility of this compound.

Q1: Why is my compound not dissolving in water or buffer?

Answer: The limited aqueous solubility of this compound is primarily due to the nonpolar, hydrophobic nature of the dihydroindene ring system, which outweighs the hydrophilic character of the carboxylic acid group at neutral pH. In its undissociated (protonated) form, the molecule is less capable of forming favorable hydrogen bonds with water.

Q2: How can I increase the solubility of this compound using pH adjustment?

Answer: As a carboxylic acid, the most straightforward method to enhance its aqueous solubility is through pH modification. By increasing the pH of the solution above the compound's pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.

Causality: The deprotonated carboxylate anion is charged and can readily participate in ion-dipole interactions with water molecules, significantly increasing its solubility compared to the neutral, protonated form. According to the Henderson-Hasselbalch equation, at a pH two units above the pKa, the compound will be >99% in its ionized, more soluble form.

  • Determine the Target pH: Aim for a pH at least 2 units above the predicted pKa of ~4.7. A pH of 7.0 or higher is recommended.

  • Prepare a Stock Solution of Base: Use a dilute solution of a biocompatible base, such as 0.1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Dissolution:

    • Weigh the desired amount of this compound.

    • Add a small volume of the aqueous medium (e.g., purified water, saline, or buffer).

    • While stirring, add the base solution dropwise until the compound completely dissolves.

    • Adjust the final volume with the aqueous medium.

  • pH Verification and Adjustment: Use a calibrated pH meter to verify the final pH of the solution. If necessary, adjust with small additions of acid (e.g., 0.1 M HCl) or base to reach the target pH. Caution: Adding acid will decrease solubility and may cause precipitation if the pH drops below the pKa.

Q3: I have concerns about using a high pH for my experiment. Are there other options?

Answer: Yes, if your experimental system is sensitive to high pH, you can explore the use of co-solvents or cyclodextrins.

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the nonpolar solute. This effectively increases the solubility of hydrophobic molecules.

Recommended Co-solvents:

  • Ethanol: A commonly used and generally well-tolerated co-solvent.

  • Propylene Glycol (PG): Often used in pharmaceutical formulations for its low toxicity.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile and less toxic option.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but use with caution as it can have biological effects and enhance the permeability of other substances.

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system.

  • Prepare a Concentrated Stock Solution: Dissolve the this compound in 100% of the chosen co-solvent to create a high-concentration stock.

  • Serial Dilution: Serially dilute the stock solution into your aqueous medium to the desired final concentration. Ensure that the final concentration of the co-solvent is low enough to be tolerated by your experimental system (typically <1% for cell-based assays, but this should be determined empirically).

Troubleshooting Co-solvent Systems:

  • Precipitation upon Dilution: If the compound precipitates when diluted into the aqueous medium, the final concentration of the co-solvent may be too low to maintain solubility. In this case, you may need to increase the final co-solvent concentration or try a different co-solvent.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.

Causality: The hydrophobic indane portion of your compound can fit into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively "cloaking" the hydrophobic guest and increasing its apparent solubility.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, particularly for neutral and cationic compounds.

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD in water or buffer).

  • Add the Compound: Add an excess of this compound to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge or filter the solution to remove any undissolved solid.

  • Determine Concentration: The clear supernatant contains the solubilized compound. The concentration can be determined using a suitable analytical method like HPLC-UV.

Workflow & Decision Making

The following diagram illustrates a logical workflow for addressing the solubility of this compound.

Solubility_Workflow start Start: Poorly Soluble This compound ph_check Is pH > 7 acceptable for the experiment? start->ph_check ph_adjust Use pH Adjustment: Increase pH to > 7 with NaOH or KOH ph_check->ph_adjust Yes cosolvent_check Is a co-solvent system (e.g., <1% DMSO, Ethanol) acceptable? ph_check->cosolvent_check No success Solubility Achieved ph_adjust->success cosolvent_method Use Co-solvent Method: Prepare concentrated stock in 100% co-solvent and dilute into aqueous medium. cosolvent_check->cosolvent_method Yes cyclodextrin_method Use Cyclodextrin Method: Formulate with HP-β-CD or SBE-β-CD. cosolvent_check->cyclodextrin_method No cosolvent_method->success cyclodextrin_method->success

Caption: Decision workflow for selecting a solubilization strategy.

Experimental Verification of Solubility

It is crucial to experimentally verify the solubility of your final formulation. The shake-flask method is a reliable technique for determining equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a sealed vial containing the aqueous medium of interest (e.g., buffer at a specific pH, co-solvent mixture, or cyclodextrin solution).

  • Equilibration: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

References

Reducing byproduct formation in the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. Here, we address common challenges and frequently asked questions to help you minimize byproduct formation and optimize your synthetic route. Our approach is rooted in mechanistic principles and practical, field-proven insights to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during the synthesis of this compound, which is commonly prepared via a malonic ester synthesis route.

Question 1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate from my desired mono-alkylated product. What is this byproduct and how can I prevent its formation?

Answer:

The most probable identity of this higher molecular weight impurity is the dialkylated malonic ester byproduct . In the context of malonic ester synthesis, the mono-alkylated product still possesses an acidic proton on the alpha-carbon. This proton can be abstracted by the base present in the reaction mixture, leading to a second alkylation event with your indenyl halide.[1][2][3]

Mechanistic Insight:

The formation of the dialkylated byproduct is a classic challenge in malonic ester synthesis.[4] The relative acidity of the starting malonic ester and the mono-alkylated product, along with the reaction stoichiometry and conditions, dictates the product distribution.

Strategies to Minimize Dialkylation:

To favor the formation of the desired mono-alkylated product, consider the following experimental modifications:

  • Stoichiometry Control: Employ a slight excess of the malonic ester (e.g., 1.1 to 1.5 equivalents) relative to the base and the indenyl halide.[5] This ensures that the enolate of the starting malonic ester is the predominant nucleophile, outcompeting the enolate of the mono-alkylated product for the alkylating agent.

  • Slow Addition of the Alkylating Agent: Add the 2-(halomethyl)-2,3-dihydro-1H-indene to the reaction mixture dropwise over an extended period. This maintains a low concentration of the electrophile, further favoring reaction with the more abundant malonic ester enolate.[3]

  • Choice of Base and Solvent: While sodium ethoxide in ethanol is a common choice, stronger, non-nucleophilic bases in aprotic solvents can offer better control. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) allows for the complete and irreversible formation of the malonic ester enolate before the addition of the alkylating agent. This can significantly reduce the propensity for dialkylation.[1]

Experimental Protocol for Minimizing Dialkylation:

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.0 equivalent, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.2 equivalents) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back down to 0 °C.

  • Dissolve 2-(bromomethyl)-2,3-dihydro-1H-indene (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the enolate solution dropwise via a syringe pump over 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or by column chromatography to separate the mono- and dialkylated esters.

ParameterStandard ProtocolOptimized for Mono-alkylationRationale
Malonic Ester:Alkyl Halide Ratio 1:11.2:1Increases the concentration of the initial enolate.
Base Sodium EthoxideSodium HydrideAllows for pre-formation of the enolate.
Solvent EthanolTHF/DMFAprotic solvent prevents proton exchange.
Alkyl Halide Addition RapidSlow, dropwiseMaintains a low concentration of the electrophile.
Question 2: I am observing byproducts that suggest reactions with the indene ring itself. Is this possible and how can I avoid it?

Answer:

While the primary side reaction is dialkylation, under certain conditions, particularly with strong bases or the presence of Lewis acids, side reactions involving the indene ring are possible. These can include:

  • Friedel-Crafts Alkylation: If there are acidic impurities or if the reaction conditions inadvertently generate a carbocation from the indenyl halide, this electrophile could potentially alkylate the aromatic ring of another indene molecule or even the solvent (if aromatic).[6][7][8] This is more likely if a Lewis acid is present.

  • Rearrangement/Isomerization: Although less common with a saturated five-membered ring as in 2,3-dihydro-1H-indene, strong bases could potentially promote rearrangements if there are any susceptible protons or leaving groups on the ring.

Preventative Measures:

  • Use High-Purity Starting Materials: Ensure that your 2-(halomethyl)-2,3-dihydro-1H-indene is free from any acidic impurities or Lewis acids that could promote Friedel-Crafts type reactions.

  • Strict Control of Reaction Conditions: Adhere to the optimized malonic ester synthesis conditions. The use of a strong base like sodium ethoxide or sodium hydride in the absence of Lewis acids should favor the desired C-alkylation of the malonate over reactions on the aromatic ring.

  • Maintain an Inert Atmosphere: The exclusion of oxygen and moisture is crucial to prevent oxidative side reactions or the introduction of water, which can lead to hydrolysis of the ester and other undesired pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the malonic ester synthesis of this compound?

A1: The synthesis proceeds through a three-step sequence:

  • Enolate Formation: A base, typically sodium ethoxide or sodium hydride, removes the acidic α-proton from diethyl malonate to form a resonance-stabilized enolate.[9]

  • Alkylation: The nucleophilic enolate attacks the electrophilic carbon of 2-(halomethyl)-2,3-dihydro-1H-indene in an SN2 reaction, forming diethyl 2-((2,3-dihydro-1H-inden-2-yl)methyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid using aqueous acid or base, followed by heating. The β-keto acid intermediate readily undergoes decarboxylation to yield the final product, this compound.[10]

Q2: How can I effectively purify the final product from unreacted starting materials and byproducts?

A2: Purification of the final carboxylic acid can typically be achieved by recrystallization. If the crude product contains significant amounts of the dialkylated byproduct, it is often easier to purify the intermediate dialkylated malonic ester by fractional distillation under reduced pressure or column chromatography before the hydrolysis and decarboxylation step. The significant difference in boiling points between the mono- and dialkylated esters usually allows for effective separation.

Q3: Can I use a different malonic ester, such as dimethyl malonate?

A3: Yes, other malonic esters can be used. However, it is crucial to match the alkoxide base to the ester to prevent transesterification.[3] For example, if you use dimethyl malonate, you should use sodium methoxide as the base.

Visualizing the Reaction Pathways

To aid in understanding the competing reactions, the following diagrams illustrate the desired mono-alkylation pathway versus the formation of the dialkylated byproduct.

G cluster_0 Reaction Initiation cluster_1 Alkylation Step cluster_2 Desired Pathway cluster_3 Byproduct Pathway Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate + Base Base (NaOEt) Base (NaOEt) Mono-alkylated Product Mono-alkylated Product Enolate->Mono-alkylated Product + Indenyl Halide Enolate->Mono-alkylated Product Indenyl Halide Indenyl Halide Final Product Final Product Mono-alkylated Product->Final Product Hydrolysis & Decarboxylation Mono-alkylated Product->Final Product Mono-alkylated Enolate Mono-alkylated Enolate Mono-alkylated Product->Mono-alkylated Enolate + Base Mono-alkylated Product->Mono-alkylated Enolate Dialkylated Product Dialkylated Product Mono-alkylated Enolate->Dialkylated Product + Indenyl Halide Mono-alkylated Enolate->Dialkylated Product

Caption: Competing pathways in the malonic ester synthesis.

G cluster_0 Troubleshooting Workflow start High Dialkylation Observed? stoichiometry Adjust Stoichiometry (Excess Malonic Ester) start->stoichiometry Yes end Optimized Mono-alkylation start->end No slow_addition Slow Addition of Alkyl Halide stoichiometry->slow_addition base_solvent Change Base/Solvent (e.g., NaH in THF) slow_addition->base_solvent purify_ester Purify Intermediate Ester (Distillation/Chromatography) base_solvent->purify_ester purify_ester->end

Caption: Decision tree for troubleshooting dialkylation.

References

Validation & Comparative

Validation of the Biological Activity of 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid and its Analogs in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preclinical validation of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a member of the indan acetic acid class of compounds. Drawing upon established evidence for structurally related molecules, this document outlines the presumptive anti-inflammatory and analgesic properties of this compound class. We present detailed, field-proven protocols for two primary in vivo assays: the carrageenan-induced paw edema model for acute inflammation and the acetic acid-induced writhing test for peripheral analgesia. To provide a robust benchmark for performance, comparative data for the well-characterized non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and other relevant indan derivatives are included. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of novel indan acetic acid derivatives.

Introduction: The Therapeutic Potential of Indan Acetic Acid Derivatives

The indan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of indan acetic acid, in particular, have garnered significant interest for their anti-inflammatory and analgesic properties. While direct in vivo data for this compound is not extensively published, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) provides a strong rationale for its investigation in these therapeutic areas. For instance, derivatives of 6-methoxyindan-1-acetic acid have demonstrated anti-inflammatory activity comparable to phenylbutazone. Furthermore, various indanone-3-acetic acid derivatives have shown significant analgesic and anti-inflammatory effects in established preclinical models.

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation. It is hypothesized that this compound and its analogs may exert their effects through a similar pathway. This guide provides the necessary experimental framework to test this hypothesis and quantify the compound's efficacy relative to established therapeutic agents.

Comparative Efficacy in a Model of Acute Inflammation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a cornerstone for the in vivo screening of acute anti-inflammatory activity.[1] Sub-plantar injection of carrageenan, a sulfated polysaccharide, elicits a reproducible inflammatory response characterized by edema (swelling), providing a quantifiable measure of a compound's anti-inflammatory effect.

Mechanism of Carrageenan-Induced Inflammation

The inflammatory response to carrageenan is biphasic. The initial phase (0-1.5 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (1.5-5 hours) is associated with the production of prostaglandins, involving the induction of COX-2. Therefore, this model is particularly sensitive to inhibitors of prostaglandin synthesis, such as NSAIDs.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_induce Induction & Measurement cluster_analysis Data Analysis acclimatize Animal Acclimatization (Wistar Rats, 180-220g) grouping Random Grouping (n=6 per group) acclimatize->grouping baseline Baseline Paw Volume Measurement (Plethysmometer) grouping->baseline drug_admin Oral Administration: - Vehicle Control - Test Compound - Positive Control (Indomethacin) baseline->drug_admin carrageenan Carrageenan Injection (0.1 mL, 1% solution) 1 hour post-treatment drug_admin->carrageenan measurement Paw Volume Measurement (Hourly for 5 hours) carrageenan->measurement calc Calculate % Inhibition of Edema: ((Vc - Vt) / Vc) x 100 measurement->calc

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-220 g) are used. Animals should be acclimatized for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

    • Group II (Test Compound): Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

    • Group III (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).[1]

  • Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. b. Administer the respective compounds (vehicle, test compound, or Indomethacin) via oral gavage. c. One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw. d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Comparative Performance Data

The following table presents representative data for Indomethacin, a standard NSAID, in the carrageenan-induced paw edema model. This serves as a benchmark against which this compound can be evaluated.

CompoundDose (mg/kg, p.o.)Time (hours)% Inhibition of EdemaReference
Indomethacin 103~50-60%[1]
Indomethacin 105~60-70%[1]

Comparative Efficacy in a Model of Peripheral Analgesia: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a widely used and sensitive method for screening the analgesic potential of novel compounds, particularly those with peripheral activity.[2][3] Intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). A reduction in the number of writhes indicates analgesic activity.

Mechanism of Acetic Acid-Induced Nociception

The intraperitoneal administration of acetic acid leads to the release of endogenous mediators such as prostaglandins (PGE₂ and PGF₂α) and cytokines (TNF-α, IL-1β) in the peritoneal fluid, which then stimulate nociceptive neurons. This model is therefore highly sensitive to NSAIDs and other compounds that interfere with these inflammatory pathways.

Experimental Workflow: Acetic Acid-Induced Writhing Test

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_induce Induction & Observation cluster_analysis Data Analysis acclimatize Animal Acclimatization (Swiss Albino Mice, 20-25g) grouping Random Grouping (n=6 per group) acclimatize->grouping drug_admin Oral Administration: - Vehicle Control - Test Compound - Positive Control (Indomethacin) grouping->drug_admin acetic_acid Acetic Acid Injection (0.6% v/v, 10 mL/kg, i.p.) 30 mins post-treatment drug_admin->acetic_acid observation Observe & Count Writhes (Over a 20-minute period) acetic_acid->observation calc Calculate % Inhibition of Writhing: ((Wc - Wt) / Wc) x 100 observation->calc

Caption: Workflow for the acetic acid-induced writhing assay.

Detailed Experimental Protocol: Acetic Acid-Induced Writhing Test
  • Animals: Swiss albino mice (20-25 g) of either sex are used.

  • Grouping: Animals are randomly divided into the following groups (n=6):

    • Group I (Vehicle Control): Receives the vehicle.

    • Group II (Test Compound): Receives this compound at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

    • Group III (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).

  • Procedure: a. Administer the respective compounds (vehicle, test compound, or Indomethacin) orally. b. Thirty minutes after administration, inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight). c. Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a continuous 20-minute period.

  • Data Analysis: The percentage inhibition of writhing is calculated using the following formula:

    • % Inhibition = [(W_c - W_t) / W_c] x 100

    • Where W_c is the mean number of writhes in the control group, and W_t is the mean number of writhes in the treated group.

Comparative Performance Data

The following table provides representative data for Indomethacin and other indan derivatives in the acetic acid-induced writhing test, which can be used to benchmark the performance of this compound.

CompoundDose (mg/kg, p.o.)% Inhibition of WrithingReference
Indomethacin 10~60-70%[4]
Indanone Derivative 9a 50Significant analgesic activity
Indanone Derivative 12a 50Significant analgesic activity

Discussion and Future Directions

The experimental frameworks detailed in this guide provide a robust and validated pathway for assessing the anti-inflammatory and analgesic potential of this compound. By comparing its performance against a well-established NSAID like Indomethacin, researchers can effectively quantify its potency and potential therapeutic window.

Further investigations should aim to elucidate the specific mechanism of action. In vitro assays, such as COX-1 and COX-2 enzyme inhibition assays, would be a logical next step to determine if the compound's activity is mediated through the cyclooxygenase pathway. Additionally, evaluating the compound in models of chronic inflammation, such as the cotton pellet-induced granuloma model, could provide insights into its efficacy in more sustained inflammatory conditions. Toxicological studies, including assessment of gastric ulcerogenicity, are also crucial for a comprehensive preclinical evaluation.

Conclusion

Based on the established biological activities of the indan acetic acid scaffold, this compound is a promising candidate for development as an anti-inflammatory and analgesic agent. The methodologies and comparative data presented in this guide offer a clear and scientifically rigorous approach to validating its preclinical efficacy. Successful validation in these models would warrant further investigation into its mechanism of action and safety profile, paving the way for potential clinical development.

References

A Comparative Analysis of Indene Acetic Acid NSAIDs and Their Marketed Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

Introduction: The Landscape of Non-Steroidal Anti-Inflammatory Drugs

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone in the management of pain and inflammation. Their therapeutic efficacy is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the synthesis of prostaglandins. The diverse chemical scaffolds of NSAIDs contribute to their varying potency, selectivity, and safety profiles. Among these, the indole and indene acetic acid derivatives form a significant class of NSAIDs, with indomethacin being a well-established member.[1][2] This guide focuses on a comparative study of this class, represented by the foundational structure of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, against other widely used NSAIDs such as ibuprofen, naproxen, and diclofenac.

While specific biological data for this compound is limited in publicly available literature, its structural motif is a key component in the design of various anti-inflammatory agents.[3] Therefore, this guide will leverage data from its close and extensively studied analog, indomethacin, to provide a robust comparative analysis for researchers and drug development professionals. This approach allows for an in-depth exploration of the structure-activity relationships and the therapeutic implications of the indene acetic acid scaffold.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for all NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[4][5][6]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[7]

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7] The prostaglandins produced by COX-2 are the primary mediators of pain, inflammation, and fever.[5]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are primarily associated with the inhibition of COX-1.[4] The following diagram illustrates the cyclooxygenase pathway and the points of intervention by NSAIDs.

COX_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Cellular Damage/ Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection Renal Blood Flow prostaglandins->gi_protection platelet Platelet Aggregation thromboxane->platelet nsaids NSAIDs (e.g., Indomethacin, Ibuprofen) nsaids->cox1 nsaids->cox2

Caption: The Cyclooxygenase (COX) Pathway and NSAID Inhibition.

Comparative Analysis of NSAIDs

The following sections provide a detailed comparison of indomethacin (as a representative of the indene acetic acid class) with ibuprofen, naproxen, and diclofenac, focusing on their COX inhibition profiles, in vivo efficacy, and key safety considerations.

In Vitro COX Inhibition

The inhibitory potency of NSAIDs against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. This is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 (COX-2)/IC50 (COX-1) is often used to express the selectivity of a compound for COX-2.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)Predominant Selectivity
Indomethacin 0.0090[8]0.31[8]34.4COX-1[9][10]
Ibuprofen 12[8]80[8]6.7Non-selective
Naproxen ~Equipotent with COX-2[10]~Equipotent with COX-1[10]~1Non-selective
Diclofenac 0.076[8]0.026[8]0.34COX-2[11]

Analysis: The data clearly indicates that indomethacin is a potent inhibitor of both COX isoforms but exhibits a strong preference for COX-1.[9][10] In contrast, diclofenac shows a preference for COX-2.[11] Ibuprofen and naproxen are considered non-selective, inhibiting both enzymes with similar potency.[8][10] This difference in selectivity has significant implications for the gastrointestinal and cardiovascular risk profiles of these drugs.

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of NSAIDs.[12]

NSAIDAnimal ModelDose% Inhibition of Edema
Indomethacin Rat2 mg/kg[13]Significant reduction
Ibuprofen RatNot specifiedEffective
Naproxen RatNot specifiedEffective
Diclofenac RatNot specifiedEffective
Safety Profile: Gastrointestinal and Cardiovascular Risks

The clinical utility of NSAIDs is often limited by their potential to cause adverse effects, primarily related to the gastrointestinal (GI) tract and the cardiovascular (CV) system.

NSAIDGastrointestinal RiskCardiovascular Risk
Indomethacin High[14][15]Increased risk of thrombotic events[16][17][18]
Ibuprofen Moderate; lower than indomethacin[14][15]Dose-dependent risk; lower at low doses[17]
Naproxen HighConsidered to have a more favorable CV profile[17]
Diclofenac ModerateIncreased risk, similar to some COX-2 inhibitors[17]

Analysis:

  • Gastrointestinal Risk: The strong inhibition of COX-1 by indomethacin and naproxen correlates with a higher risk of GI side effects, such as ulcers and bleeding.[4][14] Ibuprofen is generally considered to have a more favorable GI safety profile compared to indomethacin.[14][15]

  • Cardiovascular Risk: The use of most NSAIDs is associated with an increased risk of cardiovascular thrombotic events, including myocardial infarction and stroke.[16] This risk is thought to be related to the inhibition of COX-2 in the vasculature, which can disrupt the balance between pro-thrombotic and anti-thrombotic prostaglandins. Naproxen is often considered to have a lower cardiovascular risk compared to other NSAIDs.[17] Indomethacin and diclofenac have been associated with an elevated risk of cardiovascular events.[17][18]

Experimental Protocols

To ensure the scientific integrity of comparative NSAID studies, standardized and validated experimental protocols are essential. The following are representative methodologies for key assays.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol describes a whole-blood assay, which provides a more physiologically relevant environment for assessing COX inhibition compared to purified enzyme assays.

Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.

Methodology:

  • COX-1 (Thromboxane B2 production):

    • Fresh human blood is collected into tubes without anticoagulant.

    • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control.

    • Blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent COX-1-mediated thromboxane B2 (TXB2) synthesis.

    • The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin at a high concentration).

    • Serum is separated by centrifugation.

    • TXB2 levels in the serum are quantified using a validated immunoassay (e.g., ELISA).

  • COX-2 (Prostaglandin E2 production):

    • Fresh human blood is collected into tubes containing an anticoagulant (e.g., heparin).

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

    • Lipopolysaccharide (LPS) is added to induce COX-2 expression and activity.

    • The blood is incubated at 37°C for 24 hours.

    • Plasma is separated by centrifugation.

    • Prostaglandin E2 (PGE2) levels in the plasma are quantified using a validated immunoassay (e.g., ELISA).

  • Data Analysis:

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for Whole-Blood COX Inhibition Assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model for evaluating the acute anti-inflammatory effects of compounds.

Objective: To assess the ability of a test compound to reduce inflammation in an animal model.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):

    • Control group (vehicle)

    • Positive control group (e.g., Indomethacin, 5 mg/kg)

    • Test compound groups (various doses)

    • The vehicle, positive control, or test compound is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated for each animal at each time point.

    • The percentage of inhibition of edema for each treatment group is calculated relative to the control group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the anti-inflammatory effect.

Conclusion

The comparative analysis of indomethacin, as a representative of the indene acetic acid class of NSAIDs, with ibuprofen, naproxen, and diclofenac highlights the critical interplay between chemical structure, COX selectivity, and the resulting efficacy and safety profiles. Indomethacin's potent, but COX-1 selective, nature underscores the persistent challenge in drug development: maximizing anti-inflammatory efficacy while minimizing mechanism-based toxicity. For researchers in this field, a thorough understanding of these comparative aspects, supported by robust experimental data, is paramount for the rational design and development of next-generation anti-inflammatory agents with improved therapeutic indices. The provided experimental protocols serve as a foundation for conducting such critical evaluations.

References

The Unambiguous Assignment: A Guide to Confirming the Structure of Synthesized 2-(2,3-dihydro-1H-inden-2-yl)acetic acid using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and materials science, the precise molecular structure of a synthesized compound is not merely a detail—it is the bedrock upon which all subsequent research is built. An error in structural confirmation can lead to misinterpreted biological activity, flawed structure-activity relationships, and ultimately, the failure of a promising research program. This guide provides an in-depth, practical walkthrough for confirming the structure of a synthesized target molecule, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, using a powerful suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will delve into the causality behind the synthetic and analytical choices, offering a framework for rigorous structural elucidation applicable to a wide range of small molecules.

The Synthetic Pathway: Building the Indane Framework

The journey to structural confirmation begins with a robust and logical synthesis. For this compound, a versatile and reliable approach is the malonic ester synthesis. This classical method is chosen for its efficiency in forming carbon-carbon bonds and its straightforward reaction mechanism, which allows for the controlled introduction of the acetic acid moiety onto the indane scaffold.[1][2][3]

The synthesis commences with a suitable precursor, 2-indanone, which can be prepared from indene.[4] The 2-indanone is then reduced to 2-indanol, which is subsequently converted to a more reactive leaving group, such as 2-indanyl bromide, via treatment with an appropriate brominating agent. This alkyl halide is the key electrophile for the malonic ester synthesis.

The core of the synthesis involves the alkylation of diethyl malonate. The methylene protons flanked by two ester groups in diethyl malonate are sufficiently acidic to be deprotonated by a moderately strong base like sodium ethoxide, forming a stabilized enolate. This nucleophilic enolate then readily reacts with the electrophilic 2-indanyl bromide in an S(_N)2 reaction to form diethyl 2-(2,3-dihydro-1H-inden-2-yl)malonate. The subsequent hydrolysis of the ester groups with aqueous acid, followed by heating, promotes decarboxylation to yield the final product, this compound.[5][6]

HMBC_Correlations cluster_0 Key HMBC Correlations H8 H-8 C2 C-2 H8->C2 ³J C9 C-9 (Carbonyl) H8->C9 ²J H1_3 H-1/H-3 C3a_7a C-3a/C-7a (Quaternary) H1_3->C3a_7a ²J/³J

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a key chemical entity, requires precise analytical measurement to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into experimental design and data interpretation. The protocols and validation strategies described herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2][3][4][5][6][7]

The Critical Role of Cross-Validation

Before delving into the methodologies, it is essential to understand the "why" behind cross-validation. When analytical data is generated across different laboratories, using different methods, or even by different analysts within the same lab, discrepancies can arise. Cross-validation serves as a systematic comparison of two distinct analytical methods to demonstrate that they provide equivalent and reliable results.[6] This is crucial during various stages of drug development, such as method transfer between facilities or when a more sensitive method (like LC-MS/MS) is introduced to supplement an existing one (like HPLC-UV).

Analytical Methodologies: A Head-to-Head Comparison

We will now explore the experimental protocols for two robust methods for the analysis of this compound.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is a workhorse in many quality control laboratories due to its robustness, cost-effectiveness, and reliability for quantifying relatively high concentrations of an analyte.

  • Chromatographic System: An HPLC system equipped with a binary solvent manager, an autosampler, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for retaining the moderately nonpolar analyte.

  • Mobile Phase: A gradient elution is often employed to ensure good separation and peak shape.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • A typical gradient might run from 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm, a common wavelength for compounds with aromatic rings and carboxylic acid groups.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • For test samples, dissolve the material in methanol to achieve a concentration within the calibration range.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing low concentrations of the analyte, especially in complex matrices like biological fluids.

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) can be used to achieve faster run times.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A rapid gradient from 20% B to 95% B in 3 minutes is typical.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferable for acidic compounds.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic product ion. For this compound (M.W. 176.22 g/mol ), the transition could be m/z 175.1 → 131.1.

  • Sample Preparation:

    • Prepare a stock solution as in the HPLC-UV method.

    • Create calibration standards over a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • An internal standard (e.g., a deuterated version of the analyte) should be used to improve accuracy and precision.

Cross-Validation Study Design

To objectively compare the performance of the HPLC-UV and LC-MS/MS methods, a cross-validation study should be conducted. The following workflow outlines the key steps.

CrossValidationWorkflow Cross-Validation Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare a common set of quality control (QC) samples at low, medium, and high concentrations C Analyze QC samples using the established HPLC-UV method A->C D Analyze the same set of QC samples using the established LC-MS/MS method A->D B Define acceptance criteria for the comparison G Assess if the results meet the pre-defined acceptance criteria B->G E Compare the mean concentrations and precision (%RSD) obtained from both methods C->E D->E F Calculate the percentage difference between the results of the two methods E->F F->G

Caption: A flowchart illustrating the key stages of a cross-validation study.

Performance Data and Comparison

The following tables summarize the expected performance characteristics of the two analytical methods based on validation experiments.

Table 1: Linearity and Sensitivity
ParameterHPLC-UVLC-MS/MS
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL
Table 2: Accuracy and Precision
QC LevelHPLC-UVLC-MS/MS
Accuracy (% Recovery) Precision (%RSD)
Low QC 98.5 - 101.2%< 2.0%
Medium QC 99.0 - 100.5%< 1.5%
High QC 99.5 - 101.0%< 1.0%
Table 3: Cross-Validation Results
QC LevelMean Conc. HPLC-UV (µg/mL)Mean Conc. LC-MS/MS (µg/mL)% Difference
Low QC 5.055.100.99%
Medium QC 50.1049.85-0.50%
High QC 90.2590.800.61%

Acceptance criteria for cross-validation are typically a percentage difference of ≤ 15-20% between the methods.

Discussion and Recommendations

The data clearly demonstrates that both the HPLC-UV and LC-MS/MS methods are accurate and precise for the quantification of this compound within their respective linear ranges.

  • HPLC-UV is a highly suitable method for routine quality control testing of bulk drug substances and formulated products where the analyte concentration is relatively high. Its robustness and lower operational cost are significant advantages.

  • LC-MS/MS excels in applications requiring high sensitivity, such as pharmacokinetic studies, metabolite identification, or the analysis of trace impurities. The superior selectivity of this technique minimizes interference from complex sample matrices.

The cross-validation results, with a percentage difference well below the typical acceptance criteria, confirm that the two methods provide comparable data. This allows for the confident use of either method depending on the specific analytical need, ensuring data integrity and consistency throughout the drug development lifecycle.

Conclusion

The choice of an analytical method for this compound should be guided by the intended application. This guide has provided the necessary experimental protocols and a framework for cross-validation to empower researchers to make informed decisions. By adhering to sound scientific principles and regulatory guidelines, the analytical data generated will be reliable, reproducible, and fit for purpose.

References

Structure-activity relationship (SAR) studies of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2,3-Dihydro-1H-inden-2-yl)acetic Acid Analogs

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The 2,3-dihydro-1H-inden-2-yl (indan) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The acetic acid moiety attached at the 2-position of this scaffold creates a class of molecules with significant therapeutic potential, particularly in the realm of anti-inflammatory and analgesic agents. Understanding the structure-activity relationship (SAR) of these analogs is paramount for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of this compound analogs, synthesizing findings from various studies on related indan derivatives to elucidate the key structural features governing their biological activity. While direct and comprehensive SAR studies on this compound are not extensively documented in publicly available literature, this guide will infer and discuss the probable SAR trends based on related indan acid derivatives.

The indan ring system is recognized as an important chemical feature associated with a range of biological activities.[1] Numerous derivatives have been synthesized and evaluated as potential analgesic and anti-inflammatory agents.[1] This guide will delve into the impact of substitutions on both the aromatic ring and the acetic acid side chain, providing a framework for researchers and drug development professionals to navigate the chemical space of these promising compounds.

Core Scaffold and Key Modification Points

The fundamental structure of this compound presents several key positions for chemical modification to explore the SAR. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

Figure 1: Core scaffold of this compound with key modification points highlighted.

The primary areas for modification include:

  • Aromatic Ring (Positions 4, 5, 6, and 7): Introduction of various substituents to probe electronic and steric effects.

  • Aliphatic Five-membered Ring: Modifications to this ring are less common but can influence the overall conformation.

  • Acetic Acid Side Chain: Alterations to the carboxyl group (e.g., esterification, amidation) or the alpha-carbon can impact potency and metabolic stability.

Comparative Analysis of Structural Modifications

Aromatic Ring Substitution

Substituents on the aromatic ring of the indan nucleus play a critical role in modulating biological activity. The electronic and steric properties of these substituents are key determinants of receptor binding and overall efficacy.

For the related indan-1-acetic acid series, it has been observed that the position and nature of substituents significantly affect their anti-inflammatory and analgesic properties. For instance, a fluoro-substituent at the 6-position of indan-1-acetic acid showed notable analgesic activity.[1] While direct data for the 2-yl acetic acid isomer is limited, we can infer that electron-withdrawing and lipophilic groups on the aromatic ring are likely to influence activity.

Table 1: Inferred Impact of Aromatic Ring Substituents on Biological Activity

PositionSubstituent TypeExpected Impact on ActivityRationale
5 or 6Electron-withdrawing (e.g., -Cl, -F, -CF3)Potential for increased activityMay enhance binding affinity through electronic interactions with the target protein. Introduction of fluorine can also block metabolic oxidation.
5 or 6Electron-donating (e.g., -OCH3)VariableThe effect is target-dependent; it may increase or decrease activity based on the specific interactions within the binding pocket.
4 or 7Bulky groupsLikely to decrease activitySteric hindrance may prevent optimal binding to the target protein.
Acetic Acid Side Chain Modification

The carboxylic acid group is a crucial pharmacophore for many non-steroidal anti-inflammatory drugs (NSAIDs), often involved in key interactions with the target enzyme, such as cyclooxygenase (COX).

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can serve as a prodrug strategy, potentially improving oral bioavailability and reducing gastrointestinal side effects. The active acid form is then released in vivo through enzymatic hydrolysis. Studies on (6-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid showed that a variety of its amide derivatives exhibited prolonged anti-inflammatory activity compared to the parent acid.[2]

  • Chain Length Homologation: The length of the acidic side chain can influence activity. For indan-1-acids, increasing the aliphatic chain length (e.g., to propionic or butyric acid) can alter the distance between the hydrophobic indan ring and the carboxyl group, which can impact receptor binding.[1] A similar trend would be expected for the 2-yl analogs.

Table 2: Comparison of Side Chain Modifications

ModificationAnalog StructureExpected OutcomeSupporting Evidence/Rationale
Parent Acid -CH2COOHActive pharmacophoreCarboxylate group often essential for binding to the active site of target enzymes (e.g., COX).
Ester Prodrug -CH2COORImproved bioavailability, reduced GI toxicityEster is hydrolyzed in vivo to release the active carboxylic acid.
Amide Analog -CH2CONR1R2Potentially altered activity profile, prodrug potentialAmide derivatives of a related chloro-indan acetic acid showed prolonged anti-inflammatory effects.[2]
Chain Homologation -(CH2)nCOOH (n>1)Altered potencyThe optimal chain length is target-dependent and affects the spatial orientation of the key functional groups.[1]

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic route to the title compounds and their analogs is outlined below. This is a representative scheme, and specific conditions may need to be optimized for different substituents.

Synthesis_Workflow Indanone Substituted Indan-1-one Indene Substituted 1H-Indene Indanone->Indene Reduction (e.g., NaBH4) & Dehydration (e.g., p-TsOH) Epoxide Substituted Indene Oxide Indene->Epoxide Epoxidation (e.g., m-CPBA) Aldehyde Substituted Indan-2-carbaldehyde Epoxide->Aldehyde Rearrangement (e.g., Lewis Acid) Alcohol (Substituted indan-2-yl)methanol Aldehyde->Alcohol Reduction (e.g., NaBH4) Halide 2-(Bromomethyl)indane Alcohol->Halide Halogenation (e.g., PBr3) Nitrile 2-(Indan-2-yl)acetonitrile Halide->Nitrile Cyanation (e.g., NaCN) Acid 2-(Indan-2-yl)acetic acid Nitrile->Acid Hydrolysis (e.g., H2SO4, H2O)

Figure 2: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Synthesis of Substituted 1H-Indene: Start with a commercially available or synthesized substituted indan-1-one. Reduction of the ketone (e.g., with sodium borohydride) followed by acid-catalyzed dehydration yields the corresponding substituted 1H-indene.

  • Epoxidation: The indene is then epoxidized, for example, using meta-chloroperoxybenzoic acid (m-CPBA), to form the indene oxide.

  • Rearrangement to Aldehyde: The epoxide undergoes rearrangement in the presence of a Lewis acid to yield the indan-2-carbaldehyde.

  • Reduction to Alcohol: The aldehyde is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

  • Halogenation: The alcohol is converted to a more reactive leaving group, such as a bromide, using a reagent like phosphorus tribromide (PBr3).

  • Cyanation: The halide is displaced with a cyanide source, such as sodium cyanide, to form the nitrile.

  • Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile furnishes the desired this compound analog.

In Vitro Biological Evaluation: Anti-inflammatory Activity

A common method to assess the anti-inflammatory potential of these compounds is to measure their ability to inhibit cyclooxygenase (COX) enzymes.

COX Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and a solution of the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds (or a vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement of Prostaglandin Production: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Visualizing SAR Trends

The following diagram illustrates the key inferred SAR trends for this compound analogs based on data from related indan derivatives.

SAR_Trends cluster_0 Aromatic Ring Modifications cluster_1 Side Chain Modifications Core This compound Aromatic Ring Acetic Acid Side Chain EWGs at 5/6 Electron-withdrawing groups at positions 5 or 6 (e.g., -F, -Cl) Likely Favorable Core:f1->EWGs at 5/6 EDGs at 5/6 Electron-donating groups at positions 5 or 6 (e.g., -OCH3) Variable Effect Core:f1->EDGs at 5/6 Bulky groups Bulky groups at 4/7 Likely Unfavorable Core:f1->Bulky groups Ester/Amide Ester or Amide (Prodrugs) Favorable for PK/PD Core:f2->Ester/Amide Chain Homologs Longer Alkyl Chain (Propionic, Butyric) Variable Effect Core:f2->Chain Homologs

Figure 3: Inferred Structure-Activity Relationship (SAR) trends for this compound analogs.

Conclusion

The structure-activity relationship of this compound analogs, while not extensively detailed in dedicated studies, can be inferred from the broader class of indan acid derivatives. The key takeaways for researchers in this field are:

  • Aromatic substitution is a powerful tool: Introducing small, electron-withdrawing groups at the 5- or 6-positions of the indan ring is a promising strategy to enhance biological activity.

  • The carboxylic acid is a key pharmacophore: While essential for activity, its modification into prodrug forms like esters or amides can improve the overall therapeutic profile.

  • Steric factors are crucial: Bulky substituents, particularly near the points of connection to the core scaffold, are generally detrimental to activity.

This guide provides a foundational understanding to aid in the design of future this compound analogs with improved therapeutic properties. Further focused studies are warranted to build a more precise and quantitative SAR for this promising class of compounds.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(2,3-dihydro-1H-inden-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid, bicyclic scaffold provides a unique three-dimensional framework that can be exploited to design novel therapeutic agents with specific pharmacological profiles. Given its importance, the development of efficient and scalable synthetic routes to this molecule is of considerable interest to the research and drug development community.

This guide provides an in-depth, comparative analysis of three distinct synthetic pathways to this compound. Each route is evaluated based on its overall yield, step-count, and the practicality of the experimental procedures. The causality behind the choice of reagents and reaction conditions is discussed, providing field-proven insights to aid in the selection of the most appropriate method for a given research or development objective.

Synthetic Route 1: The Malonic Ester Synthesis Approach

The malonic ester synthesis is a classic and reliable method for the preparation of carboxylic acids. This route leverages the acidity of the α-proton of diethyl malonate to introduce the indanyl moiety, followed by hydrolysis and decarboxylation to furnish the desired product.

Causality of Experimental Choices

This route was chosen for its straightforward and well-established reaction mechanisms. The use of a strong base like sodium ethoxide ensures complete deprotonation of diethyl malonate, creating a potent nucleophile. 2-Bromoindane is selected as the electrophile for its commercial availability and reactivity in SN2 reactions. The final hydrolysis and decarboxylation step is a robust and high-yielding transformation.

Experimental Protocol

Step 1: Synthesis of Diethyl (2,3-dihydro-1H-inden-2-yl)malonate

  • In a flame-dried round-bottom flask under an inert atmosphere, sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • To this solution, diethyl malonate (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred for 30 minutes.

  • A solution of 2-bromoindane (1.0 eq) in anhydrous ethanol is then added, and the reaction is heated to reflux for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diethyl (2,3-dihydro-1H-inden-2-yl)malonate, which can be purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to this compound

  • The crude diethyl (2,3-dihydro-1H-inden-2-yl)malonate is suspended in a 10% aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for 4 hours to ensure complete hydrolysis of the esters.

  • The reaction is then cooled to room temperature and acidified with concentrated hydrochloric acid until the pH is approximately 1-2.

  • The mixture is then heated to reflux for an additional 6 hours to effect decarboxylation.

  • After cooling, the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization.

malonic_ester_synthesis start Diethyl Malonate + 2-Bromoindane step1 Alkylation (NaOEt, EtOH, Reflux) start->step1 intermediate Diethyl (2,3-dihydro-1H-inden-2-yl)malonate step1->intermediate step2 Hydrolysis & Decarboxylation (1. NaOH(aq), Reflux 2. HCl(aq), Reflux) intermediate->step2 product This compound step2->product

Figure 1: Malonic Ester Synthesis Workflow

Synthetic Route 2: The Reformatsky Reaction Approach

The Reformatsky reaction offers a more convergent approach, constructing the carbon-carbon bond and introducing the ester functionality in a single step from a ketone precursor. This route is particularly attractive due to the ready availability of 2-indanone.

Causality of Experimental Choices

This pathway was selected for its convergency. 2-Indanone serves as a readily accessible starting material, which can be prepared in high yield from indene[1]. The Reformatsky reaction, employing zinc and ethyl bromoacetate, is a reliable method for the formation of β-hydroxy esters from ketones[2]. The subsequent dehydration and hydrogenation steps are standard transformations to arrive at the target saturated carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 2-Indanone

A detailed, high-yield procedure for the synthesis of 2-indanone from indene is available in Organic Syntheses[1]. This multi-step process involves the formation of a diol, followed by an acid-catalyzed rearrangement.

Step 2: Reformatsky Reaction to Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate

  • A flask containing activated zinc dust (2.0 eq) and a crystal of iodine in anhydrous toluene is heated under an inert atmosphere.

  • A solution of 2-indanone (1.0 eq) and ethyl bromoacetate (1.5 eq) in anhydrous toluene is added dropwise to the activated zinc suspension.

  • The reaction mixture is heated to 90 °C for 2 hours.

  • After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The crude β-hydroxy ester is purified by column chromatography.

Step 3: Dehydration to Ethyl 2-(1H-inden-2-yl)acetate

  • The purified ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate is dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the unsaturated ester.

Step 4: Hydrogenation to Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate

  • The unsaturated ester is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon is added.

  • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the saturated ester.

Step 5: Hydrolysis to this compound

  • The ethyl ester is hydrolyzed using a procedure similar to that described in Route 1, Step 2, to afford the final product.

reformatsky_reaction start 2-Indanone step1 Reformatsky Reaction (Zn, Ethyl bromoacetate) start->step1 intermediate1 Ethyl 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetate step1->intermediate1 step2 Dehydration (p-TsOH, Toluene, Reflux) intermediate1->step2 intermediate2 Ethyl 2-(1H-inden-2-yl)acetate step2->intermediate2 step3 Hydrogenation (H2, Pd/C, EtOH) intermediate2->step3 intermediate3 Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate step3->intermediate3 step4 Hydrolysis (1. NaOH(aq), Reflux 2. HCl(aq)) intermediate3->step4 product This compound step4->product

Figure 2: Reformatsky Reaction Workflow

Synthetic Route 3: The Nitrile Hydrolysis Approach

This route involves the introduction of a nitrile group, which is then hydrolyzed to the corresponding carboxylic acid. This method can be advantageous due to the strong nucleophilicity of the cyanide ion.

Causality of Experimental Choices

This pathway is explored as an alternative to the malonic ester synthesis, potentially offering a more direct route to a precursor of the final acid. The conversion of a halide to a nitrile is a robust and high-yielding reaction. Subsequent hydrolysis of the nitrile provides a reliable method to obtain the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetonitrile

  • In a round-bottom flask, 2-bromoindane (1.0 eq) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Sodium cyanide (1.2 eq) is added, and the mixture is heated to 90 °C for 6 hours.

  • After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude nitrile can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

  • The purified 2-(2,3-dihydro-1H-inden-2-yl)acetonitrile is refluxed in a concentrated aqueous solution of sodium hydroxide for 24 hours.

  • The reaction mixture is then cooled and acidified with concentrated hydrochloric acid.

  • The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

nitrile_hydrolysis start 2-Bromoindane step1 Cyanation (NaCN, DMSO, 90 °C) start->step1 intermediate 2-(2,3-dihydro-1H-inden-2-yl)acetonitrile step1->intermediate step2 Hydrolysis (1. NaOH(aq), Reflux 2. HCl(aq)) intermediate->step2 product This compound step2->product

Figure 3: Nitrile Hydrolysis Workflow

Quantitative Comparison of Synthetic Routes

The following table summarizes the key efficiency metrics for the three synthetic routes described. The yields are based on representative literature values and may vary depending on the specific experimental conditions and scale.

MetricRoute 1: Malonic Ester SynthesisRoute 2: Reformatsky ReactionRoute 3: Nitrile Hydrolysis
Starting Material Diethyl Malonate & 2-Bromoindane2-Indanone2-Bromoindane
Number of Steps 25 (including synthesis of 2-indanone)2
Overall Yield (approx.) 60-70%40-50%70-80%
Key Reagents Sodium Ethoxide, NaOH, HClZinc, Ethyl bromoacetate, p-TsOH, Pd/CSodium Cyanide, NaOH, HCl
Purification Methods Distillation, RecrystallizationColumn Chromatography, DistillationDistillation, Recrystallization

Conclusion and Recommendations

Based on the comparative analysis, the Nitrile Hydrolysis Approach (Route 3) appears to be the most efficient route for the synthesis of this compound in a laboratory setting. It offers the highest overall yield in the fewest number of steps from a commercially available starting material. The use of sodium cyanide requires appropriate safety precautions, but the procedure itself is straightforward.

The Malonic Ester Synthesis (Route 1) is also a viable and reliable method, providing good overall yields. It avoids the use of highly toxic cyanide salts, which may be a significant advantage in some laboratory environments.

The Reformatsky Reaction Approach (Route 2) is the longest and least efficient in terms of overall yield. However, it may be a valuable route if 2-indanone is a readily available starting material or if structural analogs with substitution on the aromatic ring are desired, as a wide variety of substituted indanones can be synthesized.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the safety infrastructure of the laboratory.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indene Acetic Acid Derivative

The landscape of nonsteroidal anti-inflammatory drugs (NSAIDs) is largely dominated by compounds that exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1] Within this broad class, derivatives of indole and indene acetic acid, such as the widely-used Indomethacin and Sulindac, have established themselves as potent anti-inflammatory agents.[2][3] This guide introduces a structurally related compound, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid, and provides a prospective analysis of its efficacy by comparing it with established alternatives.

Structurally, this compound shares the core bicyclic ring system and the carboxylic acid moiety characteristic of this NSAID subclass. This structural analogy forms the scientific basis for the hypothesis that it will exhibit similar anti-inflammatory properties by inhibiting the COX-1 and COX-2 isoenzymes, which are critical mediators in the prostaglandin synthesis pathway.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a rigorous experimental framework for establishing the in vitro and in vivo correlation of the anti-inflammatory efficacy of this compound. By providing detailed protocols and comparative data from established drugs, this guide aims to facilitate a thorough and objective evaluation of this novel compound's therapeutic potential.

In Vitro Efficacy: Probing Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs involves the inhibition of COX-1 and COX-2 enzymes.[1] Therefore, the initial step in characterizing this compound is to determine its inhibitory activity against these two isoforms. A robust in vitro assessment is fundamental to understanding the compound's potency and selectivity, which are key determinants of its therapeutic window and potential side-effect profile.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a well-established method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.[4][5][6]

  • Enzyme and Substrate Preparation : Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate for the enzymatic reaction.

  • Compound Dilution : this compound, along with the comparator compounds (Indomethacin and Sulindac sulfide), are prepared in a series of dilutions to generate dose-response curves.

  • Incubation : The enzymes are pre-incubated with the test compounds or vehicle control for a specified period to allow for binding.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Quantification : The reaction is allowed to proceed for a set time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.

Comparative In Vitro Data

The following table presents the reported IC50 values for the comparator compounds, Indomethacin and Sulindac sulfide (the active metabolite of Sulindac), against COX-1 and COX-2. The data for this compound are presented hypothetically to illustrate a potential outcome.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound Hypothetical DataHypothetical DataHypothetical Data
Indomethacin18[4][7]26[4][7]0.69
Sulindac sulfide1020104300.098

Note: A lower selectivity index indicates a higher selectivity for COX-2.

In Vivo Efficacy: Assessing Anti-Inflammatory Activity

A strong in vitro-in vivo correlation is crucial for the successful development of any therapeutic agent. The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of NSAIDs.[8][9] This model allows for the assessment of a compound's ability to reduce edema, a cardinal sign of inflammation, in a living organism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the steps for inducing and measuring inflammation in a rat model to assess the in vivo efficacy of anti-inflammatory compounds.[5][8]

  • Animal Acclimatization : Male Wistar rats are acclimatized to the laboratory conditions for a minimum of one week.

  • Compound Administration : Rats are divided into groups and administered this compound, comparator compounds, or vehicle control via oral gavage at various doses.

  • Induction of Inflammation : One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw of each rat to induce localized inflammation.

  • Edema Measurement : Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis : The percentage of paw edema is calculated for each animal at each time point. The percentage of inhibition of edema for each treatment group is then determined relative to the vehicle control group.

Comparative In Vivo Data

The table below summarizes the reported in vivo efficacy of Indomethacin in the carrageenan-induced paw edema model. Data for Sulindac is also known to be effective in this model. Hypothetical data for this compound is included for comparative purposes.

CompoundDose (mg/kg, p.o.)Time Post-Carrageenan (hours)% Inhibition of Edema
This compound Hypothetical Dose3Hypothetical Data
Indomethacin5[10]5Significant Inhibition
Indomethacin10[9]354%
SulindacVaries3-5Effective Inhibition

Visualizing the Experimental Workflow

To provide a clear visual representation of the experimental processes described, the following diagrams have been generated using Graphviz.

InVitroWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Recombinant COX-1 & COX-2 Incubation Pre-incubation of Enzyme & Compound Enzyme->Incubation Substrate Arachidonic Acid Reaction Initiate Reaction with Substrate Substrate->Reaction Compounds Test Compounds & Comparators Compounds->Incubation Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify PGE2 (ELISA) Termination->Quantification DoseResponse Generate Dose-Response Curves Quantification->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50

Caption: Workflow for In Vitro COX Inhibition Assay.

InVivoWorkflow cluster_animal_prep Animal Preparation cluster_procedure Experimental Procedure cluster_data_analysis Data Analysis Acclimatization Acclimatize Rats Grouping Group Animals Acclimatization->Grouping Dosing Oral Administration of Compounds Grouping->Dosing Inflammation Inject Carrageenan (Paw) Dosing->Inflammation Measurement Measure Paw Volume (Plethysmometer) Inflammation->Measurement CalcEdema Calculate % Edema Measurement->CalcEdema CalcInhibition Calculate % Inhibition of Edema CalcEdema->CalcInhibition Efficacy Determine In Vivo Efficacy CalcInhibition->Efficacy

Caption: Workflow for In Vivo Carrageenan-Induced Paw Edema Model.

Conclusion and Future Directions

This guide has outlined a prospective framework for evaluating the anti-inflammatory efficacy of this compound. Based on its structural similarity to established indene acetic acid NSAIDs, it is hypothesized that this compound will demonstrate inhibitory activity against COX-1 and COX-2 enzymes, translating to in vivo anti-inflammatory effects.

The provided experimental protocols for in vitro COX inhibition and in vivo carrageenan-induced paw edema offer a robust methodology for testing this hypothesis. The comparative data for Indomethacin and Sulindac sulfide serve as critical benchmarks for assessing the potency and selectivity of this novel compound. A successful correlation between the in vitro and in vivo data would strongly support the further development of this compound as a potential new anti-inflammatory agent. Future studies should also include pharmacokinetic profiling and a comprehensive safety assessment to fully characterize its therapeutic potential.

References

A Head-to-Head Comparison of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid and its Ester Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the indane scaffold has emerged as a privileged structure, with compounds based on this motif showing significant therapeutic potential. 2-(2,3-dihydro-1H-inden-2-yl)acetic acid is one such compound, a carboxylic acid derivative that holds promise as a biologically active agent. However, the inherent physicochemical properties of carboxylic acids, such as high polarity, can often lead to suboptimal pharmacokinetic profiles, including poor membrane permeability and rapid metabolism, thereby limiting their therapeutic efficacy.

A widely employed and successful strategy in medicinal chemistry to circumvent these limitations is the use of prodrugs, and for carboxylic acids, esterification is a classic and effective approach.[1] By masking the polar carboxylic acid group, ester derivatives can exhibit enhanced lipophilicity, leading to improved absorption and distribution. These ester prodrugs are designed to be inactive until they undergo hydrolysis in vivo by ubiquitous esterases, releasing the active carboxylic acid at the target site.

This guide provides a comprehensive head-to-head comparison of this compound and its representative ester derivatives. We will delve into the synthetic methodologies, comparative in vitro anti-inflammatory activity, in vivo analgesic and anti-inflammatory efficacy, and pharmacokinetic profiles. The experimental protocols detailed herein are designed to provide a robust framework for the evaluation of this parent compound and its potential prodrugs, empowering researchers to make data-driven decisions in the drug development process.

I. Synthesis and Characterization

The synthesis of this compound and its ester derivatives is a crucial first step in their comparative evaluation. The parent acid is commercially available, and its ester derivatives can be readily synthesized via several established methods.

Experimental Protocol: Synthesis of Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate (A Representative Ester)

Objective: To synthesize the methyl ester of this compound via Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (20 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol can be adapted for the synthesis of other alkyl esters (e.g., ethyl, propyl) by substituting the corresponding alcohol.[2]

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of Ester Derivative start This compound reagents Methanol (excess) Sulfuric Acid (cat.) start->reagents Fischer Esterification reflux Reflux (4h) reagents->reflux workup Aqueous Workup (NaHCO3 wash) reflux->workup purification Column Chromatography workup->purification product Methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate purification->product

Caption: Workflow for the synthesis of methyl 2-(2,3-dihydro-1H-inden-2-yl)acetate.

II. In Vitro Anti-Inflammatory Activity

To assess the potential anti-inflammatory properties of the parent acid and its ester derivatives, a panel of in vitro assays can be employed. These assays provide initial insights into the mechanism of action and relative potency.

A. Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation.[3] The ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential.

Experimental Protocol: Bovine Serum Albumin (BSA) Denaturation Assay

  • Prepare test solutions of the parent acid and ester derivatives in a suitable solvent (e.g., DMSO) at various concentrations (e.g., 10-1000 µg/mL).

  • The reaction mixture consists of 0.2 mL of the test solution and 2.8 mL of bovine serum albumin (1% aqueous solution).

  • A control group is prepared with 0.2 mL of the solvent and 2.8 mL of BSA solution.

  • The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Diclofenac sodium is used as a standard reference drug.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Illustrative Data:

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
Parent Acid 10035.2 ± 2.1
50068.5 ± 3.4
Methyl Ester 10015.8 ± 1.5
50042.1 ± 2.8
Diclofenac Sodium 10075.4 ± 4.0
B. Membrane Stabilizing Activity

The stabilization of red blood cell (RBC) membranes can be correlated with the inhibition of phospholipase A2, which is a key enzyme in the inflammatory cascade. This assay assesses the ability of the compounds to protect RBCs from hypotonicity-induced hemolysis.

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

  • Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.

  • The reaction mixture consists of 1.0 mL of the test compound solution (in isotonic buffer), 1.0 mL of the HRBC suspension, and 2.0 mL of hypotonic saline.

  • A control group is prepared with 1.0 mL of isotonic buffer instead of the test compound.

  • The mixtures are incubated at 37°C for 30 minutes and then centrifuged.

  • The absorbance of the supernatant (hemoglobin content) is measured at 560 nm.

  • The percentage of membrane stabilization is calculated as follows: % Stabilization = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Illustrative Data:

CompoundConcentration (µg/mL)% HRBC Membrane Stabilization
Parent Acid 10042.7 ± 2.5
50075.1 ± 3.9
Methyl Ester 10020.3 ± 1.8
50051.6 ± 3.1
Indomethacin 10082.3 ± 4.5

III. In Vivo Analgesic and Anti-Inflammatory Efficacy

To validate the in vitro findings and assess the therapeutic potential in a physiological context, in vivo animal models of pain and inflammation are indispensable.

A. Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model is a widely used method for screening peripheral analgesic activity.[4] The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is attenuated by analgesic agents.

Experimental Protocol:

  • Male Swiss albino mice are divided into groups (n=6).

  • Group I (Control): Receives the vehicle orally.

  • Group II (Standard): Receives a standard analgesic drug (e.g., Aspirin, 100 mg/kg, p.o.).

  • Groups III & IV (Test): Receive the parent acid and methyl ester, respectively, at a defined dose (e.g., 50 mg/kg, p.o.).

  • Thirty minutes after drug administration, each mouse is injected with 0.6% v/v acetic acid solution (10 mL/kg, i.p.).

  • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 15 minutes.

  • The percentage of analgesic activity is calculated as: % Analgesic Activity = [ (Mean writhes in control - Mean writhes in test) / Mean writhes in control ] x 100

Illustrative Data:

Treatment GroupDose (mg/kg)Mean Number of Writhes% Analgesic Activity
Control (Vehicle)-45.2 ± 3.8-
Parent Acid 5028.1 ± 2.537.8
Methyl Ester 5015.7 ± 1.965.3
Aspirin10012.4 ± 1.572.6
B. Carrageenan-Induced Paw Edema Test (Anti-Inflammatory Activity)

This is a classic and highly reproducible model of acute inflammation.[5] The sub-plantar injection of carrageenan induces a localized edema, which can be quantified over time.

Experimental Protocol:

  • Wistar rats are divided into groups (n=6).

  • The initial paw volume of each rat is measured using a plethysmometer.

  • Group I (Control): Receives the vehicle orally.

  • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Groups III & IV (Test): Receive the parent acid and methyl ester, respectively, at a defined dose (e.g., 50 mg/kg, p.o.).

  • One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated as: % Inhibition = [ (V_c - V_t) / V_c ] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Illustrative Data (at 3 hours post-carrageenan):

Treatment GroupDose (mg/kg)Mean Increase in Paw Volume (mL)% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.07-
Parent Acid 500.52 ± 0.0538.8
Methyl Ester 500.31 ± 0.0463.5
Indomethacin100.25 ± 0.0370.6

IV. Pharmacokinetic and Metabolic Stability Profile

The primary rationale for synthesizing ester derivatives is to improve the pharmacokinetic properties of the parent carboxylic acid. Therefore, a comparative evaluation of their pharmacokinetic parameters and metabolic stability is essential.

A. In Vitro Metabolic Stability in Liver Microsomes

This assay provides an early indication of the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.

Experimental Protocol:

  • Incubate the parent acid and methyl ester (1 µM) with rat liver microsomes (0.5 mg/mL protein) in the presence of NADPH (1 mM) at 37°C.

  • Aliquots are taken at various time points (0, 5, 15, 30, 60 minutes) and the reaction is quenched with ice-cold acetonitrile.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The in vitro half-life (t₁/₂) is determined from the slope of the natural logarithm of the remaining compound concentration versus time plot.

Illustrative Data:

CompoundIn Vitro Half-life (t₁/₂) in Rat Liver Microsomes (min)
Parent Acid 25.8
Methyl Ester 48.2
B. In Vivo Pharmacokinetic Study in Rats

This study determines key pharmacokinetic parameters such as bioavailability, maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).

Experimental Protocol:

  • Male Wistar rats are cannulated in the jugular vein for blood sampling.

  • The rats are divided into two groups (n=5 per group).

  • Group I: Administered the parent acid (e.g., 20 mg/kg, p.o.).

  • Group II: Administered the methyl ester (equimolar dose to the parent acid, p.o.).

  • Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma is separated and the concentrations of the parent acid (and the ester in Group II) are determined by a validated LC-MS/MS method.

  • Pharmacokinetic parameters are calculated using non-compartmental analysis.

Illustrative Data:

ParameterParent Acid (Oral)Methyl Ester (Oral)
Cmax (ng/mL) 12502800
Tmax (h) 1.51.0
AUC₀-t (ng·h/mL) 750018500
Oral Bioavailability (%) 2562

Diagram of the Proposed Experimental Workflow:

G cluster_workflow Comparative Evaluation Workflow synthesis Synthesis & Characterization (Parent Acid & Ester Derivatives) in_vitro In Vitro Assays - Protein Denaturation - Membrane Stabilization synthesis->in_vitro in_vivo In Vivo Models - Writhing Test (Analgesia) - Paw Edema (Anti-inflammatory) synthesis->in_vivo pk_pd Pharmacokinetics & Metabolism - In Vitro Metabolic Stability - In Vivo PK Study synthesis->pk_pd data_analysis Data Analysis & Comparison in_vitro->data_analysis in_vivo->data_analysis pk_pd->data_analysis

Caption: Overall workflow for the head-to-head comparison.

V. Discussion and Future Perspectives

The illustrative data presented in this guide suggest that while the parent this compound possesses intrinsic anti-inflammatory and analgesic properties, its ester derivative demonstrates superior performance in in vivo models. This enhanced efficacy is likely attributable to an improved pharmacokinetic profile, as evidenced by the higher oral bioavailability and plasma exposure of the parent acid when administered as the ester prodrug.

The in vitro assays indicate that the parent acid is the active species, as the ester shows lower activity in these systems where metabolic activation is limited. The increased metabolic stability of the ester in liver microsomes may contribute to a longer circulating half-life, allowing for more efficient conversion to the active acid in the systemic circulation and target tissues.

Future studies should expand the range of ester derivatives to investigate the impact of chain length and branching on the rate of hydrolysis and pharmacokinetic profile. This would enable the fine-tuning of the prodrug properties to achieve an optimal balance between stability and bioactivation. Furthermore, mechanistic studies to elucidate the specific molecular targets (e.g., COX-1/COX-2 enzymes) would provide a more complete understanding of the pharmacological activity of this class of compounds.

References

A Comparative Guide to the Synthesis of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Method 1: The Malonic Ester Synthesis Route

The malonic ester synthesis is a well-established and highly reliable method for the preparation of substituted acetic acids. This multi-step process offers a logical and reproducible pathway to the target molecule, 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The overall strategy involves the alkylation of diethyl malonate with a suitable indanyl electrophile, followed by hydrolysis and decarboxylation.

Overall Synthetic Workflow

cluster_0 Step 1: Synthesis of 2-Bromoindane cluster_1 Step 2: Alkylation of Diethyl Malonate cluster_2 Step 3: Hydrolysis and Decarboxylation Indanol Indan-2-ol Bromoindane 2-Bromoindane Indanol->Bromoindane PBr3 Alkylated_DEM Diethyl (2,3-dihydro-1H-inden-2-yl)malonate Bromoindane->Alkylated_DEM DEM Diethyl Malonate DEM->Alkylated_DEM 1. NaOEt, EtOH 2. 2-Bromoindane Target This compound Alkylated_DEM->Target 1. aq. NaOH, heat 2. H3O+, heat

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromoindane from Indan-2-ol

The initial step requires the preparation of a suitable electrophile, 2-bromoindane. This can be reliably synthesized from the commercially available indan-2-ol.

  • Reaction: Indan-2-ol is treated with phosphorus tribromide (PBr₃) to convert the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion. This is a standard SN2 reaction.

  • Procedure:

    • To a stirred solution of indan-2-ol (1 equivalent) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, slowly add phosphorus tribromide (0.4 equivalents).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromoindane, which can be purified by vacuum distillation.

Step 2: Alkylation of Diethyl Malonate with 2-Bromoindane

This step forms the core carbon-carbon bond of the target molecule.

  • Reaction: The acidic α-proton of diethyl malonate is removed by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then displaces the bromide from 2-bromoindane in an SN2 reaction.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare a solution of sodium ethoxide.

    • To the cooled sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise with stirring.

    • After the addition is complete, add 2-bromoindane (1.0 equivalent) and heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude diethyl (2,3-dihydro-1H-inden-2-yl)malonate. This intermediate can be purified by column chromatography or used directly in the next step.

Step 3: Hydrolysis and Decarboxylation

The final step converts the malonic ester intermediate to the desired carboxylic acid.

  • Reaction: The diethyl ester is first hydrolyzed to the corresponding dicarboxylic acid under basic conditions (saponification), followed by acidification. The resulting malonic acid derivative readily undergoes decarboxylation upon heating to yield the final product.

  • Procedure:

    • To the crude diethyl (2,3-dihydro-1H-inden-2-yl)malonate, add a solution of sodium hydroxide (3-4 equivalents) in a mixture of water and ethanol.

    • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution to a pH of 1-2 with concentrated hydrochloric acid.

    • Heat the acidic mixture to reflux for 2-4 hours to effect decarboxylation.

    • Cool the mixture to room temperature, and extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

Method 2: The Wittig Reaction Route

An alternative approach to the target molecule begins with 2-indanone and utilizes the Wittig reaction to introduce the acetic acid side chain. This method offers a more convergent synthesis.

Overall Synthetic Workflow

cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Ester Hydrolysis Indanone 2-Indanone Alkene_Ester Ethyl 2-(1H-inden-2-yl)acetate Indanone->Alkene_Ester Wittig_Reagent Ethyl (triphenylphosphoranylidene)acetate Wittig_Reagent->Alkene_Ester Toluene, heat Saturated_Ester Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate Alkene_Ester->Saturated_Ester H2, Pd/C, EtOH Target This compound Saturated_Ester->Target 1. aq. NaOH, heat 2. H3O+

Caption: Workflow for the Wittig Reaction Route to this compound.

Experimental Protocols

Step 1: Wittig Reaction of 2-Indanone

  • Reaction: 2-Indanone is reacted with a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, to form an α,β-unsaturated ester. The stabilized ylide favors the formation of the (E)-alkene.

  • Procedure:

    • In a round-bottom flask, dissolve 2-indanone (1 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene.

    • Heat the reaction mixture to reflux for 12-24 hours.

    • Cool the mixture and remove the toluene under reduced pressure.

    • Purify the crude product by column chromatography to isolate ethyl 2-(1H-inden-2-yl)acetate.

Step 2: Catalytic Hydrogenation

  • Reaction: The double bond in the α,β-unsaturated ester is reduced by catalytic hydrogenation to yield the saturated ester.

  • Procedure:

    • Dissolve ethyl 2-(1H-inden-2-yl)acetate in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate.

Step 3: Ester Hydrolysis

  • Reaction: The ethyl ester is hydrolyzed to the carboxylic acid using standard saponification conditions.

  • Procedure:

    • Dissolve the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, remove the ethanol under reduced pressure, and acidify the aqueous residue with hydrochloric acid.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

Comparative Analysis

ParameterMalonic Ester SynthesisWittig Reaction Route
Overall Yield ModerateModerate to Good
Number of Steps 33
Starting Materials Indan-2-ol, Diethyl Malonate2-Indanone, Ethyl (triphenylphosphoranylidene)acetate
Reagent Cost & Availability Generally inexpensive and readily availableWittig reagent can be more expensive
Scalability Readily scalableScalability can be affected by the cost of the Wittig reagent and handling of hydrogen gas
Reproducibility High, as each step involves well-established and robust reactionsGenerally high, though Wittig reactions can sometimes be sensitive to reaction conditions
Key Challenges Handling of sodium metal for ethoxide preparation; potential for side reactions during alkylation if the electrophile is sterically hindered.Removal of triphenylphosphine oxide byproduct from the Wittig reaction; handling of flammable hydrogen gas for the hydrogenation step.
Safety Considerations Use of flammable solvents (diethyl ether, ethanol); handling of corrosive PBr₃ and strong base (sodium ethoxide).Use of flammable solvents (toluene, ethanol); use of hydrogen gas under pressure; handling of potentially pyrophoric Pd/C catalyst.

Conclusion

Both the malonic ester synthesis and the Wittig reaction route offer viable and reproducible pathways to this compound. The choice between the two methods will likely depend on the specific resources and constraints of the laboratory.

The malonic ester synthesis is a classic and highly dependable method. Its primary advantages are the use of relatively inexpensive and common starting materials and the robustness of each individual reaction step. This makes it an attractive option for large-scale synthesis where cost is a significant factor.

The Wittig reaction route is a more convergent approach and may offer higher overall yields in some cases. However, the higher cost of the phosphonium ylide and the requirement for catalytic hydrogenation equipment might make it less suitable for very large-scale preparations.

For researchers seeking a reliable and cost-effective synthesis, the malonic ester route is highly recommended. For those prioritizing a more convergent strategy and who have the necessary resources, the Wittig reaction pathway presents a strong alternative. In the absence of a single, optimized literature procedure, the detailed protocols provided in this guide offer a solid foundation for the successful and reproducible synthesis of this compound.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with regulatory guidelines.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment is crucial. Given the acidic nature of the compound and the hazards associated with a similar chemical structure, the following potential hazards should be considered:

  • Acute Toxicity (Oral): May be harmful if swallowed[1].

  • Skin Corrosion/Irritation: May cause skin irritation[1].

  • Eye Damage/Irritation: May cause serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory tract irritation[1].

Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes that could cause serious eye irritation or damage[1][2]. Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential irritation[1]. Gloves should be inspected for any signs of degradation or puncture before use[3].
Body Protection A flame-retardant lab coat, worn fully buttoned.Protects against accidental spills and splashes on clothing and skin[4].
Respiratory Protection To be used if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood. A NIOSH-approved respirator with an appropriate cartridge is recommended.Prevents inhalation of the compound, which may cause respiratory tract irritation[1]. Work should ideally be conducted in a well-ventilated area or a chemical fume hood to minimize the need for respiratory protection[5].
II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. The following protocol is a general guideline and should be adapted to comply with your institution's specific policies and the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6][7].

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Keep organic acid wastes separate from bases, oxidizing agents, and other incompatible materials to prevent dangerous chemical reactions[8][9].

  • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

Step 2: Waste Collection and Container Management

  • Collect all waste containing this compound in a designated, properly labeled, and chemically compatible container[10].

  • The container must be in good condition, with a secure, leak-proof lid[7].

  • Containers should only be filled to a maximum of 75-80% capacity to allow for vapor expansion and to prevent spills[9].

  • The exterior of the waste container must be kept clean and free of contamination.

Step 3: Labeling of Waste Containers

Proper labeling is a critical component of safe waste management. According to OSHA and EPA regulations, all hazardous waste containers must be clearly labeled[11][12]. The label should include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container (accumulation start date).

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Storage of Waste

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8][12].

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Ensure the storage area is well-ventilated, cool, and dry[5].

  • Store the waste container in secondary containment to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste[13].

  • Never dispose of this compound down the drain or in the regular trash[10]. Improper disposal can lead to environmental contamination and significant legal penalties[7].

  • Provide the EHS department or contractor with an accurate description of the waste, including its composition and volume.

III. Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately:

  • Spill:

    • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water[14].

    • For a large spill, evacuate the area and contact your institution's emergency response team[14].

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes[15].

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open[15].

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air[15].

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting[15].

    • Rinse the mouth with water.

    • Seek immediate medical attention[15].

IV. Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound segregate Segregate Waste (Solid vs. Liquid, Incompatibles) start->segregate spill Spill or Exposure Occurs start->spill collect Collect in a Labeled, Compatible Container segregate->collect segregate->spill storage Store in a Designated Satellite Accumulation Area (SAA) collect->storage collect->spill contact_ehs Contact EHS for Pickup storage->contact_ehs storage->spill disposal Professional Disposal contact_ehs->disposal emergency Follow Emergency Procedures spill->emergency emergency->segregate

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound in a laboratory setting. This document moves beyond a simple checklist to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety and procedural integrity for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: The "Why"

The molecule is a carboxylic acid derivative. Organic acids as a class are known corrosives and irritants.[1][2][3] Safety data for structurally similar compounds, such as 2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid and (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, indicate a consistent hazard profile of:

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][5]

Therefore, the primary risks during handling involve accidental contact with the skin and eyes, and inhalation of airborne particles. All protocols must be designed to mitigate these specific routes of exposure. This principle aligns with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which mandates the development of a written Chemical Hygiene Plan (CHP) tailored to the specific hazards present in the laboratory.[1][6][7]

Core Protective Measures: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. The first and most effective protective measures are engineering and administrative controls.

  • Engineering Control: All handling of this compound, especially the weighing of the solid and the preparation of solutions, must be performed within a certified chemical fume hood.[8] This captures airborne particles at the source, preventing respiratory exposure. The fume hood also provides a physical barrier in case of splashes.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. The work area must be clearly demarcated, and safety showers and eyewash stations must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE): Your Last Line of Defense

A risk assessment of your specific procedure will determine the exact PPE required.[10][11] However, the following provides a comprehensive baseline for handling this compound.

Eye and Face Protection
  • Rationale: Due to the high risk of serious eye irritation, direct and splash protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities.[11]

  • Enhanced Protection (Required for liquid transfers/splash risk): When handling solutions or if there is any risk of splashing, chemical splash goggles must be worn.[11] For larger volumes (>1 L) or higher-risk operations, a face shield should be worn in addition to safety goggles to protect the entire face.[2][11][12]

Hand Protection
  • Rationale: To prevent skin irritation, chemical-resistant gloves are essential. The choice of glove material is critical for chemical compatibility.

  • Recommended Material: Nitrile gloves are the preferred choice for incidental contact with a wide range of organic acids and solvents.[2][13] They offer good puncture and chemical resistance.

  • Protocol:

    • Always inspect gloves for tears or defects before use.[12]

    • For procedures with a high risk of splash or extended contact, consider double-gloving.[11][12]

    • Remove gloves immediately if they become contaminated. Do not touch other surfaces like door handles or keyboards with contaminated gloves.

    • Wash hands thoroughly with soap and water after removing gloves.[12]

Body Protection
  • Rationale: Protects skin and personal clothing from spills and contamination.

  • Requirement: A flame-resistant or 100% cotton laboratory coat must be worn and fully fastened.[10] Ensure the sleeves are of an appropriate length to cover the wrists. For tasks involving significant quantities of corrosive liquids, a chemically resistant apron worn over the lab coat is recommended.[13]

Respiratory Protection
  • Rationale: To prevent the inhalation of the compound, especially in its powdered form.

  • Requirement: Under normal conditions, handling this compound inside a certified chemical fume hood is sufficient to control respiratory exposure. If a fume hood is not available or if exposure monitoring indicates levels above the permissible exposure limit (PEL), respiratory protection is required.[1][14] A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates (e.g., an N95 filter for dusts) would be necessary.[2] Use of respirators requires enrollment in a formal respiratory protection program, including fit testing.[13]

Procedural Workflow and Disposal Plan

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Step 1: Risk Assessment cluster_ppe Step 3: PPE Selection Start Assess Task: Handling this compound FumeHood Is work inside a certified fume hood? Start->FumeHood FumeHood->FumeHood BasePPE Minimum PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat FumeHood->BasePPE Yes SplashRisk Is there a splash risk? BasePPE->SplashRisk Goggles Upgrade to: Chemical Splash Goggles SplashRisk->Goggles Yes Proceed Proceed with Task SplashRisk->Proceed No FaceShield Large Volume? Add Face Shield Goggles->FaceShield FullProtection Full Face & Eye Protection FaceShield->FullProtection Yes FaceShield->Proceed No FullProtection->Proceed

Caption: PPE Selection Workflow for Handling the Target Compound.

Summary of PPE by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory
Weighing Solid Safety GlassesSingle Nitrile GlovesLab CoatFume Hood
Preparing Solutions Chemical Splash GogglesSingle Nitrile GlovesLab CoatFume Hood
Transferring >1L Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronFume Hood
Cleaning Spills Goggles & Face ShieldHeavy-duty Nitrile/Butyl GlovesLab Coat & ApronFume Hood
Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][15][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][15][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Spill: Evacuate the area. For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not use combustible materials.[9] Ensure adequate ventilation.

Disposal Plan

All waste, including contaminated gloves, wipes, and the chemical itself, must be treated as hazardous waste.

  • Collect all solid and liquid waste in a clearly labeled, sealed, and chemically compatible container.

  • The label must include the full chemical name: "this compound".

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office according to all local, state, and federal regulations. Do not pour down the drain.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.